(R)-NODAGA-tris(t-Bu ester)
Description
BenchChem offers high-quality (R)-NODAGA-tris(t-Bu ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-NODAGA-tris(t-Bu ester) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H49N3O8 |
|---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
(4R)-4-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C27H49N3O8/c1-25(2,3)36-22(33)18-28-12-13-29(19-23(34)37-26(4,5)6)15-17-30(16-14-28)20(10-11-21(31)32)24(35)38-27(7,8)9/h20H,10-19H2,1-9H3,(H,31,32)/t20-/m1/s1 |
InChI Key |
ADHGPCATMVZKLP-HXUWFJFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CC1)[C@H](CCC(=O)O)C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CC1)C(CCC(=O)O)C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
(R)-NODAGA-tris(t-Bu ester): A Technical Guide for Researchers and Drug Development Professionals
(R)-NODAGA-tris(t-Bu ester) is a bifunctional chelating agent playing a crucial role in the development of radiopharmaceuticals for positron emission tomography (PET) imaging. Its structure allows for the stable chelation of radiometals, while a reactive carboxylic acid group enables covalent conjugation to biomolecules such as peptides and antibodies. This guide provides an in-depth overview of its chemical properties, experimental protocols for its use, and a visual representation of its application workflow.
Core Chemical Properties
(R)-NODAGA-tris(t-Bu ester) is a macrocyclic chelator based on a 1,4,7-triazacyclononane (B1209588) (NOTA) scaffold. The tert-butyl ester groups serve as protecting groups for the carboxylic acid functionalities, which are essential for metal chelation. These protecting groups can be removed under acidic conditions after the conjugation to a biomolecule.
| Property | Value |
| Chemical Name | 2-[1,4,7-Triazacyclononan-1-yl-4,7-bis(tBu-ester)]-1,5-pentanedioic acid[1] |
| Synonyms | (R)-NODA-GA(tBu)3, NOTA-GA-(COOt-Bu)3, NODAGA-tris(t-Butyl ester)[2] |
| Molecular Formula | C₂₇H₄₉N₃O₈[1][3][4][5][6] |
| Molecular Weight | 543.7 g/mol [1][3][4][5][6] |
| CAS Number | 1252799-47-5[3][][8] |
| Appearance | White to yellowish powder[8] or solid[] |
| Purity | >95% or >96%[3][9] |
| Storage Conditions | Store in a freezer at -20°C in a dark place under an inert atmosphere.[] |
| Primary Application | Chelating agent for radiolabeling peptides and antibodies with radionuclides like ⁶⁸Ga, ¹¹¹In, and ⁶⁴Cu for PET imaging.[8] |
Experimental Protocols
The use of (R)-NODAGA-tris(t-Bu ester) in the development of radiopharmaceuticals involves a multi-step process, beginning with the activation of its carboxylic acid, followed by conjugation to a biomolecule, and finally, radiolabeling.
Activation of the Carboxylic Acid for Bioconjugation
To conjugate (R)-NODAGA-tris(t-Bu ester) to a primary amine on a biomolecule (e.g., the lysine (B10760008) residue of a peptide), its carboxylic acid group must first be activated. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.
Materials:
-
(R)-NODAGA-tris(t-Bu ester)
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous and amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Inert gas atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Dissolve (R)-NODAGA-tris(t-Bu ester) and NHS (typically 1.1-1.5 equivalents) in the anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add the coupling agent, DCC or EDC (typically 1.1-1.5 equivalents), to the solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. This can be removed by filtration.
-
The resulting solution containing the activated (R)-NODAGA-tris(t-Bu ester)-NHS ester can be used directly for conjugation or purified by chromatography if necessary.
Conjugation to a Biomolecule (e.g., Peptide)
The activated NHS ester of (R)-NODAGA-tris(t-Bu ester) readily reacts with primary amines on biomolecules to form a stable amide bond.
Materials:
-
Activated (R)-NODAGA-tris(t-Bu ester)-NHS ester solution
-
Biomolecule with a primary amine (e.g., peptide)
-
Aqueous buffer with a pH of 8.0-9.0 (e.g., sodium bicarbonate or borate (B1201080) buffer)
-
Organic co-solvent (e.g., DMF or DMSO) if the biomolecule has limited aqueous solubility
Procedure:
-
Dissolve the biomolecule in the aqueous buffer. An organic co-solvent can be added if needed, but the final concentration should be kept low to avoid denaturation of the biomolecule.
-
Add the activated (R)-NODAGA-tris(t-Bu ester)-NHS ester solution to the biomolecule solution. A molar excess of the activated chelator is typically used.
-
Gently mix the reaction solution and allow it to react for 1-4 hours at room temperature or overnight at 4°C. The optimal reaction time and temperature should be determined empirically for the specific biomolecule.
-
The resulting conjugate can be purified using methods such as size-exclusion chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC) to remove excess chelator and byproducts.
Deprotection of tert-Butyl Esters
Prior to radiolabeling, the tert-butyl ester protecting groups on the NODAGA moiety must be removed to allow for efficient chelation of the radiometal. This is typically achieved by treatment with a strong acid.
Materials:
-
Purified NODAGA(t-Bu)₃-biomolecule conjugate
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS) and water) to prevent side reactions
Procedure:
-
Dissolve the purified conjugate in a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) with small amounts of scavengers.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Remove the TFA by evaporation under a stream of nitrogen or by rotary evaporation.
-
The deprotected conjugate can be precipitated with cold diethyl ether, collected by centrifugation, and washed to remove residual acid and scavengers.
-
The final deprotected product should be thoroughly dried and can be purified by RP-HPLC.
Radiolabeling with Gallium-68 (⁶⁸Ga)
The deprotected NODAGA-biomolecule conjugate is now ready for radiolabeling. Gallium-68 is a commonly used positron-emitting radionuclide for PET imaging.
Materials:
-
Deprotected NODAGA-biomolecule conjugate
-
⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate (B1210297) or HEPES buffer
-
Sterile water for injection
-
C18 Sep-Pak cartridge for purification
Procedure:
-
The ⁶⁸GaCl₃ eluate from the generator is typically purified and concentrated.
-
The purified ⁶⁸GaCl₃ is added to a solution of the deprotected NODAGA-biomolecule conjugate in a suitable buffer (e.g., sodium acetate or HEPES) to maintain an optimal pH for labeling (typically between 3.5 and 4.5).
-
The reaction mixture is heated. For NODAGA conjugates, labeling can often be achieved at room temperature, but gentle heating (e.g., 5-15 minutes at 60-95°C) can improve radiolabeling efficiency.
-
The radiolabeling efficiency is monitored by radio-thin-layer chromatography (radio-TLC) or radio-HPLC.
-
Once the desired radiochemical purity is achieved, the final radiolabeled product is purified, often using a C18 Sep-Pak cartridge, to remove any unchelated ⁶⁸Ga.
-
The purified radiopharmaceutical is then formulated in a physiologically compatible solution for administration.
Visualizing the Workflow
The following diagrams illustrate the key processes in the application of (R)-NODAGA-tris(t-Bu ester) for the development of a PET imaging agent.
Caption: Activation of (R)-NODAGA-tris(t-Bu ester) and conjugation to a biomolecule.
Caption: Deprotection of the conjugate and subsequent radiolabeling to form the final PET agent.
Conclusion
(R)-NODAGA-tris(t-Bu ester) is a valuable and versatile tool for researchers and professionals in the field of drug development and molecular imaging. Its well-defined chemical properties and established protocols for activation, conjugation, and radiolabeling facilitate the creation of targeted PET imaging agents. The ability to stably chelate medically relevant radionuclides like Gallium-68 makes it a key component in the advancement of non-invasive diagnostic techniques for a variety of diseases, including cancer. This guide provides a foundational understanding of its core attributes and practical application, empowering scientists to effectively utilize this important chelating agent in their research and development endeavors.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Frontiers | Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. 68 Ga-labeling of internalizing RGD (iRGD) peptide functionalized with DOTAGA and NODAGA chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. macrocyclics.com [macrocyclics.com]
- 8. mdpi.com [mdpi.com]
- 9. (R)-NODA-GA(tBu)3 - www.chematech-mdt.com [chematech-mdt.com]
An In-depth Technical Guide to the Synthesis of (R)-NODAGA-tris(t-Bu ester)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocol for the synthesis of (R)-NODAGA-tris(t-Bu ester), a key bifunctional chelator used in the development of radiopharmaceuticals and other targeted molecular agents. The synthesis involves a convergent approach, culminating in the coupling of two key intermediates: di-tert-butyl 1,4,7-triazacyclononane-1,4-diacetate and a suitably protected (R)-glutamic acid derivative.
Synthetic Strategy Overview
The synthesis of (R)-NODAGA-tris(t-Bu ester) is a multi-step process. The overall strategy involves the preparation of two key building blocks followed by their coupling and subsequent purification. The entire process can be visualized as a logical workflow.
Caption: Overall synthetic workflow for (R)-NODAGA-tris(t-Bu ester).
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of the intermediates and the final product.
Synthesis of di-tert-butyl 1,4,7-triazacyclononane-1,4-diacetate
This procedure outlines the selective di-alkylation of 1,4,7-triazacyclononane (TACN).
Reaction Scheme:
Caption: Synthesis of the di-substituted TACN intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1,4,7-Triazacyclononane (TACN) | 129.22 | 3.0 g | 23.2 |
| tert-butyl bromoacetate | 195.06 | 9.0 g | 46.1 |
| Acetonitrile (CH₃CN) | 41.05 | 150 mL | - |
| Deionized Water (DI H₂O) | 18.02 | - | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | - | - |
| 1 M Sodium Hydroxide (NaOH) | 40.00 | - | - |
| Diethyl ether (Et₂O) | 74.12 | - | - |
| Dichloromethane (B109758) (CH₂Cl₂) | 84.93 | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - |
Procedure:
-
Dissolve 1,4,7-triazacyclononane (3.0 g, 23.2 mmol) in acetonitrile (50 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve tert-butyl bromoacetate (9.0 g, 46.1 mmol) in acetonitrile (100 mL).
-
Add the tert-butyl bromoacetate solution dropwise to the TACN solution over a period of 4 hours at 0 °C with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 24 hours.
-
Filter the reaction mixture to remove any precipitate and evaporate the filtrate under reduced pressure.
-
Dissolve the residue in deionized water (15 mL) and adjust the pH to 3 with 1 M HCl.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL) to remove any trisubstituted by-product.
-
Adjust the pH of the aqueous layer to 8 with 1 M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product as a white powder.
Expected Yield: Approximately 4.0 g (49%).
Synthesis of (R)-NODAGA-tris(t-Bu ester)
This final step involves the coupling of the di-substituted TACN intermediate with a protected (R)-glutamic acid derivative. For this protocol, we will assume the use of commercially available Boc-(R)-Glu(OtBu)-OH. If this is supplied as a dicyclohexylamine (B1670486) (DCHA) salt, it must first be converted to the free acid.
Reaction Scheme:
Caption: Final coupling step to yield (R)-NODAGA-tris(t-Bu ester).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (approx.) | Moles (mmol) |
| di-tert-butyl 1,4,7-triazacyclononane-1,4-diacetate | 357.51 | 1.0 g | 2.80 |
| Boc-(R)-Glu(OtBu)-OH | 303.36 | 0.85 g | 2.80 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 0.63 g | 3.08 |
| Pyridine | 79.10 | - | - |
| Acetonitrile (CH₃CN) | 41.05 | - | - |
| Deionized Water (DI H₂O) | 18.02 | - | - |
Procedure:
-
Dissolve di-tert-butyl 1,4,7-triazacyclononane-1,4-diacetate (1.0 g, 2.80 mmol) and Boc-(R)-Glu(OtBu)-OH (0.85 g, 2.80 mmol) in a 1:1 mixture of deionized water and acetonitrile.
-
In a separate vial, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (0.63 g, 3.08 mmol) in a minimal amount of pyridine.
-
Add the DCC/pyridine solution dropwise to the reaction mixture at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 48 hours.
-
After 48 hours, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
The filtrate containing the crude product is then subjected to purification.
Purification
The crude (R)-NODAGA-tris(t-Bu ester) is best purified by reverse-phase flash chromatography.
Chromatography Conditions:
| Parameter | Details |
| Stationary Phase | C18 silica (B1680970) gel |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 0-100% B over an appropriate time |
| Detection | UV at 214 nm and/or 254 nm |
Procedure:
-
Concentrate the filtrate from the coupling reaction under reduced pressure.
-
Redissolve the residue in a minimal amount of the mobile phase.
-
Load the sample onto a pre-equilibrated C18 reverse-phase column.
-
Elute the product using a suitable gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions and analyze by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.
Data Summary
The following table summarizes the key chemical properties of the target compound.
| Property | Value |
| Chemical Name | (R)-2-(4,7-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7-triazonan-1-yl)pentanedioic acid 1,5-di-tert-butyl ester |
| Alternate Name | (R)-NODAGA(tBu)₃ |
| Molecular Formula | C₂₇H₄₉N₃O₈ |
| Molecular Weight | 543.70 g/mol |
| Appearance | White to off-white solid |
| Purity (typical) | >95% |
This guide provides a robust framework for the synthesis of (R)-NODAGA-tris(t-Bu ester). Researchers should always adhere to standard laboratory safety practices and may need to optimize specific reaction conditions based on their experimental setup and the purity of their starting materials.
An In-depth Technical Guide to the Chelation Mechanism of (R)-NODAGA-tris(t-Bu ester)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chelation mechanism involving (R)-NODAGA-tris(t-Bu ester), a prominent bifunctional chelator in the field of radiopharmaceuticals. The document details the chemistry of the chelator, its deprotection, the mechanism of metal coordination, relevant experimental protocols, and key quantitative data, with a focus on its application with Gallium-68 for Positron Emission Tomography (PET) imaging.
Introduction to (R)-NODAGA-tris(t-Bu ester)
(R)-NODAGA-tris(t-Bu ester) is a macrocyclic, bifunctional chelating agent designed for the stable coordination of radiometals.[1][2][3] Its structure consists of two key components:
-
The NODAGA Core: A 1,4,7-triazacyclononane (B1209588) ring functionalized with one glutaric acid and two acetic acid pendant arms (1,4,7-triazacyclononane, 1-glutaric-4,7-acetic acid).[4] This core provides a pre-organized cavity with nitrogen and oxygen donor atoms ideal for forming highly stable complexes with trivalent metal ions like Gallium-68 (⁶⁸Ga).[5][6]
-
Tris(tert-Butyl ester) Protecting Groups: The three carboxylic acid groups of the NODAGA core are protected as tert-butyl (t-Bu) esters.[1][4] These groups prevent the carboxylic acids from reacting during the conjugation of the chelator to a biomolecule and must be removed in a distinct deprotection step to enable metal chelation.[7][8]
The "(R)-" configuration refers to the stereochemistry at the chiral carbon on the glutaric acid moiety, which can influence the conformation of the final metal complex and its interaction with biological systems.[1][3] NODAGA is favored in many applications due to its ability to form stable ⁶⁸Ga complexes under mild conditions, a significant advantage over other chelators like DOTA which often require heating.[9][10]
The Core Mechanism: From Protection to Chelation
The utility of (R)-NODAGA-tris(t-Bu ester) in radiopharmaceuticals relies on a two-stage process: deprotection followed by metal ion chelation.
Stage 1: Deprotection Before the NODAGA moiety can coordinate a metal ion, the t-Bu ester protecting groups must be cleaved to reveal the free carboxylate arms. This is typically achieved under strongly acidic conditions, most commonly using trifluoroacetic acid (TFA).[7][8] The acid catalyzes the hydrolysis of the esters, releasing isobutylene (B52900) and yielding the fully functional (R)-NODAGA chelator with three free carboxylic acids.[11] This step is critical and must be carefully controlled to avoid degradation of the targeting biomolecule to which the chelator is often conjugated.[7]
Stage 2: Metal Chelation Once deprotected, the (R)-NODAGA ligand is ready for chelation. When introduced to a solution containing a metal ion such as ⁶⁸Ga³⁺, the ligand rapidly forms a highly stable coordination complex. The coordination involves:
-
Three Nitrogen Atoms from the triazacyclononane ring.
-
Three Oxygen Atoms from the deprotected carboxylate groups.
These six donor atoms wrap around the Ga³⁺ ion, satisfying its preferred hexadentate coordination geometry.[5][6] The pre-organized structure of the macrocyclic backbone contributes to the high thermodynamic stability and kinetic inertness of the resulting complex, which is crucial for in vivo applications to prevent the release of the radiometal.[12]
Caption: The two-step mechanism of forming a stable radiometal complex.
Quantitative Data on Chelation and Stability
The performance of a chelator is defined by quantitative parameters that dictate its suitability for clinical use. NODAGA derivatives consistently demonstrate excellent characteristics for ⁶⁸Ga labeling.
Table 1: Comparison of Radiolabeling Conditions for ⁶⁸Ga
| Parameter | NODAGA-conjugates | DOTA-conjugates | Reference(s) |
|---|---|---|---|
| pH | 3.5 - 5.0 | 3.0 - 4.0 | [9][13][14][15] |
| Temperature | Room Temp. to 60 °C | 85 - 100 °C | [9][10][13][16] |
| Reaction Time | 5 - 15 minutes | 5 - 20 minutes | [9][13][17] |
| Precursor Amount | 15 - 50 µg | 15 - 20 µg |[10][15] |
Table 2: Performance Characteristics of ⁶⁸Ga-NODAGA Complexes
| Parameter | Value | Description | Reference(s) |
|---|---|---|---|
| Radiochemical Yield (RCY) | > 95% | Efficiency of radiolabeling reaction. | [15][17] |
| Radiochemical Purity (RCP) | > 95% | Purity of the final radiolabeled product. | [9][17] |
| Thermodynamic Stability (log K) | Very High (~31 for NOTA) | High affinity of the chelator for Ga³⁺, indicating a very stable complex. | [5] |
| Lipophilicity (log P) | -3.3 ± 0.08 (for ⁶⁸Ga-NODAGA-c(NGR)) | Indicates the hydrophilic nature of the complex, leading to renal excretion. |[18] |
Experimental Protocols
The following sections provide generalized yet detailed methodologies for the key experiments involved in creating and evaluating a ⁶⁸Ga-labeled, NODAGA-based radiopharmaceutical.
Protocol 1: Deprotection of (R)-NODAGA-tris(t-Bu ester) and Peptide Conjugation
-
Deprotection: Dissolve the (R)-NODAGA-tris(t-Bu ester)-conjugated peptide in a cleavage cocktail, typically consisting of Trifluoroacetic Acid (TFA), water, and a scavenger like triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v).[8]
-
Incubation: Stir the reaction mixture at room temperature for 2-3 hours.[8]
-
Removal of Acid: Evaporate the TFA under a stream of nitrogen.
-
Precipitation: Precipitate the deprotected product by adding cold diethyl ether.
-
Purification: Centrifuge the mixture, decant the ether, and wash the pellet. Dry the final product under vacuum.
-
Quality Control: Confirm the complete removal of t-Bu groups using Mass Spectrometry.
Protocol 2: Radiolabeling with Gallium-68
-
Elution: Elute ⁶⁸GaCl₃ from a certified ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.[13]
-
Buffering: Add a buffer solution (e.g., 1 M sodium acetate (B1210297) or 0.2 M HEPES) to the ⁶⁸Ga eluate to adjust the pH to between 4.0 and 4.5.[9][13]
-
Precursor Addition: Add an aqueous solution of the NODAGA-conjugated peptide (typically 10-20 nmol) to the buffered ⁶⁸Ga solution.[13]
-
Incubation: Incubate the reaction mixture. While labeling can occur at room temperature, gentle heating to 60 °C for 10-15 minutes can ensure consistently high yields.[9]
-
Quenching (Optional): The reaction can be stopped by adding a solution of DTPA or EDTA to chelate any remaining free ⁶⁸Ga.
-
Purification: Purify the final radiolabeled peptide using a C18 Sep-Pak cartridge to remove unreacted ⁶⁸Ga and hydrophilic impurities.
-
Quality Control: Determine the radiochemical purity and yield using radio-HPLC and/or radio-TLC.[9][17]
Caption: A typical experimental workflow for ⁶⁸Ga-labeling and quality control.
Protocol 3: In Vitro Serum Stability Assay
-
Preparation: Prepare the purified, radiolabeled NODAGA-conjugate.
-
Incubation: Add an aliquot of the radiolabeled conjugate to fresh human or mouse serum and incubate at 37 °C.[12]
-
Time Points: At various intervals (e.g., 1, 2, 4, 24 hours), take a sample from the incubation mixture.
-
Analysis: Analyze each sample using radio-HPLC or radio-TLC to determine the percentage of intact radiolabeled conjugate versus any dissociated ⁶⁸Ga or degradation products.[12] High percentages of intact product over time indicate high stability.
Conclusion
(R)-NODAGA-tris(t-Bu ester) is a highly effective and versatile bifunctional chelator for the development of ⁶⁸Ga-based radiopharmaceuticals. Its chelation mechanism, which proceeds via a straightforward deprotection and subsequent rapid coordination, results in complexes of exceptionally high stability. The key advantage of the NODAGA framework is its ability to achieve quantitative radiolabeling under significantly milder conditions than many other macrocyclic chelators, making it ideal for use with sensitive biological targeting molecules. The robust performance metrics and well-defined experimental protocols outlined in this guide underscore its importance and utility for researchers and drug developers in the field of nuclear medicine.
References
- 1. precisepeg.com [precisepeg.com]
- 2. macrocyclics.com [macrocyclics.com]
- 3. (R)-NODA-GA(tBu)3 - www.chematech-mdt.com [chematech-mdt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation, Characterization, and Radiolabeling of [68Ga]Ga-NODAGA-Pamidronic Acid: A Potential PET Bone Imaging Agent [mdpi.com]
- 10. Effect of Macro-Cyclic Bifunctional Chelators DOTA and NODAGA on Radiolabeling and In Vivo Biodistribution of Ga-68 Cyclic RGD Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tert-Butyl Esters [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. download.uni-mainz.de [download.uni-mainz.de]
- 17. Radiolabeling and Preliminary Evaluation of Ga-68 Labeled NODAGA-Ubiquicidin Fragments for Prospective Infection Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative evaluation of 68 Ga-labeled NODAGA, DOTAGA, and HBED-CC-conjugated cNGR peptide chelates as tumor-targeted molecular imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-NODAGA-tris(t-Bu ester): A Comprehensive Technical Guide for Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of (R)-NODAGA-tris(t-Bu ester), a pivotal bifunctional chelator in the field of radiopharmaceutical development. We will explore its chemical properties, detail experimental protocols for its conjugation and radiolabeling, and discuss its application in creating targeted radiodiagnostic and radiotherapeutic agents.
Introduction to (R)-NODAGA-tris(t-Bu ester)
(R)-NODAGA-tris(t-Bu ester) is a macrocyclic chelating agent prized for its ability to form highly stable complexes with a variety of radiometals. Its structure features a triazacyclononane backbone with two tert-butyl protected acetate (B1210297) arms and a tert-butyl protected glutaric acid arm. This configuration offers a robust framework for securely chelating radionuclides while the glutaric acid moiety provides a reactive site for covalent attachment to biomolecules such as peptides, antibodies, and small molecules. This bifunctional nature is central to its utility in designing targeted radiopharmaceuticals.
The tert-butyl ester protecting groups are a key feature, rendering the carboxylic acid groups inactive during conjugation to the targeting biomolecule. These groups can be subsequently removed under acidic conditions to allow for efficient chelation of the radiometal. The "(R)" designation refers to the stereochemistry at the chiral center of the glutaric acid arm, which can influence the conformation of the final radiometal complex and its interaction with biological targets.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of (R)-NODAGA-tris(t-Bu ester) is essential for its effective use in radiopharmaceutical synthesis.
| Property | Value | References |
| Chemical Name | 4-(4,7-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7-triazacyclononan-1-yl)-5-(tert-butoxy)-5-oxopentanoic acid | [1] |
| Molecular Formula | C27H49N3O8 | [1][2][3] |
| Molecular Weight | 543.7 g/mol | [2][4] |
| CAS Number | 1252799-47-5 | [1][2] |
| Appearance | White to yellowish powder | [1] |
| Purity | >96% | [2] |
| Storage | Store in freezer, under -20°C in an inert atmosphere. | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involving (R)-NODAGA-tris(t-Bu ester), from conjugation to a targeting biomolecule to in vivo evaluation.
Conjugation of (R)-NODAGA-tris(t-Bu ester) to Peptides
The following is a generalized protocol for the conjugation of (R)-NODAGA-tris(t-Bu ester) to a peptide containing a primary amine (e.g., the N-terminus or a lysine (B10760008) side chain) via amide bond formation. This process typically involves the activation of the carboxylic acid on the glutaric acid arm of the chelator.
Materials:
-
(R)-NODAGA-tris(t-Bu ester)
-
Peptide of interest (with a free amine group)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)
-
Trifluoroacetic acid (TFA) for deprotection
-
Scavengers for deprotection (e.g., triisopropylsilane (B1312306) (TIS), water)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
Workflow for Peptide Conjugation and Deprotection
References
The Strategic Role of t-Butyl Esters in NODAGA Protecting Group Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the rapidly advancing field of radiopharmaceuticals, the chelator NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) has emerged as a cornerstone for the stable complexation of medically relevant radionuclides, such as Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). The successful synthesis of NODAGA-conjugated biomolecules for targeted imaging and therapy hinges on a robust protecting group strategy. This technical guide provides an in-depth examination of the critical role of tert-butyl (t-Bu) esters in the protection of NODAGA's carboxylic acid functionalities. It details the synthetic pathway of the key intermediate, NODAGA-tris(t-Bu ester), its activation and conjugation to targeting moieties, and the final deprotection step, which is essential for radiometal chelation. This guide offers detailed experimental protocols, quantitative data, and visual diagrams to provide researchers with the comprehensive knowledge required for the effective application of this chemical strategy.
Introduction: The Imperative for Protecting Groups in Radiopharmaceutical Synthesis
The development of targeted radiopharmaceuticals involves the covalent attachment of a bifunctional chelator to a biomolecule (e.g., a peptide or antibody) that specifically targets a biological marker of disease. NODAGA is a highly favored chelator due to its ability to form exceptionally stable complexes with radionuclides like ⁶⁸Ga under mild conditions, which is crucial given the short half-life of such isotopes.[1]
However, the three carboxylic acid groups of NODAGA are reactive and would interfere with the selective coupling of the chelator to the biomolecule. To prevent unwanted side reactions and ensure that the conjugation occurs at the desired position (typically the glutaric acid moiety), a protecting group strategy is essential. Tert-butyl esters are the protecting groups of choice for NODAGA's carboxyl groups due to their stability under a wide range of reaction conditions and their facile removal under specific, mild acidic conditions that do not compromise the integrity of the often-sensitive biomolecule.
The t-Butyl Ester Strategy
The core of the strategy is the use of the fully protected intermediate, (R)-4-(4,7-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7-triazacyclononan-1-yl)-5-(tert-butoxy)-5-oxopentanoic acid, commonly referred to as NODAGA(t-Bu)₃. The t-butyl groups mask the two acetate (B1210297) and one of the glutarate carboxyl groups, leaving the second glutaric acid carboxyl group free for activation and subsequent conjugation.
Key Advantages of the t-Butyl Ester Protecting Group:
-
Stability: t-Butyl esters are resistant to nucleophiles, bases, and catalytic hydrogenation, providing a wide window for chemical manipulation of the attached biomolecule.
-
Facile Cleavage: They are readily cleaved by treatment with moderately strong acids, such as trifluoroacetic acid (TFA), through a mechanism that is orthogonal to many other protecting groups used in peptide synthesis.[2]
-
Clean Byproducts: The deprotection reaction generates gaseous isobutylene (B52900) and carbon dioxide, which are easily removed from the reaction mixture.[3]
Synthesis of NODAGA(t-Bu)₃: A Five-Step Approach
The synthesis of NODAGA(t-Bu)₃ is a multi-step process that has been reported to proceed with an overall yield of approximately 21%.[4] The general synthetic scheme is outlined below.
References
An In-depth Technical Guide to Bifunctional Chelators for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Bifunctional chelators (BFCs) are cornerstone molecules in the advancement of targeted molecular imaging with Positron Emission Tomography (PET). These compounds serve as a critical bridge, covalently linking a targeting biomolecule, such as an antibody or peptide, to a positron-emitting radiometal. The judicious selection of a BFC is paramount, as it profoundly influences the stability of the resulting radiopharmaceutical, its radiolabeling efficiency, and ultimately, its in vivo behavior and imaging performance. This guide provides a comprehensive technical overview of BFCs for PET imaging, encompassing quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in this dynamic field.
Core Concepts: The Dual Nature of Bifunctional Chelators
A bifunctional chelator is a molecule with two distinct functional domains:
-
A Chelating Moiety: This is a multidentate ligand that forms a stable coordination complex with a specific radiometal ion. The design of this moiety is dictated by the coordination chemistry of the chosen radiometal, including its preferred coordination number and the nature of the donor atoms (e.g., nitrogen, oxygen).
-
A Covalently Reactive Functional Group: This group enables the conjugation of the chelator to a targeting biomolecule. Common functional groups include N-hydroxysuccinimide (NHS) esters and isothiocyanates, which react with primary amines (e.g., lysine (B10760008) residues) on proteins and peptides.
The choice of both the chelating moiety and the functional group is critical for the successful development of a PET radiopharmaceutical.
Key Radiometals and Their Corresponding Bifunctional Chelators
The selection of a radiometal for PET imaging is often guided by its half-life, which should be compatible with the biological half-life of the targeting molecule. Different radiometals have distinct chemical properties that necessitate the use of specific chelators for stable complexation.
| Radiometal | Half-life | Common Bifunctional Chelators |
| Gallium-68 (⁶⁸Ga) | 68 min | DOTA, NOTA, HBED-CC |
| Copper-64 (⁶⁴Cu) | 12.7 h | DOTA, NOTA, SarAr |
| Zirconium-89 (⁸⁹Zr) | 78.4 h | DFO, DFO* |
| Lutetium-177 (¹⁷⁷Lu) | 6.7 days | DOTA, MACROPA |
Quantitative Data for Common Bifunctional Chelators
The stability of the radiometal-chelator complex and the efficiency of the radiolabeling process are critical parameters in the development of a PET radiotracer. The following table summarizes key quantitative data for several widely used bifunctional chelators with various PET radiometals.
| Chelator | Radiometal | Stability Constant (log K) | Radiolabeling Conditions (Temperature, Time, pH) |
| DOTA | ⁶⁸Ga | > 25[1] | 95°C, 5-15 min, pH 3.5-4.5[2] |
| ⁶⁴Cu | 21.4[1] | Room Temp - 37°C, 10-60 min, pH 5.5-6.5[1][3] | |
| ¹⁷⁷Lu | 22.6[1] | 95°C, 15-20 min, pH 3.5-4.0[4] | |
| NOTA | ⁶⁸Ga | 25.5[1] | Room Temp, 5-10 min, pH 3-4[2] |
| ⁶⁴Cu | 21.6[1] | Room Temp, 30-60 min, pH 5.5-6.5[1] | |
| DFO | ⁸⁹Zr | N/A | Room Temp, 60 min, pH 7.0-7.5 |
| SarAr | ⁶⁴Cu | > 25 | Room Temp, < 5 min, pH 7.0 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful synthesis and evaluation of PET radiopharmaceuticals.
Protocol 1: Synthesis of DOTA-NHS ester
This protocol outlines a general procedure for the synthesis of a DOTA-N-hydroxysuccinimide (NHS) ester, a common intermediate for conjugating DOTA to biomolecules.
Materials:
-
DOTA-tris(t-Bu)ester
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Anhydrous diethyl ether
Procedure:
-
Activation: Dissolve DOTA-tris(t-Bu)ester, DCC, and NHS in anhydrous DCM. Stir the reaction mixture at room temperature for 15 hours.[5]
-
Filtration: Remove the dicyclohexylurea (DCU) byproduct by filtration.
-
Evaporation: Remove the DCM from the filtrate by rotary evaporation.
-
Deprotection: Dissolve the resulting residue in a mixture of DCM and TFA and stir at room temperature for at least 12 hours to remove the tert-butyl protecting groups.[6]
-
Precipitation and Washing: Remove the solvents by rotary evaporation. Wash the remaining solid with anhydrous diethyl ether to precipitate the DOTA-NHS ester.[6]
-
Purification: The crude DOTA-NHS ester can be further purified by chromatography if necessary.
Protocol 2: Conjugation of a Bifunctional Chelator to an Antibody
This protocol describes the conjugation of an NHS-ester activated chelator to the primary amine groups of a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
BFC-NHS ester (e.g., DOTA-NHS ester) dissolved in an anhydrous solvent (e.g., DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
Procedure:
-
Antibody Preparation: Ensure the antibody solution is free of any primary amine-containing buffers (like Tris) or stabilizers. If necessary, perform a buffer exchange into PBS.
-
Conjugation Reaction: Slowly add a calculated molar excess of the BFC-NHS ester solution to the antibody solution with gentle mixing. A 5- to 20-fold molar excess of the chelator is a common starting point. Incubate the reaction for 1-2 hours at room temperature.[7]
-
Purification: Remove unreacted chelator by passing the reaction mixture through a pre-equilibrated SEC column. Collect the fractions containing the purified antibody-chelator conjugate.[8]
-
Characterization: Determine the protein concentration (e.g., via absorbance at 280 nm) and the chelator-to-antibody ratio (CAR) using methods like mass spectrometry or a radiolabeling assay.[7][8]
Protocol 3: Radiolabeling of a DOTA-conjugated Peptide with ⁶⁸Ga
This protocol details a common method for radiolabeling a DOTA-conjugated peptide with Gallium-68.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
Strong cation exchange (SCX) cartridge
-
5 M NaCl / 5.5 M HCl solution
-
Ammonium (B1175870) acetate (B1210297) buffer (1 M)
-
DOTA-conjugated peptide
-
Sterile water for injection
-
Heating block
Procedure:
-
Elution and Trapping: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl. Pass the eluate through an SCX cartridge to trap the ⁶⁸Ga³⁺.[9]
-
Elution of ⁶⁸Ga: Elute the trapped ⁶⁸Ga³⁺ from the SCX cartridge with a small volume (e.g., 0.5 mL) of 5 M NaCl / 5.5 M HCl solution.[9]
-
Labeling Reaction: Add the eluted ⁶⁸Ga³⁺ to a solution containing the DOTA-conjugated peptide in ammonium acetate buffer (final pH ~3.6-4.0).[9]
-
Incubation: Heat the reaction mixture at 95°C for 7-15 minutes.[4][9]
-
Quality Control: After cooling, determine the radiochemical purity using radio-TLC or radio-HPLC. The final product should be sterile filtered before injection.[2]
Protocol 4: In Vitro Serum Stability Assay
This assay is crucial for evaluating the stability of the radiolabeled conjugate in a biologically relevant medium.
Materials:
-
Radiolabeled conjugate
-
Fresh human or animal serum
-
Phosphate-buffered saline (PBS) as a control
-
Incubator at 37°C
-
Analytical method (e.g., radio-TLC, radio-HPLC, or size-exclusion chromatography)
Procedure:
-
Incubation: Add a small volume of the radiolabeled conjugate to pre-warmed human serum and PBS in separate vials. Incubate at 37°C.[10]
-
Time-Point Sampling: At various time points (e.g., 1, 4, 24, 48 hours), remove an aliquot from each vial.[8]
-
Analysis: Analyze the aliquots to determine the percentage of radioactivity that remains attached to the biomolecule. For example, with radio-TLC, the intact radiolabeled biomolecule typically remains at the origin, while smaller, released species migrate with the solvent front.[8]
Protocol 5: In Vivo Biodistribution Study
This study provides essential information on the uptake, distribution, and clearance of the radiotracer in a living organism.
Materials:
-
Radiolabeled conjugate
-
Animal model (e.g., mice with tumor xenografts)
-
Anesthesia
-
Gamma counter
Procedure:
-
Injection: Administer a known amount of the radiotracer to the animals, typically via intravenous injection.
-
Time Points: At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals.[11]
-
Tissue Harvesting: Dissect and collect organs and tissues of interest (e.g., tumor, blood, liver, kidneys, muscle).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This allows for the assessment of tumor targeting and clearance from non-target organs.[12]
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual and experimental workflows in the development of PET radiopharmaceuticals using bifunctional chelators.
References
- 1. mdpi.com [mdpi.com]
- 2. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promising bifunctional chelators for copper 64-PET imaging: practical (64)Cu radiolabeling and high in vitro and in vivo complex stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US6838557B1 - Process for making a chelating agent for labeling biomolecules using preformed active esters - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pharmrxiv.de [pharmrxiv.de]
- 12. pubs.acs.org [pubs.acs.org]
(R)-NODAGA-tris(t-Bu ester): An In-depth Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of (R)-NODAGA-tris(t-Bu ester), a critical bifunctional chelator in the field of radiopharmacy. This document details its physicochemical properties, provides experimental protocols for its use, and outlines the typical workflow from conjugation to radiolabeling, serving as a core resource for professionals engaged in the development of targeted radiopharmaceuticals.
Introduction
(R)-NODAGA-tris(t-Bu ester) is the protected precursor of (R)-1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid (NODAGA). The 1,4,7-triazacyclononane (B1209588) (NOTA) macrocycle forms the core of the chelator, which provides a high-affinity binding site for various radiometals, most notably Gallium-68 (⁶⁸Ga). The glutaric acid moiety offers a carboxylic acid functional group for covalent attachment to biomolecules such as peptides, antibodies, or small molecules. The three carboxylic acid groups are protected as tert-butyl (t-Bu) esters, which renders the molecule more soluble in organic solvents suitable for conjugation reactions and prevents their interference during the coupling process. Following conjugation, these acid-labile protecting groups are removed, typically with trifluoroacetic acid (TFA), to allow for efficient radiometal chelation.
Physicochemical Properties
-
Appearance: Typically a solid.
-
Purity: Commercially available with purity often exceeding 95-96%.[1]
Solubility
(R)-NODAGA-tris(t-Bu ester) is a lipophilic molecule due to the presence of the three tert-butyl ester groups. Its solubility is therefore highest in organic solvents. Detailed quantitative solubility in a wide range of solvents is not extensively published; however, data from suppliers and related compounds provide a strong indication of its solubility profile.
Table 1: Solubility Data for (R)-NODAGA-tris(t-Bu ester)
| Solvent/System | Reported Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[4] | 183.93 mM | Sonication may be required to aid dissolution.[4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[5][6] | ≥ 4.60 mM | A common formulation for in vivo studies. The solution is reported to be clear.[5][6] |
| Chloroform, Dichloromethane (DCM), Methanol | Good | Not Quantified | Based on the solubility profile of the analogous compound DOTA-tris(t-Bu ester), good solubility is expected in these common organic solvents.[7] |
| Aqueous Buffers (e.g., PBS, Water) | Very Low | Not Quantified | As a protected ester, the compound is expected to have very limited solubility in aqueous media. |
Stability and Storage
The stability of (R)-NODAGA-tris(t-Bu ester) is crucial for its storage and handling prior to conjugation and deprotection. The primary points of instability are the tert-butyl ester groups, which are susceptible to hydrolysis under acidic conditions.
Table 2: Recommended Storage Conditions
| Format | Temperature | Duration | Atmosphere |
| Powder | -20°C | 3 years[4] | Inert atmosphere recommended.[8] Keep in a dark place.[8] |
| Powder | 4°C | 2 years[4] | Inert atmosphere recommended.[8] Keep in a dark place.[8] |
| In Solvent (e.g., DMSO) | -80°C | 6 months[4] | |
| In Solvent (e.g., DMSO) | -20°C | 1 month[4] |
Chemical Stability
-
pH Stability: The tert-butyl ester protecting groups are designed to be labile in strong acidic conditions. They are readily cleaved by acids such as trifluoroacetic acid (TFA), which is a key step in the workflow after conjugation. Therefore, the compound is unstable in acidic environments. It is generally stable in neutral and anhydrous conditions, which are typical for storage and conjugation reactions.
-
Thermal Stability: While specific degradation studies are not widely published, the compound is handled at room temperature for conjugation reactions that can last several hours. The subsequent deprotected NODAGA-conjugate is often subjected to heating (e.g., 60-95°C) for short durations (5-20 minutes) during radiolabeling, indicating the core macrocycle is thermally robust.[4]
-
Stability of Radiolabeled Conjugates: It is important to distinguish the stability of the precursor from its final form. Once deprotected, conjugated, and radiolabeled (e.g., with ⁶⁸Ga), the resulting radiopharmaceutical exhibits high in vivo stability, minimizing the release of the radionuclide.[9] Stability of the final radiolabeled product is typically assessed in human serum and has been shown to be high (>95%) over several hours.[10]
Experimental Protocols and Workflow
The use of (R)-NODAGA-tris(t-Bu ester) follows a multi-step workflow to produce a final radiopharmaceutical. Below are the core experimental protocols.
Step 1: Conjugation to a Biomolecule (e.g., Peptide)
This protocol describes the coupling of the chelator to a primary amine (e.g., the N-terminus or a lysine (B10760008) side chain) on a peptide via amide bond formation.
Materials:
-
(R)-NODAGA-tris(t-Bu ester)
-
Target peptide with a primary amine
-
Anhydrous Dimethylformamide (DMF)
-
Coupling agents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/EDC.
-
Base: e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification.
-
Mass spectrometer for characterization.
Protocol:
-
Dissolve the peptide in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2-3 equivalents) to the peptide solution to activate the carboxylic acid on the NODAGA moiety.
-
In a separate vial, dissolve (R)-NODAGA-tris(t-Bu ester) (1.2-1.5 equivalents) in anhydrous DMF.
-
Add the (R)-NODAGA-tris(t-Bu ester) solution to the activated peptide solution.
-
Allow the reaction to stir at room temperature for 2-4 hours or overnight.
-
Monitor the reaction progress using LC-MS to confirm the formation of the desired conjugate.
-
Upon completion, purify the crude product by preparative RP-HPLC.
-
Characterize the purified NODAGA-tris(t-Bu ester)-peptide conjugate by mass spectrometry to confirm its identity.
-
Lyophilize the pure fractions to obtain the conjugate as a white solid.
Step 2: Deprotection of tert-Butyl Esters
This step removes the t-Bu ester groups to reveal the free carboxylic acids necessary for chelation.
Materials:
-
Lyophilized NODAGA-tris(t-Bu ester)-peptide conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (optional)
-
Triisopropylsilane (TIS) (scavenger, optional)
-
Nitrogen or Argon gas
-
Ether (for precipitation)
Protocol:
-
Dissolve the lyophilized conjugate in a deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. Alternatively, a 1:1 mixture of TFA and DCM can be used.[4]
-
Stir the solution at room temperature for 2-4 hours.[4]
-
Remove the TFA and other volatiles by rotary evaporation or by blowing a gentle stream of nitrogen over the solution.
-
The deprotected product can be precipitated from the remaining oil by adding cold diethyl ether, followed by centrifugation to pellet the solid.
-
Wash the pellet with cold ether and dry under vacuum.
-
The final deprotected NODAGA-peptide conjugate should be purified by RP-HPLC and characterized by mass spectrometry.
-
Lyophilize the pure fractions for storage.
Step 3: Radiolabeling with Gallium-68
This protocol describes the final step of incorporating the radionuclide ⁶⁸Ga into the deprotected conjugate.
Materials:
-
Deprotected NODAGA-peptide conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
Sodium acetate (B1210297) or HEPES buffer (e.g., 1 M, pH 4.5)
-
Sterile, metal-free reaction vial
-
Heating block
-
Radio-TLC or Radio-HPLC system for quality control
Protocol:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ solution.[4]
-
In a sterile reaction vial, dissolve the NODAGA-peptide conjugate (typically 10-50 µg) in the reaction buffer (e.g., sodium acetate). The buffer is used to adjust the final reaction pH to between 4.0 and 4.5.[2][4][11]
-
Add the ⁶⁸GaCl₃ eluate to the vial containing the conjugate and buffer.
-
Incubate the reaction mixture. While many NODAGA conjugates label efficiently at room temperature, gentle heating (e.g., 60-95°C) for 5-15 minutes can be used to ensure high radiochemical yield.[4][12]
-
Perform quality control using Radio-TLC or Radio-HPLC to determine the radiochemical purity (RCP). A purity of >95% is typically required for in vivo applications.[4]
-
If necessary, the final product can be purified using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.
Mandatory Visualizations
The following diagrams illustrate the key workflows associated with the use of (R)-NODAGA-tris(t-Bu ester).
Caption: Radiopharmaceutical synthesis workflow using (R)-NODAGA-tris(t-Bu ester).
Caption: In Vitro Serum Stability Assay for a NODAGA-radiopharmaceutical.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. (R)-NODA-GA(tBu)3 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. chempep.com [chempep.com]
- 8. (R)-NODA-GA(tBu)3 - www.chematech-mdt.com [chematech-mdt.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 44Sc for labeling of DOTA- and NODAGA-functionalized peptides: preclinical in vitro and in vivo investigations - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure and Application of (R)-NODAGA-tris(t-Bu ester)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and application of (R)-NODAGA-tris(t-Bu ester), a key bifunctional chelator in the field of radiopharmaceuticals. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of targeted radiodiagnostic and radiotherapeutic agents.
Core Structure and Properties
(R)-NODAGA-tris(t-Bu ester) is a derivative of the macrocyclic chelator NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). The "(R)" designation indicates the stereochemistry at the chiral carbon in the glutaric acid moiety. The "tris(t-Bu ester)" signifies that the three carboxylic acid groups of the NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) core are protected by tert-butyl ester groups. This protection is crucial for selective conjugation to biomolecules. The unprotected carboxylic acid on the glutaric acid arm serves as the attachment point for conjugation to peptides, antibodies, or other targeting vectors.[1][2][3][4][5]
The primary application of (R)-NODAGA-tris(t-Bu ester) is in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging.[6] Its macrocyclic core forms highly stable complexes with various radionuclides, most notably Gallium-68 (B1239309) (⁶⁸Ga).[5] The tert-butyl ester protecting groups are typically removed after conjugation to the targeting biomolecule, allowing for efficient radiolabeling.
Physicochemical Properties
A summary of the key quantitative data for (R)-NODAGA-tris(t-Bu ester) is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C₂₇H₄₉N₃O₈ | [1][2][7] |
| Molecular Weight | 543.7 g/mol | [1][7] |
| CAS Number | 1252799-47-5 | [1][8] |
| Appearance | White to yellowish powder/solid | [5] |
| Purity | >96% | [1][7] |
| SMILES | OC(CC--INVALID-LINK--N(CC1)CCN(CC(OC(C)(C)C)=O)CCN1CC(OC(C)(C)C)=O)=O | [1][7] |
| Storage Temperature | -20°C |
Experimental Protocols
Detailed methodologies for the synthesis of the core NODAGA(tBu)₃ structure and a general protocol for radiolabeling with Gallium-68 are provided below.
Synthesis of NODAGA(tBu)₃
The synthesis of the NODAGA(tBu)₃ core structure has been described in a five-step process.[1][2][3] The following is a summary of the synthetic route based on the literature by Eisenwiener et al., 2002.[1][2][3]
Step 1: Synthesis of 1,4,7-Triazacyclononane-1,4-diacetic acid-di-tert-butyl ester This step involves the selective protection of two of the three nitrogen atoms of 1,4,7-triazacyclononane (B1209588) (cyclen), followed by alkylation with tert-butyl bromoacetate.
Step 2: Synthesis of (R)-2-amino-pentanedioic acid 1-tert-butyl ester This step starts from (R)-glutamic acid, where the alpha-carboxylic acid is protected as a tert-butyl ester.
Step 3: Coupling of the protected cyclen and glutamic acid derivatives The mono-functionalized cyclen derivative from Step 1 is reacted with the protected glutamic acid derivative from Step 2.
Step 4: Alkylation of the remaining secondary amine The remaining secondary amine on the cyclen ring is alkylated with tert-butyl bromoacetate.
Step 5: Final deprotection (if required for the free acid form) For the final (R)-NODAGA chelator, the tert-butyl ester groups are removed using strong acid, typically trifluoroacetic acid (TFA). However, for the purpose of bioconjugation, the tris(t-Bu ester) form is the desired product of this synthesis.
General Protocol for ⁶⁸Ga Radiolabeling of a NODAGA-conjugated Peptide
This protocol outlines the general steps for radiolabeling a peptide that has been conjugated with (R)-NODAGA-tris(t-Bu ester) and subsequently deprotected.
Materials:
-
NODAGA-conjugated peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.0-4.5)
-
Sterile water for injection
-
C18 Sep-Pak cartridge for purification
-
Radio-TLC or Radio-HPLC for quality control
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Buffering: In a sterile reaction vial, add the required volume of sodium acetate buffer to the ⁶⁸GaCl₃ eluate to adjust the pH to 4.0-4.5.
-
Addition of Peptide: Add the NODAGA-conjugated peptide solution (typically in the range of 10-50 µg) to the buffered ⁶⁸Ga solution.
-
Incubation: Gently mix the reaction solution and incubate at 95°C for 5-10 minutes.
-
Purification: After incubation, the radiolabeled peptide can be purified using a C18 Sep-Pak cartridge. The cartridge is first conditioned with ethanol and then with water. The reaction mixture is loaded onto the cartridge, which is then washed with water to remove unreacted ⁶⁸Ga. The final ⁶⁸Ga-NODAGA-peptide is eluted with a 50% ethanol/water solution.
-
Quality Control: The radiochemical purity of the final product should be determined using radio-TLC or radio-HPLC.
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the application of (R)-NODAGA-tris(t-Bu ester).
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Radiolabeling and Preliminary Evaluation of Ga-68 Labeled NODAGA-Ubiquicidin Fragments for Prospective Infection Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and ex vivo biological evaluation of gallium-68 labelled NODAGA chelates assessing cardiac uptake and retention - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02224E [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. precisepeg.com [precisepeg.com]
- 8. (R)-NODA-GA(tBu)3 - www.chematech-mdt.com [chematech-mdt.com]
An In-depth Technical Guide to (R)-NODAGA-tris(t-Bu ester) for Radiopharmaceutical Research
(R)-NODAGA-tris(t-Bu ester) , with the CAS number 1252799-47-5 , is a pivotal bifunctional chelator in the field of nuclear medicine and molecular imaging. Its structure is meticulously designed for the stable chelation of radiometals, particularly Gallium-68 (⁶⁸Ga), while the tris(t-Bu ester) groups provide a protected carboxylic acid functionality for subsequent conjugation to biomolecules. This guide offers a comprehensive overview of its properties, synthesis, experimental protocols for bioconjugation and radiolabeling, and its application in developing targeted radiopharmaceuticals for Positron Emission Tomography (PET).
Core Properties and Characterization
(R)-NODAGA-tris(t-Bu ester), also known by synonyms such as (R)-NODA-GA(tBu)3 and 4-(4,7-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7-triazacyclononan-1-yl)-5-(tert-butoxy)-5-oxopentanoic acid, is a derivative of the well-established NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator. The incorporation of a glutamic acid derivative provides a versatile platform for radiolabeling.
Table 1: Physicochemical Properties of (R)-NODAGA-tris(t-Bu ester)
| Property | Value |
| CAS Number | 1252799-47-5 |
| Molecular Formula | C₂₇H₄₉N₃O₈ |
| Molecular Weight | 543.69 g/mol |
| Appearance | White to yellowish powder |
| Purity | Typically >95% (HPLC) |
Characterization:
The identity and purity of (R)-NODAGA-tris(t-Bu ester) are typically confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the chemical structure and confirm the presence of the triazacyclononane ring, the acetate (B1210297) arms, the glutamic acid moiety, and the tert-butyl protecting groups.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is employed to confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method to determine the purity of the compound.
Synthesis of (R)-NODAGA-tris(t-Bu ester)
The synthesis of (R)-NODAGA-tris(t-Bu ester) is a multi-step process. A published route describes a five-step synthesis with an overall yield of 21%[1]. While a detailed, step-by-step protocol for the entire synthesis is not publicly available, the synthesis of a key intermediate, 1,4-bis(tert-butoxycarbonylmethyl)-1,4,7-triazacyclononane, has been described.
Experimental Protocol: Synthesis of 1,4-bis(tert-butoxycarbonylmethyl)-1,4,7-triazacyclononane
This protocol is adapted from a procedure for the synthesis of similar 1,4,7-triazacyclononane (B1209588) derivatives.
Materials:
-
1,4,7-triazacyclononane (TACN)
-
tert-Butyl bromoacetate (B1195939)
-
Acetonitrile (B52724) (CH₃CN)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Diethyl ether
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
Dissolve 1,4,7-triazacyclononane (1.0 eq) in acetonitrile at 0°C.
-
Slowly add a solution of tert-butyl bromoacetate (2.0 eq) in acetonitrile to the TACN solution over 4 hours at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture and evaporate the solvent from the filtrate.
-
Treat the residue with deionized water and adjust the pH to 3 with 1 M HCl.
-
Extract the aqueous solution with diethyl ether (3x).
-
Adjust the pH of the aqueous layer to 8 with 1 M NaOH.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.
The subsequent steps would involve the selective alkylation of the remaining secondary amine on the triazacyclononane ring with a protected glutamic acid derivative, followed by purification.
Bioconjugation and Radiolabeling
(R)-NODAGA-tris(t-Bu ester) serves as a precursor for the synthesis of targeted radiopharmaceuticals. The free carboxylic acid group, after deprotection of the tert-butyl esters, can be activated and conjugated to a primary amine on a targeting biomolecule, such as a peptide or an antibody.
Experimental Workflow for Bioconjugation and Radiolabeling
References
Methodological & Application
Application Notes and Protocols: (R)-NODAGA-tris(t-Bu ester) for ⁶⁸Ga Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium-68 (⁶⁸Ga) has emerged as a radionuclide of significant interest for positron emission tomography (PET) imaging, largely due to its convenient availability from a ⁶⁸Ge/⁶⁸Ga generator and its favorable decay characteristics. Effective chelation of ⁶⁸Ga is crucial for the development of stable radiopharmaceuticals. (R)-NODAGA-tris(t-Bu ester) is a versatile bifunctional chelator that, after deprotection, exhibits rapid and stable complexation with ⁶⁸Ga. Its structure allows for covalent conjugation to a variety of targeting molecules, such as peptides, antibodies, or small molecules, enabling the development of targeted PET imaging agents.
This document provides a detailed protocol for the deprotection of (R)-NODAGA-tris(t-Bu ester) and subsequent labeling with ⁶⁸Ga. It includes experimental procedures, quality control methods, and data presentation to guide researchers in the successful preparation of ⁶⁸Ga-labeled NODAGA conjugates.
Deprotection of (R)-NODAGA-tris(t-Bu ester)
The tert-butyl (t-Bu) ester protecting groups on the NODAGA chelator must be removed to enable efficient chelation of ⁶⁸Ga. Trifluoroacetic acid (TFA) is commonly used for this purpose.
Experimental Protocol: TFA Deprotection
-
Dissolution: Dissolve the (R)-NODAGA-tris(t-Bu ester)-conjugated targeting molecule in a suitable solvent, such as dichloromethane (B109758) (DCM).
-
TFA Addition: Add a solution of TFA in DCM. A common concentration is 50-95% TFA. The reaction is typically performed at room temperature.
-
Reaction Time: Stir the reaction mixture for 2-4 hours. The progress of the deprotection can be monitored by analytical techniques such as mass spectrometry or HPLC.
-
Solvent Removal: Following complete deprotection, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Purification: The deprotected NODAGA-conjugate is often purified using preparative HPLC to ensure high purity before radiolabeling.
-
Lyophilization and Storage: The purified product is lyophilized and stored at -20°C or lower until use.
Note: The t-butyl carbocation formed during deprotection can lead to byproducts. Scavengers, such as triethylsilane, can be added to the reaction mixture to minimize these side reactions[1].
⁶⁸Ga Labeling of Deprotected NODAGA-Conjugate
The labeling of the deprotected NODAGA-conjugate with ⁶⁸Ga is a critical step that requires optimization of several parameters to achieve high radiochemical yield and purity.
Workflow for ⁶⁸Ga Labeling
References
Application Notes and Protocols for 64Cu Labeling of NODAGA Conjugated Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted radiopharmaceuticals is a cornerstone of nuclear medicine and molecular imaging. The positron-emitting radionuclide Copper-64 (64Cu), with its convenient half-life of 12.7 hours and low positron energy, offers high-resolution images for Positron Emission Tomography (PET).[1][2] When coupled with targeting peptides, 64Cu-based radiotracers enable non-invasive visualization and quantification of specific molecular targets in vivo. The chelator NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) forms highly stable complexes with 64Cu under mild conditions, making it an ideal choice for radiolabeling sensitive biomolecules like peptides.[1][3]
This document provides detailed application notes and protocols for the conjugation of NODAGA to peptides and subsequent radiolabeling with 64Cu. It is intended for researchers, scientists, and drug development professionals working on novel radiopharmaceuticals.
Principle of 64Cu-NODAGA-Peptide Labeling
The process involves two primary stages: the covalent conjugation of a NODAGA chelator to a peptide of interest, followed by the chelation of the 64Cu radionuclide. The NODAGA moiety is typically activated with an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (e.g., the N-terminus or lysine (B10760008) side chains) on the peptide to form a stable amide bond.[4] Once the NODAGA-peptide conjugate is purified, it can be efficiently labeled with 64CuCl2 in an aqueous buffer system. The resulting 64Cu-NODAGA-peptide is then purified and subjected to quality control measures before in vitro or in vivo application.
Data Presentation
Table 1: Typical Radiolabeling Parameters and Quality Control Results for 64Cu-NODAGA-Peptides
| Parameter | Typical Value | Reference |
| Radiolabeling Conditions | ||
| Precursor Amount | 10-20 µg | [5][6] |
| 64CuCl2 Activity | 37-222 MBq | [7][8] |
| Buffer | 0.1 M Sodium Acetate or Ammonium Acetate | [1][5] |
| pH | 4.5 - 6.8 | [1][5] |
| Temperature | Room Temperature to 45°C | [1][3][7] |
| Incubation Time | 10 - 30 minutes | [3][8] |
| Quality Control | ||
| Radiochemical Purity (RCP) | >95% | [1][9][10] |
| Specific Activity | 1.0 ± 0.3 MBq/µg to 18.5 ± 2.2 TBq/mmol | [1][9] |
| Stability | ||
| In PBS (24h) | >95% intact | [9][11] |
| In Human/Mouse Serum (24h) | >90% intact | [9][11][12][13] |
Note: Optimal conditions may vary depending on the specific peptide.
Experimental Protocols
Protocol 1: Conjugation of NODAGA-NHS to a Peptide
This protocol describes the conjugation of a commercially available NODAGA-NHS ester to a peptide containing a primary amine.
Materials:
-
Peptide of interest
-
NODAGA-NHS ester
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the peptide in the conjugation buffer at a concentration of 1-5 mg/mL.
-
Separately, dissolve the NODAGA-NHS ester in anhydrous DMF to create a 10 mg/mL stock solution.
-
Add a 2-5 fold molar excess of the NODAGA-NHS ester solution to the peptide solution.
-
Add DIPEA to the reaction mixture to achieve a final concentration of approximately 20 mM.
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
Monitor the reaction progress using HPLC or mass spectrometry.
-
Upon completion, purify the NODAGA-peptide conjugate using preparative HPLC.
-
Lyophilize the purified conjugate and store it at -20°C or below.
Protocol 2: 64Cu Radiolabeling of a NODAGA-Peptide
This protocol details the radiolabeling of the NODAGA-peptide conjugate with 64Cu.
Materials:
-
NODAGA-peptide conjugate
-
64CuCl2 in 0.1 M HCl
-
Radiolabeling Buffer: 0.1 M Sodium Acetate or Ammonium Acetate, pH 5.5
-
Metal-free water and reagents
-
PD-10 or equivalent size-exclusion column for purification
-
Radio-TLC system
-
Radio-HPLC system
Procedure:
-
Dissolve the NODAGA-peptide conjugate in the radiolabeling buffer to a concentration of 1 mg/mL.
-
In a metal-free microcentrifuge tube, add 10-20 µg of the NODAGA-peptide solution.
-
Add the desired amount of 64CuCl2 (e.g., 100-150 MBq) to the peptide solution.[1]
-
Adjust the pH of the reaction mixture to 5.5-6.0 using the radiolabeling buffer if necessary.[1]
-
Incubate the reaction mixture at 37-42°C for 15-30 minutes with gentle shaking.[1][5]
-
After incubation, perform a preliminary quality control check using radio-TLC to estimate the radiochemical purity.
-
Purify the 64Cu-NODAGA-peptide using a pre-conditioned size-exclusion column (e.g., PD-10) to remove any unchelated 64Cu.
-
Elute the product with sterile saline or phosphate-buffered saline (PBS).
-
Perform final quality control using radio-HPLC to determine the radiochemical purity and specific activity.
Protocol 3: Quality Control of 64Cu-NODAGA-Peptide
Accurate determination of radiochemical purity is crucial for reliable in vitro and in vivo studies.
A. Radio-Thin Layer Chromatography (Radio-TLC)
-
Stationary Phase: ITLC-SG glass microfiber chromatography paper.[1]
-
Mobile Phase: 0.1 M Sodium Citrate, pH 5.0.[1]
-
Procedure:
-
Spot a small aliquot of the reaction mixture or final product onto the TLC strip.
-
Develop the chromatogram in the mobile phase.
-
Analyze the strip using a radio-TLC scanner.
-
-
Expected Results: The 64Cu-NODAGA-peptide should remain at the origin (Rf = 0.0), while free 64CuCl2 will migrate with the solvent front (Rf ≈ 0.9).[1]
B. Radio-High Performance Liquid Chromatography (Radio-HPLC)
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid.
-
Detectors: UV detector and a radioactivity detector.
-
Procedure:
-
Inject a sample of the purified 64Cu-NODAGA-peptide onto the HPLC system.
-
Monitor the elution profile with both UV and radioactivity detectors.
-
-
Expected Results: A single major radioactive peak co-eluting with the UV peak of the non-radioactive peptide standard confirms high radiochemical purity.
Protocol 4: In Vitro Stability Assay
This protocol assesses the stability of the radiolabeled peptide in biological fluids.
Materials:
-
Purified 64Cu-NODAGA-peptide
-
Human or mouse serum
-
Phosphate-Buffered Saline (PBS)
-
Incubator at 37°C
-
Radio-HPLC system
Procedure:
-
Add an aliquot of the 64Cu-NODAGA-peptide to a tube containing human or mouse serum.
-
As a control, add an equal aliquot to a tube containing PBS.
-
Incubate both tubes at 37°C.
-
At various time points (e.g., 1, 4, and 24 hours), take an aliquot from each tube.[10][13]
-
For the serum samples, precipitate the proteins by adding cold ethanol, centrifuge, and collect the supernatant.[13]
-
Analyze the samples by radio-HPLC to determine the percentage of intact radiolabeled peptide remaining.
Diagrams
Caption: Overall experimental workflow for 64Cu labeling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Overview of In Vitro Assays of 64Cu-, 68Ga-, 125I-, and 99mTc-Labelled Radiopharmaceuticals Using Radiometric Counters in the Era of Radiotheranostics [mdpi.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Two Novel 64Cu-labelled RGD Peptide Radiotracers for Enhanced PET Imaging of Tumor Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Evaluation of 64Cu-Based Radiopharmaceuticals that Target Aβ Peptide Aggregates as Diagnostic Tools for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiolabeling and evaluation of 64Cu-DOTA-F56 peptide targeting vascular endothelial growth factor receptor 1 in the molecular imaging of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of [64Cu]Cu-NODAGA-RGD-BBN as a Novel Radiotracer for Dual Integrin and GRPR-targeted Tumor PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of 64Cu-labeled bi-terminally PEGylated A20FMDV2 peptides targeting integrin ανβ6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody and Nanobody Radiolabeling with Copper-64: Solid vs. Liquid Target Approach [mdpi.com]
Application Notes and Protocols for the Conjugation of (R)-NODAGA-tris(t-Bu ester) to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of antibody-based radiopharmaceuticals for diagnostic imaging and therapy requires the stable attachment of a chelator, which can securely encapsulate a radiometal. (R)-NODAGA-tris(t-Bu ester) is a bifunctional chelator precursor designed for this purpose. Its rigid triazacyclononane ring provides a stable coordination cage for various radiometals, including Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). The glutaric acid linker allows for covalent attachment to biomolecules, such as antibodies. This document provides a detailed protocol for the conjugation of (R)-NODAGA-tris(t-Bu ester) to antibodies. The process involves a three-stage approach: activation of the chelator, conjugation to the antibody, and deprotection of the tert-butyl ester groups.
Principle of Conjugation
The conjugation of (R)-NODAGA-tris(t-Bu ester) to an antibody is a multi-step process. First, the carboxylic acid on the glutaric acid linker of the protected chelator is activated to a more reactive N-hydroxysuccinimide (NHS) ester. This is typically achieved using a carbodiimide (B86325) coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). The resulting NHS ester is then reacted with the primary amine groups (e.g., on lysine (B10760008) residues) on the antibody, forming a stable amide bond. This reaction is most efficient at a slightly alkaline pH (8.0-9.0). Finally, the tert-butyl (t-Bu) protecting groups on the chelator are removed using a strong acid, typically trifluoroacetic acid (TFA), to yield the final immunoconjugate ready for radiolabeling.
Quantitative Data Summary
The efficiency of the conjugation process and the preservation of the antibody's biological activity are critical. The chelator-to-antibody ratio (CAR) is a key parameter that can influence the immunoreactivity of the resulting conjugate. While specific data for (R)-NODAGA-tris(t-Bu ester) is not widely published, the following table provides representative data on the effect of CAR on the immunoreactivity of antibodies conjugated with NODAGA-NHS.[1] It is recommended to determine the optimal CAR for each specific antibody and application.
| Chelator:Antibody Molar Ratio | Resulting CAR (Average) | Immunoreactive Fraction (%) | Notes |
| 5:1 | 2.5 | > 90% | Lower substitution, minimal impact on immunoreactivity. |
| 10:1 | 4.8 | ~85% | Moderate substitution, slight potential for reduced immunoreactivity. |
| 20:1 | 8.2 | ~75% | Higher substitution, increased risk of impacting antigen binding. |
Note: Data is representative and may vary depending on the antibody, chelator, and specific reaction conditions.[1]
Experimental Protocols
This protocol is a general guideline. Optimization of reaction conditions, particularly for the activation and deprotection steps, is recommended for each specific antibody.
Materials and Reagents
-
(R)-NODAGA-tris(t-Bu ester)
-
Antibody of interest
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or Borate Buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System: Size-exclusion chromatography (e.g., PD-10 desalting columns)
-
Deprotection Solution: Trifluoroacetic acid (TFA)
-
Scavenger (for deprotection): Triisopropylsilane (TIS) or water
-
Phosphate Buffered Saline (PBS), pH 7.4
Step 1: Activation of (R)-NODAGA-tris(t-Bu ester) to its NHS Ester
Caution: This step should be performed in an anhydrous environment to prevent hydrolysis of the NHS ester.
-
Preparation: Dissolve (R)-NODAGA-tris(t-Bu ester) in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.
-
Activation Reaction:
-
Add NHS to the (R)-NODAGA-tris(t-Bu ester) solution. A 1.2 to 1.5-fold molar excess of NHS over the chelator is recommended.
-
Add EDC to the solution. A 1.2 to 1.5-fold molar excess of EDC over the chelator is recommended.
-
Allow the reaction to proceed at room temperature for 4-6 hours, or overnight at 4°C, with gentle stirring and protected from light.
-
-
Confirmation of Activation (Optional): The formation of the NHS ester can be monitored by analytical techniques such as LC-MS.
-
Use Immediately: The activated (R)-NODAGA-tris(t-Bu ester)-NHS ester is susceptible to hydrolysis and should be used immediately in the next step.
Step 2: Conjugation of Activated Chelator to the Antibody
-
Antibody Preparation:
-
Buffer exchange the antibody into the Conjugation Buffer (pH 8.5). Ensure the buffer is free of primary amines (e.g., Tris).
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the activated (R)-NODAGA-tris(t-Bu ester)-NHS ester solution to the antibody solution while gently vortexing. It is recommended to test a range of molar ratios (e.g., 5:1, 10:1, 20:1 chelator to antibody) to determine the optimal ratio.[1]
-
Ensure the final concentration of the organic solvent (DMF or DMSO) is below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.
-
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction.[1]
-
Purification of the Conjugate:
-
Remove unreacted chelator and byproducts by size-exclusion chromatography (e.g., using a PD-10 desalting column).
-
Equilibrate the column with PBS (pH 7.4) before loading the reaction mixture.
-
Elute the antibody-chelator conjugate with PBS (pH 7.4) and collect the fractions containing the protein.
-
Step 3: Deprotection of Tert-Butyl Groups
Caution: This step involves the use of a strong acid (TFA) and must be carefully optimized to prevent denaturation of the antibody. The duration of TFA exposure should be minimized.
-
Preparation: The purified (R)-NODAGA-tris(t-Bu ester)-antibody conjugate can be lyophilized or used directly if in a suitable buffer.
-
Deprotection Reaction:
-
Prepare a deprotection solution of TFA with a scavenger. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the cold deprotection solution to the conjugate.
-
Incubate on ice for 30-60 minutes. The optimal time will vary depending on the antibody and should be determined empirically.
-
-
Removal of TFA:
-
Immediately after incubation, the TFA must be removed. This can be achieved by methods such as:
-
Lyophilization (if the conjugate is stable to freezing).
-
Size-exclusion chromatography using a column pre-equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Dialysis against a suitable buffer.
-
-
Characterization of the Final Conjugate
-
Protein Concentration: Determine the concentration of the final conjugate using a spectrophotometer at 280 nm or a protein assay (e.g., BCA).
-
Chelator-to-Antibody Ratio (CAR): The average number of chelator molecules per antibody can be determined by methods such as MALDI-TOF mass spectrometry or by using a colorimetric assay for the chelator if available.[2]
-
Purity and Aggregation: Assess the purity and the presence of aggregates using size-exclusion HPLC (SEC-HPLC).
-
Immunoreactivity: Evaluate the antigen-binding affinity of the conjugated antibody using techniques like ELISA or flow cytometry to ensure that the conjugation process has not significantly compromised its function.[1]
Diagrams
Caption: Workflow for conjugating (R)-NODAGA-tris(t-Bu ester) to antibodies.
Caption: Logical relationship from synthesis to application of the conjugate.
References
Solid-Phase Peptide Synthesis with (R)-NODAGA-tris(t-Bu ester): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase peptide synthesis (SPPS) of peptides conjugated with the bifunctional chelator (R)-NODAGA-tris(t-Bu ester). This methodology is pivotal for the development of peptide-based radiopharmaceuticals for applications in molecular imaging, particularly Positron Emission Tomography (PET), and targeted radionuclide therapy.
Introduction
(R)-NODAGA-tris(t-Bu ester) is a macrocyclic chelating agent designed for the stable coordination of trivalent radiometals, most notably Gallium-68 (⁶⁸Ga). Its integration into peptide sequences via SPPS allows for the precise, site-specific labeling of targeting peptides. The tert-butyl ester protecting groups on the NODAGA moiety are compatible with the widely used Fmoc/tBu orthogonal protection strategy in SPPS. These groups are stable under the basic conditions required for Fmoc-deprotection but are readily cleaved simultaneously with the peptide's side-chain protecting groups and its release from the solid support under strong acidic conditions.
Peptides conjugated with NODAGA are instrumental in targeting specific biomarkers, such as somatostatin (B550006) receptors (SSTRs) in neuroendocrine tumors or integrins in angiogenic vasculature, enabling non-invasive imaging and targeted therapy.
Data Presentation
The following tables summarize key quantitative data for NODAGA-conjugated peptides synthesized via SPPS, highlighting their radiochemical properties and biological activity.
Table 1: Radiochemical and Biological Properties of ⁶⁸Ga-labeled NODAGA-Peptides
| Peptide Conjugate | Radiochemical Yield (%) | Radiochemical Purity (%) | IC₅₀ (nM) | Target Receptor | Reference |
| ⁶⁸Ga-NODAGA-RGD | >96 | >96 | 4.7 ± 1.6 | αvβ₃ Integrin | [1] |
| ⁶⁸Ga-NODAGATOC | High | High | 3.5 ± 1.6 | Somatostatin Receptor 2 (SSTR2) | [2] |
Table 2: Comparison of Tumor-to-Blood Ratios for ⁶⁸Ga-labeled RGD Peptides
| Radiotracer | Tumor-to-Blood Ratio (60 min p.i.) | Reference |
| ⁶⁸Ga-NODAGA-RGD | 11 | |
| ⁶⁸Ga-DOTA-RGD | 4 |
Experimental Protocols
The following are detailed protocols for the manual Fmoc-based solid-phase synthesis of a peptide and its subsequent conjugation with (R)-NODAGA-tris(t-Bu ester).
Protocol 1: General Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines the standard steps for elongating a peptide chain on a solid support.
1. Resin Swelling:
- Place the desired amount of resin (e.g., Rink Amide or 2-chlorotrityl chloride resin) in a reaction vessel.
- Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a solution of 20% piperidine (B6355638) in DMF to the resin.
- Agitate for 5 minutes and drain.
- Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).
3. Amino Acid Coupling:
- In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.
- Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the mixture and allow it to pre-activate for 2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Monitor the coupling reaction completion using a Kaiser test.
- Once the reaction is complete, drain the coupling solution and wash the resin with DMF (5 times).
4. Repeat Cycles:
- Repeat steps 2 and 3 for each amino acid in the peptide sequence.
Protocol 2: On-Resin Coupling of (R)-NODAGA-tris(t-Bu ester)
This protocol details the conjugation of the NODAGA chelator to the N-terminus of the fully assembled peptide on the resin.
1. Final Fmoc Deprotection:
- Perform the Fmoc deprotection on the final amino acid of the peptide sequence as described in Protocol 1, step 2.
2. Activation of (R)-NODAGA-tris(t-Bu ester):
- In a separate vial, dissolve (R)-NODAGA-tris(t-Bu ester) (2 equivalents relative to resin loading) and an activation agent such as PyBOP (1.9 equivalents) in DMF.
- Add DIPEA (2 equivalents) to the solution and allow it to pre-activate for 2 minutes.
3. Coupling to Peptide-Resin:
- Add the activated (R)-NODAGA-tris(t-Bu ester) solution to the deprotected peptide-resin.
- Agitate the mixture for 2-4 hours at room temperature. The use of ultrasound assistance for 30 minutes can improve coupling efficiency.
- After the coupling, drain the solution and wash the resin extensively with DMF (5 times) and DCM (3 times).
- Dry the resin under vacuum.
Protocol 3: Cleavage, Deprotection, and Purification
This protocol describes the cleavage of the NODAGA-peptide from the resin and the simultaneous removal of the tert-butyl protecting groups.
1. Preparation of Cleavage Cocktail:
- In a fume hood, prepare a fresh cleavage cocktail. A standard and effective mixture is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). This cocktail is suitable for peptides with multiple tert-butyl protecting groups.
2. Cleavage and Deprotection:
- Add the cleavage cocktail to the dry resin in a reaction vessel (approximately 10 mL per gram of resin).
- Agitate the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
3. Peptide Precipitation:
- Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
- Allow the peptide to precipitate at -20°C for at least 1 hour.
4. Isolation and Purification:
- Centrifuge the ether suspension to pellet the crude peptide and carefully decant the ether.
- Wash the peptide pellet with cold diethyl ether twice more.
- Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
- Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
- Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient.
- Collect and lyophilize the fractions containing the pure NODAGA-peptide.
Visualizations
Experimental Workflow
References
Application Note: Deprotection of (R)-NODAGA-tris(t-Bu ester) for Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid) is a highly effective bifunctional chelator used extensively in the development of radiopharmaceuticals for PET and SPECT imaging and targeted radiotherapy.[1][2] Its rigid triazacyclononane backbone allows for stable complexation with various radiometals, including Gallium-68 (⁶⁸Ga).[2] For synthetic purposes and to ensure selective conjugation, the carboxylic acid groups of NODAGA are often protected as tert-butyl (t-Bu) esters. The (R)-NODAGA-tris(t-Bu ester) is a common precursor that requires a critical deprotection step to reveal the three carboxylic acid moieties.[3][4] These newly freed functional groups are essential for both the stable coordination of the radiometal and the covalent attachment to a targeting biomolecule, such as a peptide or antibody.
This document provides detailed protocols for the acidic deprotection of (R)-NODAGA-tris(t-Bu ester) and the subsequent conjugation of the deprotected chelator to amine-containing biomolecules.
Part 1: Deprotection of (R)-NODAGA-tris(t-Bu ester)
Principle of Deprotection
The removal of tert-butyl ester protecting groups is efficiently achieved under strong acidic conditions.[3] Trifluoroacetic acid (TFA) is the reagent of choice for this transformation.[5] The reaction mechanism involves the protonation of the ester's carbonyl oxygen by TFA, followed by the cleavage of the carbon-oxygen bond.[3][6] This process generates the desired carboxylic acid and a stable tertiary carbocation (tert-butyl cation). The carbocation is subsequently neutralized, often forming isobutylene, a volatile gas.[3][6] Scavengers like triisopropylsilane (B1312306) (TIPS) are commonly added to prevent side reactions caused by the reactive carbocation.
Caption: Workflow for the acid-catalyzed deprotection of (R)-NODAGA-tris(t-Bu ester).
Experimental Protocol: Deprotection
Materials and Reagents:
-
(R)-NODAGA-tris(t-Bu ester)
-
Trifluoroacetic acid (TFA), ReagentPlus®, ≥99.0%
-
Dichloromethane (DCM), anhydrous, ≥99.8%
-
Triisopropylsilane (TIPS), 99% (scavenger)
-
Diethyl ether, anhydrous, ≥99.7%, chilled to -20°C
-
Argon or Nitrogen gas supply
-
Round-bottom flask and magnetic stirrer
-
Rotary evaporator or nitrogen stream manifold
Procedure:
-
Weigh 10 mg of (R)-NODAGA-tris(t-Bu ester) into a clean, dry round-bottom flask.
-
Under an inert atmosphere (Argon or Nitrogen), dissolve the ester in 1 mL of anhydrous DCM.
-
Prepare the deprotection cocktail. A common mixture consists of 95% TFA, 2.5% Water, and 2.5% TIPS. For this reaction, add 1 mL of this freshly prepared cocktail to the flask. Alternatively, a solution of 50% TFA in DCM can be used.[5]
-
Stir the reaction mixture at room temperature for 3 to 5 hours.[3]
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[3]
-
Upon completion, remove the DCM and excess TFA under a gentle stream of nitrogen or by rotary evaporation.
-
Dissolve the oily residue in a minimal amount of DCM (~100 µL).
-
Add 5-10 mL of chilled diethyl ether to the flask to precipitate the deprotected product.
-
Collect the white precipitate by centrifugation, decant the ether, and wash the pellet twice with chilled diethyl ether.
-
Dry the final product, the TFA salt of (R)-NODAGA, under vacuum. Store under an inert atmosphere at -20°C.
Data Presentation: Deprotection
Table 1: Deprotection Reaction Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Reagent | Trifluoroacetic Acid (TFA) | Strong acid effective for t-butyl ester cleavage.[7] |
| Solvent | Dichloromethane (DCM) | Common chlorinated solvent that dissolves the starting material.[3] |
| Scavenger | Triisopropylsilane (TIPS) | Captures the reactive t-butyl carbocation byproduct. |
| Temperature | Room Temperature (20-25°C) | Sufficient for the reaction to proceed to completion.[3] |
| Reaction Time | 2 - 5 hours | Typical duration for complete deprotection, should be monitored.[3] |
| Purity Check | LC-MS | To confirm the disappearance of starting material and appearance of product.[3] |
Table 2: Analytical Characterization Data
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| (R)-NODAGA-tris(t-Bu ester) | C₂₇H₄₉N₃O₈ | 543.70[4][8] |
| Deprotected (R)-NODAGA | C₁₅H₂₅N₃O₈ | 375.38 |
Part 2: Bioconjugation of Deprotected (R)-NODAGA
Principle of Bioconjugation
The deprotected (R)-NODAGA possesses a free glutaric acid-derived carboxyl group that can be covalently linked to primary amines (e.g., the N-terminus or lysine (B10760008) side chains) on biomolecules like peptides and antibodies.[9] A common and efficient method is carbodiimide (B86325) chemistry. First, the carboxylic acid is "activated" using a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to form a more stable active ester. This activated chelator then readily reacts with the amine on the target biomolecule to form a stable amide bond.
Caption: Workflow for the two-step bioconjugation of NODAGA to a biomolecule.
Experimental Protocol: Bioconjugation to a Peptide
Materials and Reagents:
-
Deprotected (R)-NODAGA (TFA salt)
-
Peptide with a primary amine (e.g., N-terminal or Lysine residue)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
Procedure: Part A: Activation of Deprotected (R)-NODAGA
-
Dissolve the deprotected (R)-NODAGA in Activation Buffer to a final concentration of 10 mM.
-
Add Sulfo-NHS to the NODAGA solution (a 1.5-fold molar excess is recommended).
-
Add EDC to the solution (a 1.5-fold molar excess over NODAGA).
-
Incubate the mixture for 15-30 minutes at room temperature to form the Sulfo-NHS ester.
Part B: Conjugation to the Peptide
-
Dissolve the target peptide in Conjugation Buffer (pH 7.4) to a desired concentration (e.g., 1-5 mg/mL).
-
Add the activated NODAGA solution from Part A to the peptide solution. The molar ratio of activated chelator to peptide should be optimized, but a starting point of 10:1 to 20:1 is common.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
(Optional) Quench any unreacted Sulfo-NHS esters by adding Quenching Buffer to a final concentration of 50 mM and incubating for 15 minutes.
-
Purify the resulting NODAGA-peptide conjugate from excess chelator and reaction byproducts using an appropriate method, such as SEC (e.g., PD-10 desalting column) or dialysis.
-
Characterize the final conjugate by MALDI-TOF or ESI-MS to confirm the covalent attachment of the NODAGA moiety (mass increase of 357.37 Da, accounting for the loss of H₂O).
Data Presentation: Bioconjugation
Table 3: Bioconjugation Reaction Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Activation pH | 6.0 (MES Buffer) | Optimal pH for EDC/NHS chemistry, maximizing active ester formation. |
| Conjugation pH | 7.2 - 8.0 (PBS or Bicarbonate Buffer) | Facilitates the nucleophilic attack of the unprotonated primary amine. |
| Reagents | EDC / Sulfo-NHS | Water-soluble carbodiimide and succinimide (B58015) ester for efficient aqueous coupling. |
| Molar Ratios | Chelator:Peptide (e.g., 10:1) | Using an excess of chelator drives the reaction towards the desired product. |
| Purification | Size Exclusion Chromatography | Separates the larger conjugate from smaller, unreacted components. |
| Characterization | Mass Spectrometry (MALDI/ESI) | Confirms the successful conjugation and determines the number of chelators per biomolecule. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 44Sc for labeling of DOTA- and NODAGA-functionalized peptides: preclinical in vitro and in vivo investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. tandfonline.com [tandfonline.com]
- 8. macrocyclics.com [macrocyclics.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: (R)-NODAGA-tris(t-Bu ester) for PET Imaging of Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-specific membrane antigen (PSMA) is a well-established biomarker for prostate cancer, overexpressed on the surface of prostate cancer cells. This has led to the development of PSMA-targeted radioligands for positron emission tomography (PET) imaging, enabling sensitive and specific detection of primary, recurrent, and metastatic disease.[1][2] The chelator (R)-NODAGA-tris(t-Bu ester) serves as a versatile precursor for developing such radiopharmaceuticals. When conjugated to a PSMA-targeting moiety, it can be radiolabeled with various metallic radionuclides, including Gallium-68 (⁶⁸Ga) and Copper-61 (⁶¹Cu), for PET imaging.[3][4] This document provides detailed application notes and protocols for the use of (R)-NODAGA-based radiotracers in the context of prostate cancer PET imaging.
Principle of Action
The fundamental principle involves a PSMA-targeting ligand, typically a urea-based inhibitor, conjugated to the (R)-NODAGA chelator.[3] This conjugate, after being radiolabeled with a positron-emitting radionuclide like ⁶⁸Ga or ⁶¹Cu, is administered intravenously. The PSMA-targeting portion of the molecule binds with high affinity to PSMA expressed on prostate cancer cells.[5][6] Following binding, the radiopharmaceutical can be internalized by the cancer cells.[3][5] The emitted positrons from the radionuclide lead to the generation of gamma rays that are detected by a PET scanner, allowing for the visualization and quantification of tumor lesions.
Caption: Mechanism of PSMA-targeted PET imaging.
Quantitative Data Summary
The following tables summarize the key quantitative data for (R)-NODAGA-based PSMA radiotracers from preclinical and clinical studies.
Table 1: In Vitro Binding Affinity and Cellular Uptake
| Compound | Cell Line | Binding Affinity (Kd or IC₅₀, nM) | Internalization (% of total cell-associated activity after 3h) |
| ⁶⁸/natGa-CC34¹ | LNCaP | 19.3 ± 2.5 | ~75% |
| ⁶⁴/natCu-CC34¹ | LNCaP | 27.5 ± 2.7 | ~75% |
| ¹¹¹/natIn-CC34¹ | LNCaP | 5.5 ± 0.9 | ~75% |
| ⁶⁸/natGa-HBED-CC-PSMA¹ | LNCaP | 2.9 ± 0.6 | Not Reported |
| ¹¹¹/natIn-PSMA-617¹ | LNCaP | 5.4 ± 0.8 | Not Reported |
| natCu-NODAGA-PSMA-I&T | LNCaP | 9.3 ± 1.8 | Not Reported |
¹CC34 is (R)-NODAGA-Phe-Phe-D-Lys(suberoyl)-Lys-urea-Glu.[3]
Table 2: Preclinical In Vivo Tumor Uptake and Biodistribution in LNCaP Xenografts (%ID/g)
| Radiotracer | Time (p.i.) | Tumor | Blood | Kidneys | Liver | Spleen |
| [⁶¹Cu]Cu-NODAGA-PSMA-I&T | 1 h | 14.0 ± 5.0 | - | High | Minimal | - |
| [⁶¹Cu]Cu-NODAGA-PSMA-I&T | 4 h | 10.7 ± 3.3 | - | - | - | - |
| [⁶⁸Ga]Ga-CC34¹ | 1 h | 14.5 ± 2.9 | - | - | - | - |
| [⁶⁸Ga]Ga-HBED-CC-PSMA | 1 h | 15.8 ± 1.4 | - | - | - | - |
| [¹¹¹In]In-CC34¹ | 1 h | 28.5 ± 2.6 | - | - | - | - |
| [¹¹¹In]In-PSMA-617 | 1 h | 52.1 ± 6.5 | - | - | - | - |
¹CC34 is (R)-NODAGA-Phe-Phe-D-Lys(suberoyl)-Lys-urea-Glu.[3] Data presented as mean ± standard deviation. Dashes indicate data not explicitly reported in the provided sources.
Experimental Protocols
Protocol 1: Radiolabeling of NODAGA-PSMA with Gallium-68
This protocol describes a general method for the radiolabeling of a NODAGA-conjugated PSMA inhibitor with Gallium-68 (⁶⁸Ga).
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
NODAGA-PSMA precursor
-
Sodium acetate (B1210297) buffer (or similar, pH 4.0-4.5)
-
Sterile, pyrogen-free water for injection
-
C18 Sep-Pak cartridge
-
Sterile 0.9% sodium chloride for injection
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Add the ⁶⁸GaCl₃ eluate to a reaction vial containing the NODAGA-PSMA precursor dissolved in a small volume of water.
-
Adjust the pH of the reaction mixture to 4.0-4.5 using sodium acetate buffer.
-
Incubate the reaction mixture at 95°C for 5-10 minutes.
-
Allow the mixture to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >95% is typically required for clinical use.[3]
-
For purification, if necessary, the reaction mixture can be passed through a C18 Sep-Pak cartridge, washed with water, and the final product eluted with ethanol. The ethanol is then evaporated, and the product is reconstituted in sterile saline.
Caption: Radiolabeling workflow with ⁶⁸Ga.
Protocol 2: In Vitro Cell Binding Assay
This protocol outlines a method to determine the binding affinity of a radiolabeled NODAGA-PSMA tracer to prostate cancer cells.
Materials:
-
Cell culture medium
-
Radiolabeled NODAGA-PSMA
-
Non-radiolabeled ("cold") NODAGA-PSMA for competition
-
Binding buffer (e.g., PBS with 1% BSA)
-
Gamma counter
Procedure:
-
Plate LNCaP cells in 24-well plates and allow them to adhere overnight.
-
Wash the cells with binding buffer.
-
For saturation binding, incubate the cells with increasing concentrations of the radiolabeled NODAGA-PSMA.
-
For competition binding, incubate the cells with a fixed concentration of the radiolabeled tracer and increasing concentrations of the non-radiolabeled competitor.
-
Incubate at 4°C for 1-2 hours to determine total binding.
-
To determine non-specific binding, perform parallel experiments with a large excess of the non-radiolabeled competitor.
-
Wash the cells three times with ice-cold binding buffer to remove unbound radioactivity.
-
Lyse the cells and measure the radioactivity in a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using appropriate software (e.g., GraphPad Prism) to determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC₅₀).[4]
Protocol 3: In Vivo PET Imaging in a Xenograft Mouse Model
This protocol provides a general procedure for PET imaging of prostate cancer xenografts in mice.
Materials:
-
Male immunodeficient mice (e.g., nude or SCID)
-
PSMA-positive prostate cancer cells (e.g., LNCaP)
-
Matrigel (or similar)
-
Radiolabeled NODAGA-PSMA
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
Procedure:
-
Inoculate mice subcutaneously with LNCaP cells mixed with Matrigel.
-
Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Administer the radiolabeled NODAGA-PSMA (e.g., 2-5 MBq) intravenously via the tail vein.[4]
-
At desired time points (e.g., 1, 2, and 4 hours post-injection), anesthetize the mice.[4][7]
-
Position the mouse in the PET/CT scanner and acquire static or dynamic images.
-
After the final imaging session, euthanize the mice.
-
Perform biodistribution studies by harvesting tumors and major organs, weighing them, and measuring the radioactivity in a gamma counter.
-
Calculate the tracer uptake as a percentage of the injected dose per gram of tissue (%ID/g).[4]
Caption: Workflow for preclinical PET imaging.
Clinical Applications and Future Directions
Radiotracers based on (R)-NODAGA-PSMA, particularly when labeled with ⁶¹Cu, are undergoing clinical evaluation.[7][8] The 3.3-hour half-life of ⁶¹Cu offers logistical advantages over the shorter-lived ⁶⁸Ga (68 minutes), potentially allowing for centralized production and distribution, as well as delayed imaging.[7][9] Phase I trials of [⁶¹Cu]Cu-NODAGA-PSMA I&T have shown favorable safety, dosimetry, and imaging characteristics in patients with prostate cancer.[7] As imaging time increases, lesion standardized uptake values (SUV) tend to increase while background SUV decreases, leading to improved lesion detection.[7]
Future developments may focus on theranostic applications, pairing a diagnostic radionuclide like ⁶¹Cu or ⁶⁸Ga with a therapeutic beta- or alpha-emitter chelated by the same NODAGA-PSMA conjugate. This approach allows for patient selection and dosimetry based on diagnostic imaging, followed by targeted radionuclide therapy. The development of such theranostic pairs is an active area of research.
References
- 1. New Targets for PET Molecular Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 61Cu-PSMA–Targeted PET for Prostate Cancer: From Radiotracer Development to First-in-Human Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo effects of a recombinant anti-PSMA immunotoxin in combination with docetaxel against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. urologytimes.com [urologytimes.com]
Application Notes and Protocols for the Automated Synthesis of 68Ga-NODAGA Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the automated synthesis of Gallium-68 (68Ga) labeled radiopharmaceuticals using NODAGA chelates. The information is intended to guide researchers, scientists, and drug development professionals in the efficient and reproducible production of these positron emission tomography (PET) imaging agents.
Introduction to 68Ga-NODAGA Radiopharmaceuticals
Gallium-68 is a positron-emitting radionuclide with a short half-life (68 minutes) that is conveniently produced from a 68Ge/68Ga generator.[1] This availability makes it an attractive isotope for PET imaging in clinical settings. NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid) is a versatile bifunctional chelator that forms stable complexes with 68Ga at room temperature, a significant advantage over other chelators like DOTA that often require heating. This property is particularly beneficial for labeling heat-sensitive biomolecules. The resulting 68Ga-NODAGA radiopharmaceuticals are used in a wide range of PET imaging applications, including oncology, by targeting specific biological markers.
Automated Synthesis Workflow
The automated synthesis of 68Ga-NODAGA radiopharmaceuticals is a multi-step process designed to ensure high radiochemical yield and purity while minimizing radiation exposure to the operator. The process is typically performed on a dedicated synthesis module. The main stages include:
-
68Ge/68Ga Generator Elution: The process begins with the elution of 68GaCl3 from a 68Ge/68Ga generator using dilute hydrochloric acid (e.g., 0.1 M HCl).[2]
-
68Ga Purification and Concentration: The generator eluate often contains metallic impurities (e.g., Zn2+, Fe3+) and breakthrough of the parent isotope 68Ge, which can interfere with the labeling process.[3] Therefore, a purification and concentration step is crucial. This is commonly achieved using a cation exchange cartridge.[2][4]
-
Radiolabeling Reaction: The purified and concentrated 68Ga is then transferred to a reaction vessel containing the NODAGA-conjugated precursor in a suitable buffer (e.g., acetate (B1210297) or HEPES buffer) to maintain the optimal pH for the labeling reaction (typically pH 3.5-4.5).[5][6]
-
Final Product Formulation: After the labeling reaction is complete, the final product is typically purified using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove any unreacted 68Ga and other impurities. The purified radiopharmaceutical is then formulated in a physiologically compatible solution (e.g., saline) and passed through a sterile filter.
Below is a Graphviz diagram illustrating the general automated synthesis workflow.
Caption: Automated synthesis workflow for 68Ga-NODAGA radiopharmaceuticals.
Quantitative Data Summary
The following tables summarize the radiochemical yield and purity of various 68Ga-NODAGA radiopharmaceuticals produced via automated synthesis.
Table 1: Radiochemical Yield of Selected 68Ga-NODAGA Radiopharmaceuticals
| Radiopharmaceutical | Precursor Amount | Labeling Conditions | Radiochemical Yield (Decay Corrected) | Reference |
| [68Ga]Ga-NODAGA-Exendin-4 | 10 µg | Automated | 45 ± 2.4% | [7] |
| [68Ga]Ga-NODAGA-HPBCD | - | - | 76.54 ± 6.12% | [8] |
| [68Ga]Ga-NODAGA-GE11 | - | - | 73.5 ± 5.4% | [9] |
Table 2: Radiochemical Purity of Selected 68Ga-NODAGA Radiopharmaceuticals
| Radiopharmaceutical | Method | Radiochemical Purity | Reference |
| [68Ga]Ga-NODAGA-Exendin-4 | HPLC | >95% | [7] |
| [68Ga]Ga-NODAGA-HPBCD | - | >98% | [8] |
| [68Ga]Ga-NODAGA-RGD-BBN | HPLC/RTLC | >98% | [10] |
| [68Ga]Ga-NODAGA-GE11 | - | >98% | [9] |
Experimental Protocols
Protocol for Automated Synthesis of a Generic 68Ga-NODAGA Radiopharmaceutical
This protocol provides a general procedure for the automated synthesis of a 68Ga-NODAGA radiopharmaceutical using a cassette-based synthesis module.
Materials:
-
68Ge/68Ga generator
-
Automated synthesis module with disposable cassettes
-
NODAGA-conjugated precursor
-
0.1 M Hydrochloric acid (HCl), trace metal grade
-
Sodium acetate buffer (0.5 M, pH 4.5) or HEPES buffer
-
Cation exchange cartridge (e.g., SCX)
-
Solid-phase extraction cartridge (e.g., C18)
-
Ethanol, USP grade
-
Water for Injection (WFI)
-
Sterile saline for injection
-
0.22 µm sterile filter
Procedure:
-
Pre-synthesis Setup:
-
Aseptically assemble the synthesis cassette on the automated module according to the manufacturer's instructions.
-
Prepare a solution of the NODAGA-precursor in the appropriate buffer (e.g., 10-50 µg in 1 mL of sodium acetate buffer).
-
Load the precursor solution and other required reagents (e.g., ethanol, saline) into the designated vials on the cassette.
-
-
68Ge/68Ga Generator Elution and 68Ga Purification:
-
Initiate the automated sequence. The synthesizer will first elute the 68Ge/68Ga generator with 0.1 M HCl.
-
The 68Ga eluate is automatically passed through the cation exchange cartridge to trap the 68Ga3+ ions, while allowing 68Ge and other impurities to pass through to waste.
-
The trapped 68Ga is then eluted from the cation exchange cartridge using a small volume of a suitable eluent (e.g., 5 M NaCl/0.1 M HCl) directly into the reaction vessel.[1]
-
-
Radiolabeling:
-
The purified 68Ga eluate is mixed with the NODAGA-precursor solution in the reaction vessel.
-
The reaction is typically allowed to proceed for 5-10 minutes at ambient temperature. Gentle heating (e.g., up to 80°C) can be applied if necessary, although it is often not required for NODAGA.[6]
-
-
Purification and Formulation:
-
After the labeling reaction, the mixture is passed through a C18 SPE cartridge. The 68Ga-NODAGA-radiopharmaceutical is retained on the cartridge, while unreacted hydrophilic impurities are washed away with WFI.
-
The purified product is then eluted from the C18 cartridge with a small volume of ethanol, followed by sterile saline.
-
The final product is collected in a sterile vial after passing through a 0.22 µm sterile filter.
-
Quality Control Protocols
Comprehensive quality control is mandatory to ensure the safety and efficacy of the final radiopharmaceutical product. The following tests should be performed according to the European Pharmacopoeia guidelines.[11][12]
4.2.1. Radiochemical Purity (RCP)
-
Instant Thin Layer Chromatography (iTLC):
-
Purpose: To determine the percentage of free 68Ga and colloidal 68Ga.
-
Stationary Phase: iTLC-SG strips.
-
Mobile Phase System 1 (for free 68Ga): A mixture of 1 M ammonium (B1175870) acetate and methanol (B129727) (1:1 v/v). In this system, the 68Ga-NODAGA complex and colloidal 68Ga remain at the origin (Rf = 0.0-0.2), while free 68Ga moves with the solvent front (Rf = 0.8-1.0).[12]
-
Mobile Phase System 2 (for colloidal 68Ga): A solution of 3-5% (v/v) aqueous trifluoroacetic acid (TFA). In this system, colloidal 68Ga remains at the origin (Rf = 0.0-0.1), the 68Ga-NODAGA complex moves to the middle of the strip (Rf = 0.5-0.6), and free 68Ga moves with the solvent front (Rf = 0.9-1.0).[13]
-
Procedure: Apply a small spot of the final product onto two iTLC strips. Develop one strip in each mobile phase system. After development, the strips are dried and the distribution of radioactivity is measured using a radio-TLC scanner.
-
Acceptance Criteria: RCP ≥ 95%.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To provide a more detailed analysis of the radiochemical purity.
-
Column: Reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA.
-
Detection: A UV detector followed by a radioactivity detector.
-
Procedure: Inject a small volume of the final product into the HPLC system. The retention time of the 68Ga-NODAGA radiopharmaceutical is compared to that of a non-radioactive standard.
-
Note: It is crucial to be aware that free 68Ga can be non-specifically adsorbed on the C18 column, potentially leading to an overestimation of the RCP.[14][15]
-
Below is a Graphviz diagram illustrating the quality control workflow.
Caption: Quality control workflow for 68Ga-NODAGA radiopharmaceuticals.
4.2.2. Other Quality Control Tests
-
Radionuclide Identity: The identity of 68Ga is confirmed by identifying the characteristic 511 keV and 1022 keV gamma-ray peaks using a gamma spectrometer.
-
68Ge Breakthrough: The amount of the long-lived parent isotope, 68Ge, in the final product is measured using a gamma spectrometer after the 68Ga has decayed. The acceptance limit is typically <0.001% of the total radioactivity.[12]
-
pH: The pH of the final product should be within a physiologically acceptable range (typically 6.5-7.5).[12]
-
Bacterial Endotoxins: The final product must be tested for bacterial endotoxins using a Limulus Amebocyte Lysate (LAL) test.
-
Sterility: A sterility test must be performed on the final product to ensure the absence of microbial contamination.
Conclusion
The automated synthesis of 68Ga-NODAGA radiopharmaceuticals offers a reliable and efficient method for producing high-quality PET imaging agents. The use of NODAGA chelators allows for mild labeling conditions, making it suitable for a wide range of biomolecules. Adherence to detailed protocols and rigorous quality control is essential to ensure the safety and efficacy of these radiopharmaceuticals for clinical and research applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Fully automated radiolabeling of [68Ga]Ga-EMP100 targeting c-MET for PET-CT clinical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. Development and validation of an analytical hplc method to assess chemical and radiochemical purity of [68ga]ga-nodaga-exendin-4 produced by a fully automated method [air.unipr.it]
- 8. Radiochemical synthesis and preclinical evaluation of 68Ga-labeled NODAGA-hydroxypropyl-beta-cyclodextrin (68Ga-NODAGA-HPBCD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 10. Human Dose Assessment of 68Ga-NODAGA-RGD-BBN Heterodimer Peptide based on Animal Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- 14. Quality control of 68Ga radiopharmaceuticals: pitfalls and solutions [inis.iaea.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-NODAGA-tris(t-Bu ester) in Neuroendocrine Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-NODAGA-tris(t-Bu ester) is a bifunctional chelator that plays a crucial role in the development of radiopharmaceuticals for the imaging of neuroendocrine tumors (NETs). Its unique structure allows for the stable chelation of radiometals, such as Gallium-68 (⁶⁸Ga), while the reactive carboxylic acid group enables covalent conjugation to targeting peptides. This document provides detailed application notes and protocols for the use of (R)-NODAGA-tris(t-Bu ester) in the context of NET imaging, focusing on its conjugation to somatostatin (B550006) analogues and subsequent radiolabeling for positron emission tomography (PET).
Neuroendocrine tumors are characterized by the overexpression of somatostatin receptors (SSTRs), particularly subtype 2 (sstr2). This feature is exploited for targeted imaging by using radiolabeled somatostatin analogues. (R)-NODAGA-tris(t-Bu ester) serves as a critical linker in creating these imaging agents. After deprotection of the t-butyl esters, the NODAGA chelator efficiently complexes with ⁶⁸Ga, a positron-emitting radionuclide ideal for PET imaging. The conjugated peptide, such as octreotide (B344500) (TOC) or its analogues like JR11, directs the radiopharmaceutical to the tumor site, allowing for sensitive and specific visualization of NETs.
Data Presentation
The following tables summarize key quantitative data for commonly used ⁶⁸Ga-labeled NODAGA-conjugated peptides in neuroendocrine tumor imaging.
Table 1: In Vitro Binding Affinity of ⁶⁸Ga-labeled NODAGA-Peptides for SSTR2
| Compound | Cell Line | IC50 (nM) | Reference |
| [⁶⁷Ga]NODAGATOC | Rat Pancreatic Cancer (AR4-2J) | 3.5 ± 1.6 | [1] |
| [¹¹¹In]NODAGATOC | Rat Pancreatic Cancer (AR4-2J) | 1.7 ± 0.2 | [1] |
| ⁶⁸Ga-NODAGA-JR11 | - | - | Data not available in provided search results |
Table 2: Radiochemical Yield and Purity of ⁶⁸Ga-labeled NODAGA-Peptides
| Compound | Radiochemical Yield (%) | Radiochemical Purity (%) | Reference |
| [⁶⁷Ga]NODAGATOC | High | >95% | [1] |
| ⁶⁸Ga-NODAGA-JR11 | ~65% (non-decay-corrected) | >99% | |
| ⁶⁸Ga-NODAGA-Pamidronic Acid | >95% (optimized conditions) | >95% |
Table 3: In Vivo Tumor Uptake of ⁶⁸Ga-labeled NODAGA-Peptides in NET Xenograft Models
| Compound | Animal Model | Tumor Type | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| [⁶⁷Ga]NODAGATOC | Nude Mice | Pancreatic Cancer (AR4-2J) | 4 h | High | [1] |
| ⁶⁸Ga-NODAGA-JR11 | - | - | - | - | Data not available in provided search results |
Table 4: Clinical Performance of ⁶⁸Ga-NODAGA-JR11 in Patients with Neuroendocrine Tumors
| Parameter | Value | Reference |
| Sensitivity for Lesion Detection | 91.7% | |
| SUVmax in Liver Lesions | Significantly higher than ⁶⁸Ga-DOTATATE | |
| Target-to-Background Ratio (Liver) | 6.4 ± 8.7 |
Experimental Protocols
Conjugation of (R)-NODAGA-tris(t-Bu ester) to Peptides
This protocol describes the general steps for conjugating (R)-NODAGA-tris(t-Bu ester) to a peptide containing a free amine group (e.g., the N-terminus or a lysine (B10760008) side chain) using solid-phase peptide synthesis (SPPS) techniques.
Materials:
-
(R)-NODAGA-tris(t-Bu ester)
-
Peptide on solid support (e.g., Rink amide resin) with a free amine group
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)
-
HPLC for purification
Procedure:
-
Swell the peptide-bound resin in DMF.
-
Dissolve (R)-NODAGA-tris(t-Bu ester) (1.5 eq.), HATU (1.5 eq.), and HOBt (1.5 eq.) in DMF.
-
Add DIPEA (3 eq.) to the solution from step 2 and activate for 5 minutes.
-
Add the activated (R)-NODAGA-tris(t-Bu ester) solution to the resin and shake at room temperature for 2-4 hours.
-
Wash the resin thoroughly with DMF, dichloromethane, and methanol, and dry under vacuum.
-
Cleave the NODAGA-peptide conjugate from the resin and remove protecting groups using a suitable cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Purify the NODAGA-peptide conjugate by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.
Radiolabeling of NODAGA-Peptide with Gallium-68
This protocol outlines the procedure for radiolabeling a NODAGA-conjugated peptide with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
NODAGA-peptide conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for generator elution
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Sterile, metal-free water
-
C18 Sep-Pak cartridge
-
Ethanol
-
Sterile saline
-
Heating block or water bath
-
Radio-TLC or radio-HPLC for quality control
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ solution.
-
In a sterile, metal-free vial, add the NODAGA-peptide conjugate (typically 10-50 µg).
-
Add sodium acetate buffer to the vial to adjust the pH to 4.0-4.5.
-
Add the ⁶⁸GaCl₃ eluate to the vial containing the peptide and buffer.
-
Incubate the reaction mixture at a temperature between room temperature and 95°C for 5-15 minutes. Optimal temperature should be determined for each specific conjugate.
-
After incubation, perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
-
For purification, pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.
-
Elute the ⁶⁸Ga-NODAGA-peptide with a small volume of ethanol, followed by sterile saline.
-
The final product is a sterile solution of the radiolabeled peptide ready for in vitro or in vivo use after passing quality control tests.
In Vitro SSTR2 Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (IC50) of a ⁶⁸Ga-labeled NODAGA-peptide for the somatostatin receptor subtype 2 (SSTR2) expressed on neuroendocrine tumor cells.
Materials:
-
NET cell line expressing SSTR2 (e.g., AR4-2J)
-
⁶⁸Ga-labeled NODAGA-peptide
-
Unlabeled "cold" peptide for competition
-
Binding buffer (e.g., Tris-HCl with BSA and MgCl₂)
-
Cell scraper
-
Gamma counter
-
96-well plates
Procedure:
-
Culture SSTR2-expressing NET cells to near confluence.
-
Harvest the cells and prepare cell membrane homogenates.
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add a fixed concentration of ⁶⁸Ga-labeled NODAGA-peptide and cell membrane homogenate.
-
Non-specific Binding: Add a fixed concentration of ⁶⁸Ga-labeled NODAGA-peptide, a high concentration of unlabeled peptide (e.g., 1 µM octreotide), and cell membrane homogenate.
-
Competitive Binding: Add a fixed concentration of ⁶⁸Ga-labeled NODAGA-peptide, increasing concentrations of the unlabeled test peptide, and cell membrane homogenate.
-
Incubate the plate at 37°C for 1 hour.
-
Terminate the binding by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Biodistribution Study in a Neuroendocrine Tumor Xenograft Model
This protocol outlines the procedure for evaluating the biodistribution of a ⁶⁸Ga-labeled NODAGA-peptide in a mouse model with subcutaneously implanted neuroendocrine tumors.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
NET cell line for xenograft implantation
-
⁶⁸Ga-labeled NODAGA-peptide
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for injection
-
Dissection tools
-
Gamma counter
Procedure:
-
Implant NET cells subcutaneously into the flank of the mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Anesthetize the tumor-bearing mice.
-
Inject a known amount of the ⁶⁸Ga-labeled NODAGA-peptide (typically 1-5 MBq) intravenously via the tail vein.
-
At predetermined time points (e.g., 1, 2, 4, and 24 hours post-injection), euthanize a cohort of mice.
-
Collect blood samples via cardiac puncture.
-
Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each organ and tissue sample.
-
Measure the radioactivity in each sample and in an aliquot of the injected dose using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Analyze the data to determine the tumor uptake, clearance profile, and tumor-to-background ratios.
Visualizations
Caption: Experimental workflow for the development of a ⁶⁸Ga-NODAGA-peptide for NET imaging.
Caption: Mechanism of SSTR2 targeting for PET imaging of neuroendocrine tumors.
References
Application Notes and Protocols for Kit-Based Preparation of 68Ga-NODAGA Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the kit-based preparation of Gallium-68 (⁶⁸Ga) labeled radiopharmaceuticals using NODAGA chelating agents. The information is intended to guide researchers, scientists, and drug development professionals in the efficient and reliable production of 68Ga-NODAGA radiotracers for preclinical and clinical research.
Introduction
Gallium-68 is a positron-emitting radionuclide with a short half-life of 67.7 minutes, making it ideal for Positron Emission Tomography (PET) imaging.[1][2] The development of kit-based formulations has significantly simplified the preparation of ⁶⁸Ga-radiopharmaceuticals, enhancing their accessibility and standardization.[2][3][4][5] The chelator NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid) has demonstrated rapid and stable complexation with ⁶⁸Ga under mild conditions, often at room temperature, which is advantageous for sensitive biomolecules.[6][7] These kits typically contain a lyophilized precursor of the NODAGA-conjugated targeting molecule and a buffer system, requiring only the addition of the ⁶⁸Ga eluate from a ⁶⁸Ge/⁶⁸Ga generator.[5][8]
Principle of the Method
The preparation of ⁶⁸Ga-NODAGA radiopharmaceuticals involves the chelation of the trivalent ⁶⁸Ga cation by the NODAGA molecule, which is covalently linked to a targeting vector (e.g., a peptide or antibody). The reaction is typically rapid and proceeds with high efficiency within a specific pH range, facilitated by a buffer solution provided in the kit. The resulting ⁶⁸Ga-NODAGA complex is a stable radiopharmaceutical ready for quality control and subsequent in vitro or in vivo applications.
Key Experimental Parameters and Data
The successful preparation of ⁶⁸Ga-NODAGA radiopharmaceuticals is dependent on several key parameters. The following tables summarize typical quantitative data from various studies.
| Parameter | Typical Value/Range | Notes | References |
| Radiolabeling Efficiency | >95% | Can be achieved rapidly, often within 5-15 minutes. | [7][9][10] |
| Radiochemical Purity (RCP) | >95% | Determined by radio-HPLC or radio-TLC. | [10][11][12] |
| Molar Activity | 12.6 - 500 GBq/µmol | Dependent on the activity of the ⁶⁸Ga eluate and the amount of precursor. | [9][12][13] |
| pH of Reaction | 3.5 - 5.0 | Critical for optimal chelation and to avoid the formation of colloidal ⁶⁸Ga. | [6][11] |
| Reaction Temperature | Room Temperature to 95°C | NODAGA allows for efficient labeling at room temperature, though heating can be used. | [6][7][14][15] |
| Reaction Time | 5 - 15 minutes | The reaction is generally fast, contributing to a short overall preparation time. | [7][9][13] |
| In Vitro Stability (Saline/Serum) | Stable for up to 4 hours | Demonstrates high stability under physiological conditions. | [7][16] |
Experimental Protocols
Protocol 1: Manual Kit-Based Preparation of ⁶⁸Ga-NODAGA Radiopharmaceuticals
This protocol describes a typical manual procedure for radiolabeling a NODAGA-conjugated peptide using a cold kit.
Materials:
-
Lyophilized NODAGA-peptide kit vial
-
⁶⁸Ge/⁶⁸Ga generator (eluting with 0.05 M or 0.1 M HCl)
-
Sterile sodium acetate (B1210297) or other suitable buffer solution (as provided in the kit or specified)
-
Sterile evacuated collection vial
-
Sterile needles and syringes
-
0.22 µm sterile filter
-
Lead-shielded container
-
Dose calibrator
-
Quality control equipment (radio-TLC or radio-HPLC)
Procedure:
-
Preparation:
-
Allow the lyophilized kit vial to reach room temperature before use.
-
Perform all manipulations under aseptic conditions in a laminar airflow cabinet or an isolator.
-
Sanitize the rubber stoppers of all vials with an appropriate antiseptic.
-
-
Generator Elution:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with the specified volume and concentration of HCl directly into a sterile collection vial to obtain the ⁶⁸GaCl₃ solution. The elution can be performed using a vacuum elution method to minimize radiation exposure.
-
-
Buffering and Radiolabeling:
-
Add the prescribed volume of buffer solution to the lyophilized NODAGA-peptide vial and gently swirl to dissolve the contents.
-
Transfer the buffered peptide solution to the vial containing the ⁶⁸GaCl₃ eluate.
-
Alternatively, for some kits, the ⁶⁸Ga eluate is added directly to the kit vial containing the lyophilized precursor and buffer.
-
Incubate the reaction mixture at the specified temperature (e.g., room temperature or heated in a dry bath) for the recommended time (typically 5-15 minutes).[6][9]
-
-
Final Formulation:
-
After incubation, the radiolabeled product is ready for quality control.
-
If required by the specific protocol, the final product can be passed through a 0.22 µm sterile filter into a sterile vial.
-
Protocol 2: Automated Synthesis Module-Based Preparation
Automated synthesis modules provide a standardized and radiation-shielded environment for the preparation of radiopharmaceuticals.
Materials:
-
Automated synthesis module (e.g., Scintomics, Trasis)
-
Cassette and reagent kit specific to the module and ⁶⁸Ga-NODAGA preparation
-
Lyophilized NODAGA-peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
Ancillary sterile vials and solutions as required by the module's protocol
Procedure:
-
System Setup:
-
Install the disposable cassette and reagent kit into the automated synthesis module according to the manufacturer's instructions.
-
Place the NODAGA-peptide vial and other necessary vials in their designated positions within the module.
-
-
Radiolabeling Process:
-
Connect the ⁶⁸Ge/⁶⁸Ga generator to the synthesis module.
-
Initiate the automated sequence. The module will automatically perform the following steps:
-
Elution of the generator.
-
Trapping and purification of ⁶⁸Ga (often on a cation-exchange cartridge).
-
Elution of the purified ⁶⁸Ga into the reaction vessel containing the buffered NODAGA-peptide.
-
Heating of the reaction mixture for a predefined time and temperature.[11]
-
Purification of the final product (e.g., using a C18 cartridge).
-
Formulation in a suitable buffer and sterile filtration into the final product vial.
-
-
-
Product Collection:
-
Once the synthesis is complete, retrieve the shielded final product vial from the module.
-
Protocol 3: Quality Control of ⁶⁸Ga-NODAGA Radiopharmaceuticals
1. Visual Inspection:
-
Inspect the final solution for clarity, color, and particulate matter behind a lead-shielded screen. The solution should be clear and colorless.[17]
2. pH Measurement:
-
Apply a small drop of the final product onto a pH strip to ensure it is within the acceptable range for injection (typically pH 4.5-7.5).
3. Radiochemical Purity (RCP) by Radio-TLC:
-
Stationary Phase: iTLC-SG (instant thin-layer chromatography on silica (B1680970) gel) strips.
-
Mobile Phase: A common mobile phase is a 1:1 mixture of 1 M ammonium (B1175870) acetate and methanol.[17]
-
Procedure:
-
Apply a small spot of the radiopharmaceutical onto the baseline of the iTLC strip.
-
Develop the chromatogram in a chamber containing the mobile phase.
-
Allow the solvent front to travel near the top of the strip.
-
Scan the strip using a radio-TLC scanner.
-
-
Interpretation:
-
The ⁶⁸Ga-NODAGA complex typically migrates with the solvent front (Rf > 0.8).
-
Free ⁶⁸Ga and colloidal ⁶⁸Ga remain at the origin (Rf < 0.1).[17]
-
Calculate the RCP by dividing the counts of the product peak by the total counts on the strip.
-
4. Radiochemical Purity by Radio-HPLC:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA is commonly used.[6][15]
-
Detection: A UV detector (at ~220 nm) in series with a radioactivity detector.
-
Procedure:
-
Inject a small volume of the final product into the HPLC system.
-
Run the predefined gradient method.
-
Analyze the resulting radiochromatogram to identify and quantify the peak corresponding to the ⁶⁸Ga-NODAGA radiopharmaceutical and any radioactive impurities.
-
5. Radionuclidic Purity (⁶⁸Ge Breakthrough):
-
Measure the activity of the final product in a dose calibrator at the time of synthesis and again after 24-48 hours.
-
The presence of long-lived ⁶⁸Ge (half-life 270.95 days) can be determined from the residual activity. The acceptable limit is typically <0.001% of the total activity.[12][18]
Visualizations
Caption: Workflow for 68Ga-NODAGA radiopharmaceutical preparation.
Caption: Structure of a 68Ga-NODAGA radiopharmaceutical.
References
- 1. Instant kit preparation of 68Ga-radiopharmaceuticals via the hybrid chelator DATA: clinical translation of [68Ga]Ga-DATA-TOC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Tailored Media-Fill Test Protocols Inspired by 68Ga Kit-Based Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. [68Ga]NODAGA-RGD for imaging αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 9. 68Ga-NODAGA-RGD is a suitable substitute for (18)F-Galacto-RGD and can be produced with high specific activity in a cGMP/GRP compliant automated process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radiolabeling and Preliminary Evaluation of Ga-68 Labeled NODAGA-Ubiquicidin Fragments for Prospective Infection Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [68Ga]NODAGA-RGD – Metabolic stability, biodistribution, and dosimetry data from patients with hepatocellular carcinoma and liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive Quality Control of the ITG 68Ge/68Ga Generator and Synthesis of 68Ga-DOTATOC and 68Ga-PSMA-HBED-CC for Clinical Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Two Novel [68Ga]Ga-Labeled Radiotracers Based on Metabolically Stable [Sar11]RM26 Antagonistic Peptide for Diagnostic Positron Emission Tomography Imaging of GRPR-Positive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cris.unibo.it [cris.unibo.it]
- 16. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fully automated radiolabeling of [68Ga]Ga-EMP100 targeting c-MET for PET-CT clinical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Manual Radiolabeling of (R)-NODAGA-tris(t-Bu ester) Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-NODAGA-tris(t-Bu ester) is a bifunctional chelator widely employed in the development of radiopharmaceuticals for Positron Emission Tomography (PET). Its rigid triazacyclononane backbone allows for stable complexation of various radiometals, most notably Gallium-68 (⁶⁸Ga). The (R)-enantiomer provides specific stereochemistry for optimal chelation kinetics and stability. The glutamic acid derivative structure offers a carboxylic acid group for conjugation to targeting biomolecules such as peptides or antibodies, while the tert-butyl ester protecting groups prevent this carboxylic acid from interfering with the chelation process.
These application notes provide a comprehensive guide to the manual radiolabeling procedure for biomolecules conjugated with (R)-NODAGA, starting from the deprotection of the tris(t-Bu ester) precursor to the final quality control of the ⁶⁸Ga-labeled product.
Deprotection of (R)-NODAGA-tris(t-Bu ester)
Prior to conjugation with a targeting molecule, the tert-butyl ester protecting groups on the (R)-NODAGA-tris(t-Bu ester) must be removed to yield the free carboxylic acids necessary for chelation. This is typically achieved through acidolysis with trifluoroacetic acid (TFA).
Experimental Protocol: Deprotection
-
Dissolution: Dissolve (R)-NODAGA-tris(t-Bu ester) in dichloromethane (B109758) (DCM) at a concentration of approximately 10-20 mg/mL in a clean, dry glass vial.
-
Acidification: Add an equal volume of trifluoroacetic acid (TFA) to the solution (e.g., a 1:1 v/v mixture of DCM and TFA).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.[1]
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To facilitate the removal of residual TFA, the residue can be co-evaporated with DCM or methanol (B129727) several times.
-
Purification: The resulting deprotected (R)-NODAGA can be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) if necessary. The pure fractions are then lyophilized to obtain the final product as a white solid.
Manual Radiolabeling of NODAGA-conjugated Peptides with Gallium-68
This protocol describes the manual radiolabeling of a peptide previously conjugated with the deprotected (R)-NODAGA chelator. The procedure utilizes ⁶⁸Ga eluted as Gallium-68 chloride (⁶⁸GaCl₃) from a ⁶⁸Ge/⁶⁸Ga generator.
Experimental Protocol: ⁶⁸Ga Radiolabeling
-
⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M hydrochloric acid (HCl) according to the manufacturer's instructions to obtain a solution of ⁶⁸GaCl₃.
-
Precursor Preparation: In a sterile, pyrogen-free reaction vial, prepare a solution of the NODAGA-conjugated peptide in sterile water or a suitable buffer. The amount of precursor typically ranges from 5 to 50 µg.
-
pH Adjustment: Add a sufficient volume of a suitable buffer, such as 0.1 M sodium acetate (B1210297), to the reaction vial to adjust the final reaction pH to a range of 4.0-4.5.[2]
-
Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate (typically 0.5-1.0 mL) to the vial containing the buffered precursor. Gently mix the solution.
-
Incubation: Incubate the reaction mixture at a controlled temperature. While labeling can often be performed at room temperature, heating to 60-95°C for 5-15 minutes can significantly improve radiochemical yield and reduce reaction time.[2][3][4]
-
Purification (Optional): If necessary, the radiolabeled peptide can be purified using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove unreacted ⁶⁸Ga and other impurities. The final product is then eluted from the cartridge with an appropriate solvent (e.g., ethanol/water mixture) and passed through a sterile filter.
Quantitative Data for ⁶⁸Ga Labeling of NODAGA-Peptides
| Parameter | Range | Typical Value | Reference |
| Precursor Amount | 1-10 nmol (approx. 1.5-15 µg for a 1.5 kDa peptide) | 5-10 nmol | [5] |
| ⁶⁸Ga Activity | 100-1000 MBq | 500 MBq | [3] |
| Reaction pH | 3.2 - 4.5 | 4.0 | [2][5] |
| Reaction Temperature | Room Temperature - 95°C | 95°C | [3][5] |
| Reaction Time | 4 - 15 min | 5-10 min | [4] |
| Radiochemical Yield | >90% | >95% | [5][6] |
| Radiochemical Purity | >95% | >98% | [3][6] |
Quality Control
To ensure the safety and efficacy of the radiolabeled product, rigorous quality control is mandatory. The primary parameters to assess are radiochemical purity and the presence of radionuclidic impurities.
Experimental Protocol: Quality Control
-
Radiochemical Purity (RCP) by ITLC:
-
Stationary Phase: Instant thin-layer chromatography strips impregnated with silica (B1680970) gel (iTLC-SG).
-
Mobile Phase: A common mobile phase is a mixture of 1 M ammonium (B1175870) acetate and methanol (1:1 v/v).[7]
-
Procedure: Spot a small aliquot of the final product onto the iTLC strip and develop the chromatogram.
-
Analysis: Scan the strip using a radio-TLC scanner. The radiolabeled peptide should remain at the origin (Rf = 0.0-0.2), while free ⁶⁸Ga will migrate with the solvent front (Rf = 0.8-1.0).[7]
-
-
Radiochemical Purity (RCP) by radio-HPLC:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (B52724) (with 0.1% TFA) is commonly employed.
-
Procedure: Inject a small aliquot of the final product into the HPLC system.
-
Analysis: Monitor the eluate with a UV detector (to identify the unlabeled peptide) and a radioactivity detector. The retention time of the radiolabeled product should correspond to that of the cold standard. Unbound ⁶⁸Ga will typically elute with the solvent front.[6]
-
-
Radionuclidic Purity:
-
Germanium-68 Breakthrough: The amount of the parent radionuclide, ⁶⁸Ge, in the ⁶⁸Ga eluate should be measured using a gamma spectrometer. The European Pharmacopoeia specifies a limit of 0.001% ⁶⁸Ge at the time of administration.[1]
-
Summary of Quality Control Parameters
| Test | Method | Specification |
| Appearance | Visual Inspection | Clear, colorless, and free of particulate matter |
| pH | pH strip or meter | 4.0 - 8.0 |
| Radiochemical Purity | iTLC / radio-HPLC | ≥ 95% |
| Radionuclidic Identity | Gamma Spectroscopy | Principal gamma photon at 511 keV |
| ⁶⁸Ge Breakthrough | Gamma Spectroscopy | ≤ 0.001% |
| Sterility | Membrane Filtration | No microbial growth |
| Endotoxins | LAL Test | < 175 EU/V (V = max. recommended dose in mL) |
Visualizations
Experimental Workflow
Caption: Overall workflow for the preparation of a ⁶⁸Ga-labeled NODAGA-peptide.
Representative Signaling Pathway for Targeted Peptides
Many peptides conjugated to NODAGA target G-protein coupled receptors (GPCRs), such as the somatostatin (B550006) receptor (SSTR), which are overexpressed on the surface of various cancer cells. Binding of the peptide to the receptor can initiate a signaling cascade that influences cell growth, proliferation, and apoptosis.
Caption: Simplified Somatostatin Receptor (SSTR) signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing ⁶⁸Ga Radiolabeling of NODAGA Conjugates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Gallium-68 (⁶⁸Ga) radiolabeling of NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) conjugates. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ⁶⁸Ga radiolabeling of NODAGA conjugates?
The optimal pH for ⁶⁸Ga radiolabeling of NODAGA conjugates is critical and typically falls within the range of 4.0 to 4.5.[1][2][3][4] Maintaining the pH in this window is crucial for efficient chelation and to prevent the formation of ⁶⁸Ga colloids at higher pH values, which can lead to low radiochemical yields and altered biodistribution.[3]
Q2: What is the recommended temperature and reaction time for the labeling reaction?
Many NODAGA conjugates can be successfully radiolabeled at room temperature within 5 to 15 minutes due to the fast labeling kinetics of the NODAGA chelator.[2][3] However, for some conjugates, gentle heating to temperatures between 60°C and 95°C can improve radiochemical yields.[1][4][5][6][7] Optimization of heating time is also important; for some compounds, a shorter heating time of around 4 minutes has been shown to be effective.[8]
Q3: How does the precursor (NODAGA conjugate) concentration affect the labeling efficiency?
The concentration of the NODAGA conjugate is a key parameter. While NODAGA's high affinity for ⁶⁸Ga allows for labeling with small amounts of precursor (in the nanomolar range), higher concentrations generally result in higher radiochemical yields and more robust labeling.[2] It is often advisable to start with a higher precursor concentration during optimization and then reduce it to achieve the desired specific activity.[2]
Q4: What are common sources of impurities in the ⁶⁸Ga eluate and how can they be removed?
The ⁶⁸Ga eluate from a ⁶⁸Ge/⁶⁸Ga generator can contain metallic impurities such as Fe³⁺, Zn²⁺, and Ti⁴⁺, as well as ⁶⁸Ge breakthrough.[9] These impurities can compete with ⁶⁸Ga for the chelator, reducing labeling efficiency. Purification of the eluate using methods like cation-exchange or anion-exchange chromatography can effectively remove these contaminants.[9]
Q5: What are radiochemical yield (RCY) and radiochemical purity (RCP), and what are acceptable values?
Radiochemical yield (RCY) is the percentage of the initial radioactivity that is incorporated into the desired radiolabeled product. Radiochemical purity (RCP) is the percentage of the total radioactivity in the final product that is in the desired chemical form. For clinical applications, RCP values are typically expected to be greater than 95%.[10]
Troubleshooting Guide
This guide addresses common problems encountered during the ⁶⁸Ga radiolabeling of NODAGA conjugates.
Problem: Low Radiochemical Yield (RCY) or Radiochemical Purity (RCP)
| Possible Cause | Troubleshooting Steps & Solutions |
| Suboptimal pH | Verify the pH of the reaction mixture after adding the ⁶⁸Ga eluate and buffer. The optimal range is typically 4.0-4.5.[1][2][3][4] Adjust the buffer concentration or type (e.g., sodium acetate, HEPES) to maintain the pH within this range.[9] |
| Low Precursor Concentration | Increase the amount of the NODAGA conjugate in the reaction. It is often beneficial to start with a higher concentration and then optimize for lower amounts to achieve the desired specific activity.[2] |
| Suboptimal Temperature/Time | While many NODAGA conjugates label efficiently at room temperature, some may benefit from gentle heating (e.g., 60-95°C) for a short period (5-15 minutes).[1][4][5][6][7] Experiment with different temperature and time combinations to find the optimal conditions for your specific conjugate. |
| Presence of Metallic Impurities | Purify the ⁶⁸Ga eluate prior to labeling using a cation or anion exchange cartridge to remove competing metal ions like Fe³⁺, Zn²⁺, and Ti⁴⁺.[9] |
| Formation of ⁶⁸Ga Colloids | This is often due to a pH that is too high. Ensure the pH is maintained in the optimal 4.0-4.5 range.[3] The use of a suitable buffer is critical. |
| Radiolysis of the Precursor | For radiosensitive precursors, the high concentration of ⁶⁸Ga can cause radiolysis. The addition of radical scavengers like ascorbic acid or ethanol (B145695) can help mitigate this issue.[9] |
Experimental Protocols & Data
Table 1: Optimized ⁶⁸Ga Radiolabeling Conditions for Various NODAGA Conjugates
| NODAGA Conjugate | Precursor Amount | pH | Temperature (°C) | Reaction Time (min) | Radiochemical Yield/Purity | Reference |
| NODAGA-Pamidronic Acid | 4 nmol | 4.0-4.5 | >60 | 15 | >90% RCP | [1][3][4] |
| NODAGA-(RGD)₂ | 40-50 µg | 3.5-4.0 | Room Temp | 5-10 | >95% Yield | [5] |
| NODAGA-LacN-E[c(RGDfK)]₂ | 32 µM | 4.0 | 95 | 15 | >95% Yield, >99% Purity | [6] |
| FAP-2286 | 25 µg | - | - | 4 | >98% RCP | [8] |
| NODAGA-UBI Fragments | - | - | - | - | >95% Yield & Purity | [10] |
Standard Radiolabeling Protocol
This protocol provides a general procedure for the manual radiolabeling of NODAGA conjugates with ⁶⁸Ga.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
NODAGA-conjugated precursor
-
Buffer solution (e.g., 1 M Sodium Acetate, pH 4.5)
-
Hydrochloric acid (0.1 M)
-
Sterile reaction vial
-
Heating block
-
Quality control system (e.g., radio-TLC or radio-HPLC)
Procedure:
-
Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain the ⁶⁸GaCl₃ solution.
-
Buffering: In a sterile reaction vial, add the required volume of buffer solution.
-
Precursor Addition: Add the desired amount of the NODAGA-conjugated precursor to the buffered solution.
-
⁶⁸Ga Addition: Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Incubation: Gently mix the reaction solution and incubate at the optimized temperature (room temperature or heated) for the determined reaction time (typically 5-15 minutes).
-
Quality Control: After incubation, perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
-
Purification (if necessary): If unreacted ⁶⁸Ga or other impurities are present, the final product can be purified using a C18 cartridge.[9]
Visualizations
Diagram 1: General Workflow for ⁶⁸Ga Radiolabeling of NODAGA Conjugates
Caption: Workflow for ⁶⁸Ga radiolabeling of NODAGA conjugates.
Diagram 2: Troubleshooting Logic for Low Radiochemical Yield
Caption: Troubleshooting flowchart for low radiochemical yield.
References
- 1. Preparation, Characterization, and Radiolabeling of [68Ga]Ga-NODAGA-Pamidronic Acid: A Potential PET Bone Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Preparation, Characterization, and Radiolabeling of [68Ga]Ga-NODAGA-Pamidronic Acid: A Potential PET Bone Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Macro-Cyclic Bifunctional Chelators DOTA and NODAGA on Radiolabeling and In Vivo Biodistribution of Ga-68 Cyclic RGD Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel, Dual-Targeting 68Ga-NODAGA-LacN-E[c(RGDfK)]2 Glycopeptide as a PET Imaging Agent for Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer [frontiersin.org]
- 9. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radiolabeling and Preliminary Evaluation of Ga-68 Labeled NODAGA-Ubiquicidin Fragments for Prospective Infection Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Radiochemical Yield with NODAGA
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low radiochemical yield with NODAGA chelators, particularly in the context of Gallium-68 (⁶⁸Ga) labeling.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for radiolabeling NODAGA conjugates with ⁶⁸Ga?
The optimal pH for ⁶⁸Ga labeling of NODAGA conjugates is typically between 4.0 and 4.5.[1] This pH range is critical for efficient chelation and to prevent the formation of colloidal ⁶⁸Ga(OH)₃, which can occur at a pH above 5.[1][2]
Q2: What are the typical reaction times and temperatures for ⁶⁸Ga-NODAGA labeling?
NODAGA chelators are known for their fast labeling kinetics, often allowing for successful radiolabeling at room temperature within 5 to 15 minutes.[1][3] For some specific conjugates, gentle heating to around 60-80°C may improve the radiochemical yield.[1] However, unlike DOTA, which often requires heating, many NODAGA conjugates label efficiently under mild conditions.[3]
Q3: How does the concentration of the NODAGA precursor affect the radiochemical yield?
Higher concentrations of the NODAGA-conjugated precursor generally lead to higher radiochemical yields.[1] While labeling is possible with very small amounts of precursor (in the nanomolar range), starting with a slightly higher concentration during optimization is recommended.[1] This can then be reduced to achieve the desired specific activity.[1]
Q4: What are common sources of metal ion contamination, and how do they affect labeling?
Competing metal ions such as Fe³⁺, Zn²⁺, and Cu²⁺ can interfere with ⁶⁸Ga incorporation into the NODAGA chelator.[1][4] These contaminants can originate from the ⁶⁸Ge/⁶⁸Ga generator or from the reagents used in the labeling process.[1] It is crucial to use high-purity reagents and to perform quality control of the ⁶⁸Ga eluate for metal impurities.[1]
Troubleshooting Guide
Low Radiochemical Yield/Purity
Problem: My radiochemical yield (RCY) or radiochemical purity (RCP) is consistently low.
Possible Causes & Solutions:
-
Suboptimal pH: The pH of your reaction mixture may be outside the optimal range of 4.0-4.5.
-
Troubleshooting Step: Measure the pH of the reaction mixture after adding all components (⁶⁸Ga eluate, buffer, and precursor). Adjust the buffer concentration or type to achieve the target pH.[1]
-
-
Metal Ion Contamination: Competing metal ions are interfering with ⁶⁸Ga chelation.
-
Troubleshooting Step: Perform a quality control check of your ⁶⁸Ga eluate for metal ion impurities. Consider using a cation-exchange cartridge to purify the eluate before labeling.[1]
-
-
Low Precursor Concentration: An insufficient amount of the NODAGA conjugate is present to capture all the ⁶⁸Ga.
-
Troubleshooting Step: Increase the amount of the conjugate in the reaction. It is often beneficial to start with a higher concentration and then optimize for lower amounts to achieve a higher specific activity.[1]
-
-
Suboptimal Reaction Temperature/Time: While many NODAGA conjugates label well at room temperature, yours may require gentle heating.
-
Troubleshooting Step: Try incubating the reaction mixture at a slightly elevated temperature (e.g., 60-80°C) and for a slightly longer duration (e.g., 15 minutes).[1]
-
-
Incomplete Conjugation: The NODAGA chelator may not be successfully conjugated to your targeting molecule (peptide, antibody, etc.).
-
Troubleshooting Step: Before radiolabeling, verify the successful conjugation of NODAGA to your molecule using analytical techniques like HPLC or mass spectrometry.[1]
-
-
Precursor Degradation: The NODAGA-conjugated precursor may have degraded during storage.
-
Troubleshooting Step: Ensure proper storage of the precursor as recommended by the manufacturer. If degradation is suspected, use a fresh batch of the precursor.
-
Poor Chromatographic Performance
Problem: The radio-HPLC chromatogram of my labeled product shows significant peak tailing, broadening, or unexpected peaks.
Possible Causes & Solutions:
-
Formation of Colloidal ⁶⁸Ga: At a pH above 5, ⁶⁸Ga can form colloids (⁶⁸Ga(OH)₃) which exhibit poor chromatographic behavior.[1][2]
-
Troubleshooting Step: Ensure the final pH of your product is within the recommended range. Analyze a sample using radio-TLC; colloids will typically remain at the origin.[1]
-
-
Inappropriate Mobile Phase: The composition of the mobile phase may not be optimal for your labeled conjugate.
-
Troubleshooting Step: Adjust the gradient, organic solvent, or additives (e.g., trifluoroacetic acid) in your mobile phase.[1]
-
-
Column Contamination: The HPLC column may be contaminated from previous runs.
-
Troubleshooting Step: Flush the HPLC column with an appropriate cleaning solution.[1]
-
Optimal Conditions for ⁶⁸Ga-NODAGA Radiolabeling
The following table summarizes key quantitative parameters for optimizing the ⁶⁸Ga-radiolabeling of NODAGA conjugates.
| Parameter | Recommended Range | Notes |
| pH | 4.0 - 4.5 | Critical for efficient chelation and preventing colloid formation.[1] |
| Temperature | Room Temperature to 80°C | Many NODAGA conjugates label efficiently at room temperature. Gentle heating can sometimes improve yields.[1] |
| Reaction Time | 5 - 15 minutes | NODAGA chelators generally exhibit fast labeling kinetics.[1][3] |
| Precursor Amount | 5 - 50 µg | Higher amounts can lead to higher yields but lower specific activity. Optimization is key.[1] |
Experimental Protocol: ⁶⁸Ga-Labeling of a NODAGA-Conjugated Peptide
This protocol outlines a general procedure for the manual radiolabeling of a NODAGA-conjugated peptide with ⁶⁸Ga.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
NODAGA-conjugated peptide stock solution (e.g., 1 mg/mL in water)
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Sterile, pyrogen-free reaction vial
-
Heating block (optional)
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain the ⁶⁸GaCl₃ eluate.
-
Reaction Setup:
-
In a sterile reaction vial, add a specific volume of the NODAGA-peptide stock solution (typically 10-50 µg).
-
Add sodium acetate buffer to adjust the pH of the final reaction mixture to 4.0-4.5.[5]
-
-
Radiolabeling Reaction:
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial containing the peptide and buffer.
-
Gently mix the solution.
-
Incubate at room temperature for 5-15 minutes. If optimizing, a heating block can be used.[5]
-
-
Quality Control:
-
Spot a small aliquot of the reaction mixture onto a radio-TLC strip or inject it into a radio-HPLC system.
-
Develop the chromatogram using an appropriate mobile phase.
-
Determine the radiochemical purity. A purity of >95% is generally required for in vivo use.[5]
-
Visual Guides
Caption: Troubleshooting workflow for low radiochemical yield.
Caption: Experimental workflow for ⁶⁸Ga-NODAGA radiolabeling.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation, Characterization, and Radiolabeling of [68Ga]Ga-NODAGA-Pamidronic Acid: A Potential PET Bone Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 44Sc for labeling of DOTA- and NODAGA-functionalized peptides: preclinical in vitro and in vivo investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Impact of pH on (R)-NODAGA-tris(t-Bu ester) labeling efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-NODAGA-tris(t-Bu ester). The following sections detail the impact of pH on labeling efficiency, provide experimental protocols, and offer solutions to common challenges encountered during radiolabeling procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for radiolabeling with (R)-NODAGA-tris(t-Bu ester) conjugates?
A1: The optimal pH for the efficient chelation of radiometals like Gallium-68 (⁶⁸Ga) with NODAGA conjugates is typically in the range of 4.0 to 4.5.[1][2] Operating within this acidic pH window is critical for achieving high radiochemical yields and preventing the formation of colloidal ⁶⁸Ga(OH)₃, which can occur at a pH above 5.[1]
Q2: Can labeling be performed at room temperature?
A2: Many NODAGA conjugates can be labeled efficiently at room temperature.[1] However, for some specific conjugates, gentle heating to temperatures around 60°C or higher may be necessary to improve radiochemical yields.[1][2]
Q3: What is the purpose of the tris(t-Bu ester) groups on (R)-NODAGA-tris(t-Bu ester)?
A3: The tert-butyl (t-Bu) ester groups are protecting groups for the carboxylic acids of the NODAGA chelator. These groups prevent unwanted side reactions during the conjugation of the chelator to a biomolecule (e.g., peptide or antibody) via the free carboxylic acid of the glutaric acid moiety. After conjugation, these protecting groups are typically removed (deprotection) to allow for efficient chelation of the radiometal.
Q4: Is it necessary to remove the t-Bu ester protecting groups before radiolabeling?
A4: Yes, for optimal radiolabeling efficiency and to ensure the formation of a stable radiometal-chelator complex, the t-Bu ester groups should be removed. This is typically achieved by treatment with an acid, such as trifluoroacetic acid (TFA).
Q5: How does the concentration of the (R)-NODAGA-tris(t-Bu ester) conjugate affect labeling?
A5: The concentration of the precursor conjugate is a critical parameter. While NODAGA conjugates can be labeled with very small amounts (in the nanomolar range), higher concentrations generally lead to higher radiochemical yields and more robust labeling.[1] During optimization, it is often recommended to start with a slightly higher precursor concentration and then reduce it to achieve the desired specific activity.[1]
Troubleshooting Guide
Low Radiochemical Yield/Purity
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | The pH of the reaction mixture is crucial. Measure the pH after adding the ⁶⁸Ga eluate and buffer. The optimal range for NODAGA labeling is 4.0-4.5.[1][2] Adjust the buffer concentration or type as needed. |
| Metal Ion Contamination | Competing metal ions (e.g., Fe³⁺, Zn²⁺, Cu²⁺) from the ⁶⁸Ge/⁶⁸Ga generator or reagents can interfere with ⁶⁸Ga incorporation. Ensure high-quality reagents and consider pre-purification of the ⁶⁸Ga eluate. |
| Low Precursor Concentration | An insufficient amount of the NODAGA conjugate can lead to incomplete capture of the ⁶⁸Ga. Increase the amount of the conjugate in the reaction and optimize for the lowest effective concentration.[1] |
| Suboptimal Temperature/Time | While many NODAGA conjugates label well at room temperature, some may require gentle heating (e.g., up to 80°C).[1] The reaction time is typically short (5-15 minutes) due to the fast kinetics of NODAGA chelators.[1] |
| Incomplete Deprotection | Residual t-Bu ester groups will hinder the chelation of the radiometal. Ensure complete deprotection of the conjugated precursor before the radiolabeling step. |
| Formation of Colloidal ⁶⁸Ga | At pH values above 5, ⁶⁸Ga can form colloids (⁶⁸Ga(OH)₃), which will not be chelated.[1] Ensure the reaction pH is maintained within the optimal acidic range. |
Data Presentation
Impact of pH on ⁶⁸Ga-NODAGA Labeling Efficiency
The following table summarizes the effect of pH on the radiochemical yield of a ⁶⁸Ga-NODAGA-conjugated peptide, demonstrating the critical importance of the optimal pH range.
| pH Value | Labeling Efficiency (%) |
| 3.5 | ~85% |
| 4.0 | >95% |
| 4.5 | >95% |
| 5.0 | ~90% |
| 5.5 | ~75% |
| 6.0 | <50% |
Data adapted from a study on ⁶⁸Ga-NODAGA-CDP1. The general trend is applicable to other NODAGA conjugates.
Experimental Protocols
Conjugation of (R)-NODAGA-tris(t-Bu ester) to a Biomolecule (via NHS Ester)
This protocol describes the activation of the glutaric acid moiety of (R)-NODAGA-tris(t-Bu ester) to an N-hydroxysuccinimide (NHS) ester for subsequent conjugation to a primary amine on a biomolecule.
Materials:
-
(R)-NODAGA-tris(t-Bu ester)
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
Biomolecule with a primary amine group
-
Sodium bicarbonate buffer (1 M, pH 8.5-9.0)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
NHS Ester Formation:
-
Dissolve (R)-NODAGA-tris(t-Bu ester) and NHS (1.1 equivalents) in anhydrous DMF.
-
Add DCC or EDC (1.1 equivalents) to the solution and stir at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
If using DCC, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Remove the solvent under reduced pressure to obtain the crude NODAGA-NHS ester.
-
-
Conjugation to Biomolecule:
-
Dissolve the biomolecule in an appropriate buffer (e.g., PBS, pH 7.4) and adjust the concentration.
-
Add 1/10th volume of 1 M sodium bicarbonate to raise the pH to 8.5-9.0.
-
Add a 5 to 20-fold molar excess of the dissolved NODAGA-NHS ester to the biomolecule solution.
-
Incubate the reaction at room temperature for 2-4 hours.
-
Purify the conjugate using size-exclusion chromatography.
-
-
Deprotection of t-Bu Esters:
-
Dissolve the purified conjugate in a mixture of TFA and DCM (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 2-4 hours.
-
Remove the solvents under reduced pressure to yield the deprotected NODAGA-biomolecule conjugate.
-
⁶⁸Ga Radiolabeling of a NODAGA-Conjugate
Materials:
-
Deprotected NODAGA-biomolecule conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate (B1210297) buffer (e.g., 1 M)
-
Sterile reaction vial
-
Instant thin-layer chromatography (ITLC) strips
-
Radio-TLC scanner
Procedure:
-
Reaction Setup:
-
Radiolabeling Reaction:
-
Elute the ⁶⁸GaCl₃ from the generator and add it to the reaction vial.
-
Gently mix the solution.
-
Incubate at room temperature or with gentle heating (e.g., 60-80°C) for 5-15 minutes.[1]
-
-
Quality Control:
-
Spot a small aliquot of the reaction mixture onto an ITLC strip.
-
Develop the chromatogram using an appropriate mobile phase to separate the labeled conjugate from free ⁶⁸Ga.
-
Scan the strip using a radio-TLC scanner to determine the radiochemical purity.
-
Visualizations
Caption: Experimental workflow for conjugation and radiolabeling.
Caption: Impact of pH on labeling outcomes.
References
Technical Support Center: (R)-NODAGA-tris(t-Bu ester) Conjugate Stability in Serum
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (R)-NODAGA-tris(t-Bu ester) and its subsequent bioconjugates in serum.
Frequently Asked Questions (FAQs)
Q1: What is (R)-NODAGA-tris(t-Bu ester) and what is its primary use?
(R)-NODAGA-tris(t-Bu ester) is a protected, bifunctional chelator. The NODAGA scaffold is designed for the stable chelation of radiometals, particularly Gallium-68 (⁶⁸Ga), for use in Positron Emission Tomography (PET) imaging. The tris(t-Bu ester) form contains tert-butyl ester protecting groups on the carboxylic acid functionalities. These protecting groups facilitate organic synthesis and conjugation to biomolecules (e.g., peptides, antibodies) by preventing unwanted side reactions. Following conjugation, the tert-butyl esters are typically removed (deprotected) to allow for efficient radiolabeling.
Q2: What happens to the tert-butyl ester groups of (R)-NODAGA-tris(t-Bu ester) when exposed to serum?
The tert-butyl ester groups of the (R)-NODAGA-tris(t-Bu ester) precursor are susceptible to enzymatic cleavage by esterases present in serum.[1] This hydrolysis reaction will convert the ester groups into carboxylic acids, resulting in the deprotected, active form of the NODAGA chelator. Therefore, the unconjugated tris(t-Bu ester) form is not expected to be stable in serum.
Q3: How stable are radiolabeled NODAGA-conjugates in serum?
Once conjugated to a biomolecule and radiolabeled (e.g., with ⁶⁸Ga), NODAGA-based radiopharmaceuticals generally exhibit high stability in serum.[2] The macrocyclic structure of NODAGA provides high thermodynamic stability and kinetic inertness, which prevents the release of the radiometal.[2] However, the overall stability can be influenced by the nature of the conjugated biomolecule.[2] For instance, some peptide conjugates may be more susceptible to enzymatic degradation.
Q4: How does the stability of NODAGA-conjugates compare to other common chelators like DOTA?
NODAGA-conjugates are often compared to DOTA-conjugates. While both form stable complexes, NODAGA can sometimes offer advantages in terms of radiolabeling kinetics.[2] In terms of serum stability, both chelators generally form robust complexes, though specific stability can be conjugate-dependent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low radiochemical purity after incubation in serum. | 1. Instability of the radiolabeled conjugate: The radiometal may be dissociating from the chelator. 2. Degradation of the biomolecule: The peptide or antibody portion of the conjugate may be degraded by serum proteases. | 1. Confirm initial radiochemical purity: Ensure the conjugate is >95% pure before the stability assay. 2. Use a different chelator: If transchelation is suspected, consider a more inert chelator. 3. Modify the biomolecule: Introduce modifications to the peptide sequence to reduce susceptibility to proteolysis. |
| Multiple peaks observed in radio-HPLC after serum incubation. | 1. Metabolite formation: The conjugate is being metabolized into different chemical entities. 2. Cleavage of the linker: The chemical linker connecting the chelator to the biomolecule may be unstable. | 1. Characterize the new peaks: Use mass spectrometry to identify the metabolites. 2. Redesign the linker: If linker cleavage is confirmed, utilize a more stable linker chemistry. |
| Inconsistent stability results between experiments. | 1. Variability in serum batches: Different serum lots can have varying enzyme activity. 2. Inconsistent incubation conditions: Temperature and handling may vary. | 1. Use a pooled serum source: For a series of experiments, use a single, large batch of pooled serum. 2. Strictly control experimental parameters: Ensure consistent temperature, pH, and incubation times. |
Data Presentation
Table 1: Comparative Serum Stability of various ⁶⁸Ga-labeled Conjugates
| Conjugate/Chelator | Incubation Time | % Intact Conjugate in Serum/Plasma | Reference |
| [⁶⁸Ga]NODAGA-Peptide | 60 min | 42.1 ± 3.7% (in plasma) | [2] |
| [⁶⁸Ga]DOTA-Peptide | 60 min | 1.2 ± 0.3% (in plasma) | [2] |
| [⁶⁸Ga]Ga-NOTA-NT-20.3 | 4 hours | >95% (in human serum) | [2] |
| [⁶⁸Ga]Ga-FAP-2286 (DOTA-based) | 4 hours | >94% | [2] |
Note: The stability of radiolabeled peptides can be influenced by the peptide sequence itself, the linker chemistry, and the specific experimental conditions of the assay. Therefore, direct comparison of stability data should be done with caution.
Experimental Protocols
Protocol: In Vitro Serum Stability Assay for Radiolabeled Conjugates
Objective: To determine the percentage of intact radiolabeled conjugate over time when incubated in human serum at 37°C.
Materials:
-
Purified radiolabeled conjugate (e.g., [⁶⁸Ga]NODAGA-peptide)
-
Human serum (freshly prepared or properly stored)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Syringe filters (0.22 µm)
-
Radio-HPLC system with a C18 column
Procedure:
-
Preparation: Thaw human serum and bring it to 37°C. Purify the radiolabeled conjugate to ensure a radiochemical purity of >95%.
-
Incubation: In a microcentrifuge tube, add 450 µL of human serum and 50 µL of the purified radiolabeled conjugate. Gently mix.
-
Sampling: Incubate the mixture at 37°C. At designated time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot.
-
Protein Precipitation: To the 50 µL aliquot, add 100 µL of cold acetonitrile to precipitate serum proteins. Vortex and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.
-
Sample Preparation for HPLC: Carefully collect the supernatant. Filter the supernatant through a 0.22 µm syringe filter.
-
Radio-HPLC Analysis: Inject the filtered supernatant onto the radio-HPLC system.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1 mL/min
-
Gradient: A typical gradient could be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30-35 min: Linear gradient back to 95% A, 5% B
-
35-40 min: Re-equilibration at 95% A, 5% B
-
-
-
Data Analysis: Integrate the peaks in the radio-chromatogram. Calculate the percentage of the intact conjugate at each time point relative to the total radioactivity detected.
Mandatory Visualizations
References
Technical Support Center: Scaling Up ⁶⁸Ga-NODAGA Radiopharmaceutical Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scaling up of ⁶⁸Ga-NODAGA radiopharmaceutical production.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Radiochemical Yield (RCY) | Suboptimal pH: The pH of the reaction mixture is critical for efficient ⁶⁸Ga chelation by NODAGA. The optimal range is typically narrow.[1][2][3] | Adjust the reaction mixture pH to a range of 4.0-4.5 using a suitable buffer like sodium acetate (B1210297).[1] Always verify the final pH before incubation. |
| Metallic Impurities: Metal ions such as Fe³⁺, Zn²⁺, Al³⁺, and Ti⁴⁺ in the ⁶⁸Ga eluate can compete with ⁶⁸Ga³⁺ for the NODAGA chelator, thereby reducing labeling efficiency.[1][4][5][6] | - Use a ⁶⁸Ge/⁶⁸Ga generator with certified low metallic impurity levels.[1] - Consider pre-purifying the ⁶⁸Ga eluate using a cation exchange cartridge to remove competing metal ions.[1][7] - Pre-elution of the generator, especially if it has not been used for a long time, can help reduce zinc contamination.[8] | |
| Insufficient Precursor Amount: A low concentration of the NODAGA-conjugated precursor can lead to incomplete complexation of the available ⁶⁸Ga³⁺.[1][2] | Increase the amount of the NODAGA-conjugate in the reaction. It is recommended to perform titration experiments to determine the optimal precursor concentration for your specific ⁶⁸Ga activity.[1] | |
| Inadequate Incubation Temperature or Time: While many NODAGA chelators can label at room temperature, some conjugates may require heating to achieve optimal yields.[2][9][10] | Optimize incubation temperature and time. For some conjugates, gentle heating to around 60-95°C for 5-15 minutes may improve the radiochemical yield.[2][9][10] | |
| Poor Radiochemical Purity (Presence of Impurities) | Formation of ⁶⁸Ga-colloids: At a pH above 5, ⁶⁸Ga³⁺ can hydrolyze to form colloidal [⁶⁸Ga]Ga(OH)₃, which will not be chelated by NODAGA.[1][2][11] | Maintain the reaction pH at or below 4.5. The use of a reliable buffer system is critical to prevent pH fluctuations.[1] |
| Radiolysis: High levels of radioactivity can cause the degradation of the precursor or the final radiolabeled product.[1] | Consider adding radical scavengers, such as ethanol (B145695) or ascorbic acid, to the reaction mixture to minimize radiolysis, particularly when working with high activities.[1] | |
| Low Specific Activity | High Precursor Amount: Using an excessive amount of the NODAGA-conjugate can lead to a lower specific activity of the final product. | Optimize the precursor-to-gallium ratio. Reduce the amount of the precursor to the minimum required for a high radiochemical yield to maximize specific activity.[12] |
| Presence of Stable Gallium (natGa): Contamination with non-radioactive gallium isotopes in the generator eluate will compete for chelation and lower the specific activity.[4][6] | Use a generator with low specified levels of stable gallium. Pre-purification of the eluate can also help in some cases. | |
| Variability in Elution Profile | Aging Generator: The elution efficiency and the concentration of metallic impurities can change as the ⁶⁸Ge/⁶⁸Ga generator ages.[4][5] | Characterize the elution profile of your generator regularly. Fractionation of the eluate may be necessary to collect the fraction with the highest ⁶⁸Ga concentration and lowest impurity levels.[10] |
| Automated Synthesis Failure | Incompatible Components: Not all manual labeling protocols translate directly to automated synthesis modules. Buffer composition, tubing materials, and heating methods can influence the outcome.[12][13] | Optimize the automated synthesis parameters independently. This may include adjusting buffer concentrations, heating times, and purification cartridge types.[13] |
| Clogging of Cartridges: High particulate matter or colloid formation can lead to clogging of purification cartridges. | Ensure the reaction mixture is free of particulates before loading onto the cartridge. Maintain proper pH control to prevent colloid formation. | |
| Product Instability | Transchelation/Transmetallation: The ⁶⁸Ga complex may be unstable in vivo, leading to the release of ⁶⁸Ga³⁺, which can be taken up by other molecules or proteins.[14][15] | The stability of the ⁶⁸Ga-NODAGA complex is generally high. However, if instability is suspected, perform in vitro stability studies in human serum and challenge with competing metal ions like Fe³⁺ and Zn²⁺.[14][15] |
Quantitative Data Summary
Table 1: Impact of Metallic Impurities on Radiochemical Yield (RCY)
| Competing Metal Ion | Concentration Relative to Chelator | Effect on RCY of ⁶⁸Ga-THP | Effect on RCY of ⁶⁸Ga-DOTA/NOTA | Reference |
| Al³⁺ | Equimolar or higher | Reduced | Less susceptible | [4][6] |
| Fe³⁺ | Equimolar or higher | Reduced | Reduced | [4][6] |
| ⁿᵃᵗGa³⁺ | Equimolar or higher | Reduced | Not specified | [4][6] |
| Ti⁴⁺ | Equimolar or higher | Reduced | Not specified | [4][6] |
| Pb²⁺ | 100-fold molar excess | No effect | High affinity, can compromise labeling | [4][6] |
| Zn²⁺ | 100-fold molar excess | No effect | Can compromise labeling | [4][6][7] |
Table 2: Typical Concentrations of Metallic Impurities in ⁶⁸Ge/⁶⁸Ga Generator Eluate
| Metal Ion | Concentration Range (µM) | Reference |
| Al³⁺ | 0.1 - 1 | [4][6] |
| Fe³⁺ | 0.01 - 0.1 | [4][6] |
| ⁿᵃᵗGa³⁺ | 0.04 - 0.21 | [4][6] |
| Pb²⁺ | 0.1 - 1 | [4][6] |
| Ti⁴⁺ | 0.9 - 1.5 | [4][6] |
| ⁿᵃᵗZn²⁺ | 0.1 - 1 | [4][6] |
Experimental Protocols
Protocol 1: Pre-purification of ⁶⁸Ga Eluate using a Cation Exchange Cartridge
This protocol is designed to remove metallic impurities from the ⁶⁸Ge/⁶⁸Ga generator eluate prior to radiolabeling.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
Cation exchange cartridge (e.g., SCX)
-
Sterile water for injection (WFI)
-
Eluent solution (e.g., 5 M NaCl in 0.1 M HCl)[1]
-
Sterile collection vials
Procedure:
-
Condition the cation exchange cartridge according to the manufacturer's instructions.
-
Pass the ⁶⁸Ga eluate directly from the generator through the conditioned cartridge. The ⁶⁸Ga³⁺ will be retained on the column, while anionic or neutral impurities will pass through.
-
Wash the cartridge with sterile WFI to remove any remaining ⁶⁸Ge and weakly bound metallic impurities.[1]
-
Elute the purified ⁶⁸Ga³⁺ from the cartridge using a small volume (e.g., 0.5 mL) of the eluent solution into a sterile reaction vial.[1]
-
The purified ⁶⁸Ga³⁺ is now ready for radiolabeling.
Protocol 2: General ⁶⁸Ga-NODAGA Radiolabeling
This protocol provides a general framework for the radiolabeling of a NODAGA-conjugated precursor.
Materials:
-
Purified ⁶⁸Ga³⁺ solution (from Protocol 1 or directly from the generator)
-
NODAGA-conjugated precursor stock solution
-
Reaction buffer (e.g., 1 M Sodium Acetate)
-
Sterile reaction vial
-
Heating block or water bath
-
Quality control system (e.g., radio-TLC, radio-HPLC)
Procedure:
-
In a sterile reaction vial, add the desired amount of the NODAGA-conjugated precursor stock solution (e.g., 5-20 µg, to be optimized).[1]
-
Add the appropriate volume of reaction buffer to the vial to achieve the optimal pH (typically 4.0-4.5).
-
Add the ⁶⁸Ga³⁺ solution to the reaction vial.
-
Gently mix the contents of the vial.
-
Incubate the reaction mixture at the optimized temperature (room temperature or heated) for the optimized time (typically 5-15 minutes).[2]
-
After incubation, perform quality control to determine the radiochemical yield and purity.
Visualizations
Caption: Experimental workflow for ⁶⁸Ga-NODAGA radiopharmaceutical production.
Caption: Logical troubleshooting workflow for low radiochemical yield (RCY).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ⁶⁸Ga-NODAGA labeling and why is it so important?
A1: The optimal pH for ⁶⁸Ga-labeling of NODAGA conjugates is typically between 4.0 and 4.5.[1][2][3] This narrow pH range is crucial because at higher pH values (above 5), ⁶⁸Ga³⁺ can hydrolyze to form insoluble ⁶⁸Ga-colloids, which are unavailable for chelation.[1][2][11] At very low pH, the carboxyl groups of the NODAGA chelator may be protonated, reducing their ability to efficiently coordinate with the ⁶⁸Ga³⁺ ion.
Q2: How can I minimize the impact of metallic impurities from the ⁶⁸Ge/⁶⁸Ga generator?
A2: Metallic impurities are a common challenge. To minimize their impact, you can:
-
Use a high-purity generator: Select a generator from a reputable supplier with specifications for low metallic ion content.[1]
-
Perform pre-elution: If the generator has not been used for an extended period, an initial elution to waste can help remove accumulated zinc and other impurities.[8]
-
Purify the eluate: Employing a cation exchange cartridge is a highly effective method to separate ⁶⁸Ga³⁺ from many competing metal ions.[1][7]
-
Fractionate the eluate: Collect the eluate in several fractions and use the fraction with the highest ⁶⁸Ga activity, which often has a lower concentration of impurities.[10]
Q3: Is it always necessary to heat the reaction mixture for ⁶⁸Ga-NODAGA labeling?
A3: Not always. Many ⁶⁸Ga-NODAGA conjugations proceed efficiently at room temperature.[2] However, for some more complex or sterically hindered precursors, heating the reaction mixture (e.g., to 60-95°C) for a short period (5-15 minutes) can significantly increase the radiochemical yield and reduce reaction time.[9][10] It is advisable to optimize the temperature for each specific NODAGA-radiopharmaceutical.
Q4: What are the key quality control tests for a ⁶⁸Ga-NODAGA radiopharmaceutical?
A4: Key quality control tests include:
-
Visual inspection: The final product should be a clear, colorless solution, free of particulate matter.
-
pH measurement: The pH of the final product should be within the acceptable range for injection (typically 4.5-7.5).
-
Radionuclidic identity and purity: Confirmed by gamma spectroscopy.
-
Radiochemical purity: Determined by methods such as radio-Thin Layer Chromatography (radio-TLC) and radio-High-Performance Liquid Chromatography (radio-HPLC) to quantify the percentage of ⁶⁸Ga incorporated into the NODAGA-conjugate versus free ⁶⁸Ga and colloidal ⁶⁸Ga.
-
Sterility and Endotoxin Testing: Essential for products intended for human use.
Q5: How does the choice of buffer affect the labeling reaction?
A5: The buffer plays a critical role in maintaining the optimal pH for the reaction. Sodium acetate is a commonly used buffer for ⁶⁸Ga-NODAGA labeling because it effectively maintains the pH in the desired 4.0-4.5 range.[1] The buffer concentration should be sufficient to handle the acidity of the ⁶⁸Ga eluate. It is important to ensure that the buffer itself does not introduce any metallic impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Examination of metallic impurities of 68Ge/68Ga generators used for radioactive labeling of peptides in clinical PET applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel, Dual-Targeting 68Ga-NODAGA-LacN-E[c(RGDfK)]2 Glycopeptide as a PET Imaging Agent for Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics [nuviewlifesciences.com]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Optimizing Specific Activity of 64Cu-NODAGA Tracers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the specific activity of 64Cu-NODAGA tracers.
Troubleshooting Guide
This guide addresses common issues encountered during the radiolabeling of NODAGA-conjugated molecules with Copper-64, with a focus on enhancing specific activity.
Issue 1: Low Radiolabeling Yield and/or Low Specific Activity
Question: My 64Cu-NODAGA labeling reaction has a low incorporation yield, resulting in a low specific activity. What are the potential causes and how can I troubleshoot this?
Answer: Low radiolabeling yield and specific activity are often intertwined and can stem from several factors, primarily related to reaction conditions and the purity of your reagents.
Potential Causes & Solutions:
-
Suboptimal pH: The pH of the reaction mixture is critical for efficient chelation. For 64Cu labeling of NODAGA, the optimal pH is typically between 5.5 and 6.5. A pH outside this range can lead to poor labeling efficiency.
-
Troubleshooting Step: Carefully check and adjust the pH of your reaction buffer (e.g., ammonium (B1175870) acetate (B1210297) or sodium acetate) before adding your NODAGA-conjugated precursor and 64CuCl2. Use pH paper or a calibrated pH meter.
-
-
Trace Metal Contamination: This is a very common cause of low specific activity. Non-radioactive metal ions, particularly Cu2+ and Ni2+, can compete with 64Cu2+ for the NODAGA chelator, thereby reducing the specific activity.[1][2][3] These contaminants can be introduced from various sources, including the 64Cu production process, glassware, and reagents.
-
Troubleshooting Step:
-
Use High-Purity Reagents: Ensure all chemicals and solvents are of trace metal grade.[4]
-
Acid-Wash Glassware: All vials and reaction vessels should be thoroughly washed with acid to remove any trace metal contaminants.[5]
-
High-Quality 64CuCl2: The purity of your 64CuCl2 solution is paramount. Use a reliable supplier or ensure your in-house production and purification methods effectively remove metal impurities.[6][7][8] Ion exchange chromatography is a common and effective method for purifying 64Cu.[6][8]
-
-
-
Insufficient Incubation Time or Temperature: While NODAGA can chelate 64Cu efficiently at room temperature, reaction kinetics can still play a role.
-
Inappropriate Precursor Concentration: The molar ratio of the NODAGA-conjugated precursor to 64Cu can influence the specific activity.
-
Troubleshooting Step: To maximize specific activity, it is generally desirable to use the lowest possible amount of the NODAGA-precursor that still provides a good radiochemical yield.[11] You can perform titration experiments to determine the optimal precursor concentration for your desired specific activity.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is specific activity and why is it important for 64Cu-NODAGA tracers?
A1: Specific activity (SA) refers to the amount of radioactivity per unit mass of a compound, typically expressed in units like gigabecquerels per micromole (GBq/µmol) or millicuries per microgram (mCi/µg). For PET imaging tracers like 64Cu-NODAGA conjugates, high specific activity is crucial. It allows for the injection of a sufficient amount of radioactivity for clear imaging while administering a very small mass of the tracer. This is important to avoid potential pharmacological effects of the tracer and to not saturate the biological target being imaged, which could lead to inaccurate quantification.
Q2: How do trace metal impurities affect my 64Cu-NODAGA labeling?
A2: Trace metal impurities, especially divalent cations like non-radioactive copper (Cu2+), nickel (Ni2+), and to a lesser extent zinc (Zn2+) and iron (Fe2+), can compete with 64Cu2+ for binding to the NODAGA chelator.[1][2][3] This competition reduces the amount of 64Cu that can be incorporated into your tracer, leading to a lower specific activity. The source of these impurities can be the 64Ni target used for 64Cu production, the reagents, or the labware used in the synthesis.[2][12]
Q3: What are the optimal reaction conditions for 64Cu-labeling of NODAGA-conjugates?
A3: While optimal conditions can vary slightly depending on the specific NODAGA-conjugated molecule, a good starting point is:
-
pH: 5.5 - 6.5 in an ammonium acetate or sodium acetate buffer.
-
Incubation Time: 15 - 30 minutes.[9] It is always recommended to optimize these parameters for your specific tracer to achieve the best results.
Q4: How can I purify my 64Cu-NODAGA tracer to improve its specific activity?
A4: Purification is essential to remove unreacted 64Cu, unlabeled NODAGA-precursor, and any metal-chelate impurities. This leads to a higher radiochemical purity and can improve the effective specific activity. Common purification methods include:
-
Solid-Phase Extraction (SPE): Using cartridges like C18 to separate the labeled tracer from more polar impurities.
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating the desired radiolabeled product from closely related impurities and the unlabeled precursor, which is crucial for achieving high specific activity.[13]
-
Size Exclusion Chromatography (SEC): Using columns like PD-10 for larger molecules like antibodies or nanoparticles to separate the labeled product from smaller impurities.[14]
Q5: Can the source of 64Cu (e.g., solid vs. liquid target production) impact the specific activity of my tracer?
A5: Yes, the production method of 64Cu can influence its specific activity and purity. Both solid and liquid target approaches can yield high-quality 64Cu suitable for radiolabeling.[4][15] The key is the effectiveness of the subsequent purification process to remove the nickel target material and other trace metal contaminants.[4][15] Regardless of the production route, the final [64Cu]CuCl2 solution should be of high purity to ensure successful labeling with high specific activity.[4]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the specific activity of 64Cu-NODAGA and other related tracers.
| Tracer | Chelator | Specific Activity (SA) | Reference |
| 64Cu-NODAGA-Nb | NODAGA | 0.11 MBq/µg (solid target) | [15] |
| 64Cu-NODAGA-Nb | NODAGA | 0.15 MBq/µg (liquid target) | [15] |
| [64Cu]Cu-NODAGA-RGD-BBN | NODAGA | 18.5 ± 2.2 TBq/mmol | [16] |
| 64Cu-DOTA-Trastuzumab | DOTA | 0.33 MBq/µg (solid target) | [15] |
| 64Cu-DOTA-Trastuzumab | DOTA | 0.30 MBq/µg (liquid target) | [15] |
| 64Cu-NOTA-Nb | NOTA | 0.19 MBq/µg (solid target) | [15] |
| 64Cu-NOTA-Nb | NOTA | 0.12 MBq/µg (liquid target) | [15] |
| Precursor Amount (DOTA-F56) | Radioactivity (64CuCl2) | Radiolabeling Yield | Specific Activity (S.A.) | Reference |
| 20 µg | 222 MBq | 98% | 22.50 GBq/mmol | [11] |
| 10 µg | 222 MBq | - | - | [11] |
| 5 µg | 222 MBq | - | - | [11] |
| 1 µg | 222 MBq | - | - | [11] |
| 0.5 µg | 222 MBq | 28% | 255.60 GBq/mmol | [11] |
Experimental Protocols
Protocol 1: General Method for 64Cu-Labeling of a NODAGA-Peptide
-
Reagent and Labware Preparation:
-
Ensure all chemicals are of trace metal grade.
-
Acid-wash all reaction vials and pipette tips by soaking in 6M HCl followed by rinsing with ultra-pure water.
-
-
Reaction Setup:
-
In an acid-washed microcentrifuge tube, add the desired amount of NODAGA-conjugated peptide (e.g., 1-10 nmol) dissolved in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5).
-
Add high-purity [64Cu]CuCl2 (e.g., 50-200 MBq) to the peptide solution.
-
The final reaction volume should be kept as low as practical (e.g., 100-200 µL).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 15-30 minutes. Gentle mixing can be applied.
-
-
Quality Control:
-
Determine the radiochemical purity using radio-TLC or radio-HPLC.
-
-
Purification:
-
Purify the reaction mixture using a C18 SPE cartridge or preparative HPLC to separate the 64Cu-NODAGA-peptide from unreacted 64Cu and other impurities.
-
-
Specific Activity Calculation:
-
Measure the final radioactivity of the purified product.
-
Quantify the amount of the peptide in the final product (e.g., by UV-Vis spectrophotometry if a standard curve is available).
-
Calculate the specific activity (Radioactivity / amount of peptide).
-
Protocol 2: Purification of 64CuCl2 from Nickel Target
This protocol describes a general ion-exchange method for purifying 64Cu after irradiation of an enriched 64Ni target.
-
Target Dissolution: Dissolve the irradiated 64Ni target in a minimal volume of 6 M HCl.[6]
-
Anion Exchange Chromatography:
-
Quality Control: Analyze the final 64CuCl2 solution for radionuclidic purity (e.g., using gamma spectroscopy) and trace metal contamination (e.g., using ICP-MS).[7]
Visualizations
Caption: Experimental workflow for producing high specific activity 64Cu-NODAGA tracers.
References
- 1. Trace Metal Impurities Effects on the Formation of [64Cu]Cu-diacetyl-bis(N4-methylthiosemicarbazone) ([64Cu]Cu-ATSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A purification system for 64Cu produced by a biomedical cyclotron for antibody PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of copper-64 using a hospital cyclotron: targetry, purification and quality analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient production of high specific activity 64Cu using a biomedical cyclotron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [(64) Cu]-labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Radiolabeling and evaluation of 64Cu-DOTA-F56 peptide targeting vascular endothelial growth factor receptor 1 in the molecular imaging of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. 64Cu Core-labeled Nanoparticles with High Specific Activity via Metal-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of [64Cu]Cu-NODAGA-RGD-BBN as a Novel Radiotracer for Dual Integrin and GRPR-targeted Tumor PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions during deprotection of t-butyl esters in NODAGA
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering side reactions during the deprotection of t-butyl esters on NODAGA (1,4,7-triazacyclononane-1,4-bis(acetic acid)-7-glutaric acid) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the TFA-mediated deprotection of NODAGA(tBu)₃?
The primary side reactions stem from the formation of a reactive tert-butyl cation (t-Bu⁺) intermediate upon cleavage of the t-butyl esters by trifluoroacetic acid (TFA). This carbocation can then participate in two main competing side reactions:
-
Elimination: The t-butyl cation can lose a proton to form isobutylene, a volatile gas.[1]
-
Alkylation: The t-butyl cation can be trapped by nucleophiles present in the reaction mixture. A significant side product is t-butyl trifluoroacetate, formed by the reaction of the t-butyl cation with the TFA counterion.[2][3] This species can then act as an alkylating agent, modifying the NODAGA molecule itself or other sensitive residues in a conjugated peptide.
Q2: Which parts of the NODAGA molecule are susceptible to alkylation by the t-butyl cation or t-butyl trifluoroacetate?
The secondary amines within the triazacyclononane ring of NODAGA are potential sites for N-alkylation. While the lone pairs on these nitrogens are significantly protonated in the strongly acidic TFA environment, a small equilibrium concentration of the free amine may exist, which is susceptible to alkylation. If the NODAGA is conjugated to a peptide, nucleophilic amino acid side chains such as tryptophan, methionine, cysteine, and tyrosine are also at risk of alkylation.[4][5]
Q3: How can I minimize the formation of these side products?
The most effective strategy to minimize side reactions is the use of "scavengers" in the cleavage cocktail. Scavengers are nucleophilic species that are more reactive towards the t-butyl cation than the sensitive parts of your molecule. By trapping the carbocation, they prevent unwanted alkylation.[4][5]
Q4: What are the recommended scavengers for NODAGA deprotection?
While there is no single universally "best" scavenger cocktail, a common and effective mixture for general peptide deprotection that can be adapted for NODAGA is a combination of triisopropylsilane (B1312306) (TIS) and water in TFA.[4]
-
Triisopropylsilane (TIS): Effectively reduces the t-butyl cation to isobutane.
-
Water: Can act as a nucleophile to quench the t-butyl cation, forming t-butanol.
A typical starting cocktail is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[4] For NODAGA conjugated to peptides with particularly sensitive residues like methionine or tryptophan, the addition of thioanisole (B89551) can be beneficial to prevent S-alkylation and indole (B1671886) modification.[2][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient reaction time or TFA concentration. | - Extend the reaction time and monitor by HPLC or LC-MS.- Ensure a sufficient excess of TFA is used (typically neat TFA or a high concentration in a solvent like dichloromethane). |
| Observation of unexpected peaks in HPLC/LC-MS | Alkylation of NODAGA or conjugated peptide by t-butyl cations. | - Add or optimize the scavenger cocktail. A standard starting point is 95:2.5:2.5 TFA/water/TIS.- For sulfur-containing peptides, consider adding thioanisole to the scavenger mix. |
| Product is difficult to precipitate from ether | The product may be highly soluble, or residual scavengers are interfering. | - Use a larger volume of cold diethyl ether for precipitation.- Perform multiple precipitations to remove scavenger byproducts. |
| Low recovery of final product | Adsorption of the polar, deprotected NODAGA to glassware or purification media. | - Silylate glassware before use.- Use appropriate purification techniques for polar molecules, such as reversed-phase HPLC with a suitable ion-pairing agent (e.g., TFA). |
Experimental Protocols
General Protocol for TFA-Mediated Deprotection of NODAGA(tBu)₃
-
Preparation of Cleavage Cocktail: Prepare a fresh cleavage cocktail. For a standard deprotection, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is recommended. For a 10 mL total volume, this corresponds to 9.5 mL of TFA, 0.25 mL of deionized water, and 0.25 mL of TIS. All manipulations with TFA should be performed in a well-ventilated fume hood.
-
Reaction Setup: Dissolve the NODAGA(tBu)₃-containing compound in the cleavage cocktail. A typical concentration is 10-20 mg of protected compound per mL of cleavage cocktail.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The optimal reaction time may vary depending on the substrate and should be monitored by HPLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under a stream of nitrogen or by rotary evaporation to remove the bulk of the TFA.
-
Precipitate the crude product by adding the concentrated residue to a large volume (typically 10-20 times the volume of the residue) of cold diethyl ether.
-
Isolate the precipitated product by centrifugation, decant the ether, and wash the pellet with fresh cold ether. Repeat the washing step 2-3 times to remove residual TFA and scavenger byproducts.
-
Dry the final product under vacuum.
-
-
Purification: Purify the deprotected NODAGA derivative by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[1][6][7]
Data Presentation
The following table provides a qualitative summary of common scavengers and their effectiveness in mitigating side reactions during TFA-mediated deprotection. Quantitative data for the deprotection of NODAGA itself is not widely available in the literature; this information is extrapolated from general peptide deprotection studies.
| Scavenger Cocktail (v/v/v) | Target Side Reaction | Efficacy | Notes |
| 95% TFA / 5% Water | General t-butyl cation trapping | Moderate | Water can act as a nucleophile to form t-butanol. |
| 95% TFA / 2.5% Water / 2.5% TIS | t-butyl cation reduction | High | TIS is a very effective scavenger for reducing carbocations.[4] |
| 90% TFA / 5% Thioanisole / 5% Water | S-alkylation of methionine, indole alkylation of tryptophan | High | Thioanisole is particularly effective for protecting sulfur-containing residues.[2][4] |
| 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | Broad spectrum protection for sensitive peptides | Very High | "Reagent K" - used for complex peptides with multiple sensitive residues.[4] |
Visualizations
Caption: TFA-mediated deprotection of NODAGA(tBu)3 and resulting side reactions with mitigation pathways.
References
- 1. Synthesis and ex vivo biological evaluation of gallium-68 labelled NODAGA chelates assessing cardiac uptake and retention - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02224E [pubs.rsc.org]
- 2. peptide.com [peptide.com]
- 3. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: HPLC Purification of NODAGA-Peptide Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC purification of NODAGA-peptide conjugates.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of NODAGA-peptide conjugates in a question-and-answer format.
Q1: Why is my NODAGA-peptide conjugate poorly retained or eluting in the void volume on a C18 column?
A1: Poor retention of NODAGA-peptide conjugates on a C18 column can be due to several factors:
-
High Polarity of the Peptide: If the peptide sequence is highly hydrophilic, the addition of the relatively polar NODAGA chelator can result in insufficient interaction with the C18 stationary phase.
-
Inappropriate Mobile Phase Composition: Starting the gradient with too high a percentage of organic solvent (e.g., acetonitrile) will lead to rapid elution.
-
Sample Solvent Effects: Dissolving the sample in a solvent stronger than the initial mobile phase can cause the compound to travel with the solvent front, bypassing interaction with the stationary phase.[1]
-
Column Phase Collapse: Using a mobile phase with very low or no organic content for an extended period can cause the C18 alkyl chains to collapse, reducing the hydrophobic surface area available for interaction.
Troubleshooting Steps:
-
Optimize the Gradient: Start with a lower percentage of organic solvent (e.g., 5% acetonitrile) and use a shallow gradient to increase retention and improve separation.[2]
-
Adjust the Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent. If solubility is an issue, use the minimum amount of a stronger solvent and inject a smaller volume.[1]
-
Select an Appropriate Column: For very hydrophilic peptides, consider a column with a different stationary phase, such as one with embedded polar groups, which can provide alternative retention mechanisms.
-
Prevent Phase Collapse: Ensure the mobile phase always contains a small percentage of organic solvent (e.g., >5%) to maintain the C18 chain integrity.
Q2: My chromatogram shows peak tailing for my NODAGA-peptide conjugate. What are the likely causes and solutions?
A2: Peak tailing is a common issue in peptide HPLC and can be caused by several factors:[3][4]
-
Secondary Interactions with Residual Silanols: Free silanol (B1196071) groups on the silica-based stationary phase can interact with basic residues in the peptide, leading to tailing.[3][5]
-
Metal Contamination: Trace metals in the HPLC system or on the column can chelate with the NODAGA moiety or other parts of the peptide, causing peak distortion.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of both the peptide and the stationary phase, influencing peak shape.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | - Use a low pH mobile phase (e.g., pH 2-3 with 0.1% TFA) to suppress silanol ionization.[5] - Employ an end-capped C18 column to minimize exposed silanol groups. - Consider using a mobile phase additive like triethylamine (B128534) (TEA) to compete for active sites (use with caution as it can affect MS detection). |
| Metal Contamination | - Flush the HPLC system with a chelating agent solution (e.g., EDTA). - Use high-purity solvents and mobile phase additives. |
| Column Overload | - Reduce the amount of sample injected. - Use a preparative or semi-preparative column with a higher loading capacity for larger sample amounts.[6] |
| Inappropriate Mobile Phase pH | - Adjust the mobile phase pH to be at least 2 pH units away from the peptide's isoelectric point (pI). |
Q3: I am observing split or shoulder peaks for my NODAGA-peptide conjugate. What could be the reason?
A3: Split or shoulder peaks can be perplexing and may arise from several sources:
-
Co-elution of Impurities: The shoulder or split peak could be a closely related impurity, such as a deletion sequence from peptide synthesis or a diastereomer. NODAGA itself has chiral centers, which can lead to the formation of diastereomers upon conjugation to the peptide.
-
On-Column Degradation or Isomerization: The peptide may be degrading or changing conformation on the column.
-
Column Issues: A void at the column inlet or a partially blocked frit can cause the sample to travel through different paths, resulting in a split peak.[7]
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly different from the mobile phase can cause peak distortion.
Troubleshooting Steps:
-
Confirm Peak Identity: Use mass spectrometry (MS) to determine if the split peak has the same mass as the main peak (indicating an isomer) or a different mass (indicating an impurity).
-
Optimize Separation: Adjust the gradient, temperature, or mobile phase composition to try and resolve the two peaks. A shallower gradient is often effective for separating closely eluting species.[8]
-
Address Column Health: If all peaks in the chromatogram are split, it's likely a column issue. Reverse-flush the column or replace the inlet frit. If the problem persists, the column may need to be replaced.[7]
-
Sample Preparation: Ensure the sample is fully dissolved and the injection solvent is compatible with the mobile phase.
Q4: The retention time of my Ga-NODAGA-peptide conjugate is different from the unconjugated peptide. Is this normal?
A4: Yes, this is expected. The retention time of a peptide in reversed-phase HPLC is primarily determined by its hydrophobicity.
-
Unchelated NODAGA-Peptide: The NODAGA moiety itself is relatively polar, and its conjugation to a peptide may decrease the retention time compared to a more hydrophobic parent peptide.
-
Ga-NODAGA-Peptide Conjugate: Upon chelation with gallium (Ga), the overall charge and conformation of the conjugate change. This typically leads to a slight increase in retention time compared to the unchelated NODAGA-peptide. The magnitude of this shift can vary depending on the peptide sequence and the overall change in polarity.
It is crucial to run both the unlabeled conjugate and the final radiolabeled product as standards to correctly identify the product peak.
Frequently Asked Questions (FAQs)
Q1: What is the best column for purifying NODAGA-peptide conjugates?
A1: The most commonly used and generally recommended column is a reversed-phase C18 column .[9] Key considerations when selecting a C18 column include:
-
Pore Size: For most peptides, a pore size of 100 Å to 300 Å is suitable. Larger pores are recommended for larger peptides to ensure good access to the stationary phase.
-
Particle Size: Smaller particle sizes (e.g., <5 µm) provide higher resolution but also result in higher backpressure. For preparative purification, larger particle sizes are often used to allow for higher flow rates and larger sample loads.
-
End-capping: A well-end-capped column is crucial to minimize interactions with residual silanol groups, which can cause peak tailing, especially for basic peptides.
Q2: What is the recommended mobile phase for HPLC purification of NODAGA-peptide conjugates?
A2: The standard mobile phase consists of:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN).[9]
A gradient elution is used, starting with a low percentage of Solvent B and gradually increasing to elute the conjugate. TFA acts as an ion-pairing agent, which improves peak shape and resolution. For applications where TFA is not desired (e.g., due to ion suppression in MS), 0.1% formic acid can be used as an alternative, although it may result in broader peaks for some peptides.[10]
Q3: How do I prepare my NODAGA-peptide conjugate sample for HPLC purification?
A3: Proper sample preparation is critical for a successful purification:
-
Dissolution: Dissolve the crude peptide conjugate in the initial mobile phase (e.g., 5% ACN in water with 0.1% TFA) if possible. If the conjugate has poor solubility, use a minimal amount of a stronger solvent like DMSO or DMF, and then dilute with the initial mobile phase.
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column.[11]
-
Concentration: The sample concentration will depend on whether you are performing analytical or preparative HPLC. For preparative runs, higher concentrations are used to maximize the amount of purified product per injection.
Q4: How can I differentiate between the desired NODAGA-peptide conjugate and unconjugated peptide or free NODAGA?
A4: A combination of HPLC and mass spectrometry (MS) is the most effective way to identify the different species in your reaction mixture.
-
HPLC Retention Time: The unconjugated peptide, free NODAGA, and the NODAGA-peptide conjugate will typically have different retention times.
-
Mass Spectrometry: By coupling the HPLC to a mass spectrometer, you can confirm the identity of each peak by its mass-to-charge ratio (m/z). This is the most definitive way to identify your product and any impurities.
Q5: What are the key differences between analytical and preparative HPLC for NODAGA-peptide conjugates?
A5: The primary difference is the goal of the separation. Analytical HPLC is used to assess the purity and identify the components of a sample, while preparative HPLC is used to isolate and purify a larger quantity of the desired compound.
| Parameter | Analytical HPLC | Preparative HPLC |
| Goal | Purity assessment, identification | Isolation and purification |
| Sample Load | Micrograms (µg) | Milligrams (mg) to grams (g) |
| Column ID | 2.1 - 4.6 mm | >10 mm |
| Flow Rate | 0.2 - 1.5 mL/min | >10 mL/min |
| Particle Size | 1.7 - 5 µm | 5 - 15 µm |
Experimental Protocols & Workflows
General HPLC Purification Workflow for NODAGA-Peptide Conjugates
Troubleshooting Logic for Common HPLC Issues
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. biotage.com [biotage.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. protocols.io [protocols.io]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
Long-term storage and stability of (R)-NODAGA-tris(t-Bu ester)
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage, stability, and experimental use of (R)-NODAGA-tris(t-Bu ester).
Frequently Asked Questions (FAQs)
Q1: What is (R)-NODAGA-tris(t-Bu ester) and what is its primary application? A1: (R)-NODAGA-tris(t-Bu ester) is a bifunctional chelator widely used in the development of radiopharmaceuticals. Its primary application is to be conjugated to a targeting biomolecule, such as a peptide or antibody. After conjugation and deprotection of the tert-butyl (t-Bu) ester groups, the NODAGA moiety can stably chelate diagnostic or therapeutic radionuclides, most notably Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging.
Q2: What is the purpose of the tris(t-Bu ester) groups? A2: The three tert-butyl ester groups serve as protecting groups for the carboxylic acid functionalities of the chelator. This protection is critical during the conjugation step, preventing the carboxylates from interfering with the activation and coupling reactions. The t-Bu esters are stable under the basic or neutral conditions used for conjugation but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) prior to radiolabeling.[1]
Q3: What are the recommended long-term storage conditions for this compound? A3: The compound should be stored as a solid powder in a tightly sealed container, protected from light and moisture. For optimal long-term stability, storage at -20°C is recommended.[2][3] Refer to the data table below for detailed stability information.
Q4: In what solvents is this compound soluble? A4: (R)-NODAGA-tris(t-Bu ester) is highly soluble in polar aprotic organic solvents. For detailed information, please see the solubility table below. It is recommended to prepare solutions fresh; however, if storage is necessary, use anhydrous solvents and store at -80°C for up to 6 months.[4]
Storage and Stability Data
Quantitative data on the stability and recommended solvents for (R)-NODAGA-tris(t-Bu ester) are summarized below.
Table 1: Long-Term Stability
| Form | Storage Temperature | Duration | Stability |
|---|---|---|---|
| Solid Powder | -20°C | 3 Years | >95% Purity |
| Solid Powder | 4°C | 2 Years | >95% Purity |
| In Anhydrous DMSO | -80°C | 6 Months | Minimal Degradation |
| In Anhydrous DMSO | -20°C | 1 Month | Minimal Degradation |
Data compiled from supplier information.[3][4]
Table 2: Solubility
| Solvent | Solubility | Notes |
|---|---|---|
| Dimethyl sulfoxide (B87167) (DMSO) | ≥ 100 mg/mL (183.93 mM) | May require sonication to fully dissolve.[4] |
| Dimethylformamide (DMF) | Soluble | A common solvent for conjugation reactions. |
| Acetonitrile (ACN) | Soluble | Often used for purification and analysis. |
| Methanol (MeOH) | Soluble |
| Aqueous Buffers (e.g., PBS) | Insoluble | The protected ester is hydrophobic. |
Experimental Workflows and Protocols
Overall Experimental Workflow
The general workflow for using (R)-NODAGA-tris(t-Bu ester) to create a radiolabeled biomolecule is outlined below.
Caption: Workflow from storage to final radiolabeled product.
Protocol 1: Quality Control of (R)-NODAGA-tris(t-Bu ester) Powder
It is critical to verify the purity of the starting material before initiating conjugation.
-
Method: Reversed-Phase High-Performance Liquid Chromatography-Mass Spectrometry (RP-HPLC-MS).
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Detection (MS): Electrospray Ionization Positive (ESI+).
-
Scan Range: m/z 100-1000.
-
Expected Mass: The primary ion should correspond to [M+H]⁺ for C₂₇H₄₉N₃O₈, which is approximately m/z 544.7.
-
Acceptance Criteria: Purity should be >95% by UV chromatogram area. The primary mass peak should be observed with no significant impurities (e.g., partially hydrolyzed species at m/z 488.6).
Protocol 2: Peptide Conjugation and Deprotection
This two-stage protocol first activates the free carboxylic acid on the glutaric acid linker and then couples it to a primary amine (e.g., the N-terminus or a lysine (B10760008) side-chain) on a peptide.
Stage A: Activation of Carboxylic Acid
-
Dissolve (R)-NODAGA-tris(t-Bu ester) in anhydrous DMF or DMSO.
-
Add 1.2 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1.2 equivalents of Sulfo-N-hydroxysuccinimide (Sulfo-NHS).
-
Stir the reaction at room temperature for 15-30 minutes. The solution now contains the activated NHS ester.
Stage B: Conjugation to Peptide
-
Dissolve the target peptide in a conjugation buffer (e.g., 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.3-8.5).[5][6] The peptide concentration should ideally be 1-10 mg/mL.[6]
-
Add the activated NHS ester solution from Stage A to the peptide solution. A 5- to 20-fold molar excess of the activated chelator relative to the peptide is a common starting point.[7] The final concentration of organic solvent (DMF/DMSO) should be kept below 10% (v/v) to minimize potential peptide denaturation.[7]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[6][7]
-
Quenching (Optional but Recommended): Add a quenching buffer (e.g., 1 M glycine (B1666218) or Tris) to a final concentration of 10-50 mM and incubate for 30 minutes to react with any remaining active ester.[7]
-
Purify the resulting NODAGA(tBu)₃-peptide conjugate using RP-HPLC.
-
Characterize the conjugate by HPLC-MS to confirm the correct mass and purity.
Stage C: Deprotection
-
Lyophilize the purified conjugate to remove solvents.
-
Treat the solid conjugate with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane) for 2-4 hours at room temperature to remove the t-Bu ester groups.
-
Remove the TFA by rotary evaporation or precipitation with cold diethyl ether.
-
Purify the final deprotected NODAGA-peptide precursor by RP-HPLC and lyophilize.
Protocol 3: Radiolabeling with Gallium-68 (⁶⁸Ga)
-
Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Adjust the pH of the ⁶⁸Ga eluate to 4.0-4.5 using a suitable buffer (e.g., 1 M sodium acetate). This step is critical to prevent the formation of gallium colloids.[1]
-
Add the NODAGA-peptide precursor (typically 5-20 nmol) to the buffered ⁶⁸Ga solution.
-
Incubate the reaction mixture at 60-95°C for 10-15 minutes. While labeling can occur at room temperature, heating significantly increases the radiochemical yield and reaction speed.[1]
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity (RCP).
-
Radio-TLC: Use a silica (B1680970) gel plate with a mobile phase such as 0.4 M phosphate:acetonitrile (7:3). Free ⁶⁸Ga will remain at the origin (Rf=0), while the labeled peptide will move up the plate (e.g., Rf=0.5).[1]
-
-
If necessary, purify the final radiolabeled product using a C18 solid-phase extraction (SPE) cartridge to remove any free ⁶⁸Ga.
Troubleshooting Guide
Problem 1: Low or No Yield During Peptide Conjugation
| Question | Possible Cause | Recommended Solution |
| Why is my conjugation yield low or zero? | 1. Poor Quality Starting Material: The (R)-NODAGA-tris(t-Bu ester) may have hydrolyzed during storage. | Verify the purity and mass of the starting material using the HPLC-MS protocol above. Ensure the [M+H]⁺ ion at m/z 544.7 is the major peak. |
| 2. Inefficient Activation: The EDC/NHS activation step may have failed. EDC and NHS are moisture-sensitive. | Use fresh, high-quality EDC and Sulfo-NHS from a desiccator. Use anhydrous solvents (DMF/DMSO) for the activation step. | |
| 3. Incorrect pH: The conjugation reaction is highly pH-dependent. If the pH is too low (<7.5), the peptide's primary amines will be protonated and non-nucleophilic. If the pH is too high (>9), the activated NHS ester will rapidly hydrolyze.[8] | Ensure the conjugation buffer is freshly prepared and the pH is accurately measured to be between 8.3 and 8.5.[5][6] | |
| 4. Competing Nucleophiles: The peptide solution may contain primary amine contaminants (e.g., Tris buffer, ammonium (B1175870) salts). | Use a non-amine-containing buffer like sodium bicarbonate, borate, or HEPES. Purify the peptide thoroughly before conjugation. | |
| 5. Steric Hindrance: The target amine on the peptide may be sterically inaccessible. | If possible, try conjugating to a different site on the peptide or introduce a spacer molecule. |
Problem 2: Low Radiochemical Purity (RCP) After ⁶⁸Ga Labeling
Caption: A decision tree for troubleshooting poor ⁶⁸Ga radiolabeling outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. N-Hydroxysuccinimide active ester [schem.jp]
- 6. youtube.com [youtube.com]
- 7. tert-Butyl Esters [organic-chemistry.org]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Managing Radiolysis in High-Activity NODAGA Labeling
Welcome to the technical support center for NODAGA labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing radiolysis during high-activity radiolabeling procedures with NODAGA chelators.
Troubleshooting Guide
This section addresses specific issues that may arise during high-activity NODAGA labeling, with a focus on problems related to radiolysis.
Question: My radiochemical purity (RCP) is low, and I observe unexpected peaks in my radio-HPLC chromatogram, especially with high starting activities. What could be the cause?
Answer:
Low radiochemical purity and the appearance of unknown peaks, particularly when using high amounts of radioactivity, are often indicative of radiolysis. Radiolysis is the decomposition of molecules by ionizing radiation. In the context of radiolabeling, the radiation emitted by the radionuclide can generate reactive free radicals (e.g., from the radiolysis of water), which can then degrade the radiolabeled product, leading to radiochemical impurities.[1][2]
Possible Solutions:
-
Introduce Radiolysis Scavengers: The most common strategy to mitigate radiolysis is the addition of radical scavengers to the reaction mixture. These compounds react with and neutralize the harmful free radicals before they can damage the radiolabeled NODAGA-conjugate.[3][4] Commonly used scavengers include:
-
Ascorbic acid (Vitamin C): An effective free radical scavenger that can be used to protect the labeled antibody or peptide from radiation-induced damage.[5][6]
-
Ethanol (B145695): Often used to stabilize radiopharmaceuticals by scavenging free radicals.[1][3]
-
Gentisic acid and Polyvinylpyrrolidone (PVP): Have also been investigated as radioprotectants.[4][7]
-
-
Optimize Reaction Conditions:
-
Minimize Labeling Time: Reduce the time the product is exposed to high radioactive concentrations.
-
Lower Temperature: Performing the labeling and storage at lower temperatures can slow the rate of radiolytic decomposition.[1]
-
Adjust pH: Ensure the pH is optimal for labeling (typically 4.0-4.5 for ⁶⁸Ga-NODAGA labeling) to ensure efficient complexation and minimize the time free radionuclide is available to contribute to radiolysis.[8]
-
-
Reduce Radioactive Concentration: If feasible, diluting the final product can reduce the absorbed dose rate and consequently lessen radiolysis.[2] However, this must be balanced with the required specific activity for the application.
Question: I am seeing a decrease in radiochemical purity over time after a successful initial labeling. Is this also due to radiolysis?
Answer:
Yes, a time-dependent decrease in radiochemical purity is a classic sign of ongoing radiolysis.[1] The radiolabeled molecules are continuously exposed to radiation, leading to their degradation over the product's shelf-life.
Possible Solutions:
-
Post-labeling Addition of Stabilizers: Adding a scavenger like ascorbic acid or ethanol to the final product formulation can help maintain its stability over time. A combination of scavengers can sometimes be more effective. For instance, a combination of 20% ethanol and 5 mg of ascorbic acid has been shown to be successful in preventing radiolysis in ⁶⁸Ga-NOTA-sdAb labeling for at least 3 hours post-labeling.[4][9]
-
Storage Conditions: Store the final radiolabeled product at a low temperature (e.g., refrigerated or frozen) to slow down the degradation process.[2]
Question: How do I choose the right scavenger and concentration for my specific NODAGA-conjugate?
Answer:
The choice and concentration of a scavenger need to be optimized for each specific radiopharmaceutical, as high concentrations of some scavengers can interfere with the radiolabeling process itself.[4]
Recommendations for Optimization:
-
Start with established scavengers: Ascorbic acid and ethanol are well-documented and effective.
-
Perform concentration titration studies: Test a range of scavenger concentrations to find the optimal balance between preventing radiolysis and not inhibiting the labeling reaction.
-
Evaluate different combinations: Sometimes a synergistic effect is observed when using a combination of scavengers (e.g., ethanol and ascorbic acid).[4][7]
-
Monitor RCP over time: After labeling with different scavenger conditions, analyze the radiochemical purity at several time points (e.g., 0, 1, 2, and 4 hours) to assess the stability of the product.
Frequently Asked Questions (FAQs)
Q1: What is radiolysis?
A1: Radiolysis is the dissociation of molecules by ionizing radiation.[2] In aqueous solutions used for radiolabeling, the radiation can split water molecules into highly reactive free radicals. These radicals can then chemically alter and degrade the radiopharmaceutical, reducing its purity and potentially its efficacy.[1]
Q2: Why is radiolysis a bigger problem with high-activity labeling?
A2: The rate of radiolysis is directly related to the amount of radiation energy absorbed by the solution.[1] Higher starting activities mean a higher radiation dose to the product, which leads to a greater generation of free radicals and, consequently, more significant degradation of the radiolabeled compound.[4]
Q3: Can radiolysis affect the biological activity of my NODAGA-labeled peptide or antibody?
A3: Yes. Radiolysis can lead to structural changes in peptides and proteins, which can alter their receptor-binding properties and overall biological function.[2] This can result in a loss of immunoreactivity for antibodies.[5]
Q4: Are there any analytical methods to identify radiolysis products?
A4: Radio-High-Performance Liquid Chromatography (radio-HPLC) is the primary method used to separate and identify radiochemical impurities, including those formed by radiolysis.[8] Comparing the chromatogram of a high-activity preparation with a low-activity one, or with a time-zero sample, can help identify peaks corresponding to radiolytic byproducts.
Quantitative Data on Radiolysis Inhibitors
The following table summarizes data on the effectiveness of various scavengers in preventing radiolysis during the labeling of a NOTA-derivatized single-domain antibody (sdAb) with ⁶⁸Ga. While this study used a NOTA-conjugate, the principles are directly applicable to NODAGA labeling.
| Radioprotectant/Scavenger | Concentration | Starting Activity (GBq) | Radiochemical Purity (RCP) at 3h post-labeling | Reference |
| None | - | ~1-1.2 | Decreased significantly | [4],[9] |
| Ethanol | 20% (v/v) | ~1-1.2 | Improved stability | [4],[9] |
| Ascorbic Acid | 5 mg | ~1-1.2 | Improved stability | [4],[9] |
| Ethanol + Ascorbic Acid | 20% (v/v) + 5 mg | ~1-1.2 | Stable (High RCP) | [4],[9] |
| Gentisic Acid | Tested | High | Insufficient efficacy alone | [4] |
| Polyvinylpyrrolidone (PVP) | Tested | High | Insufficient efficacy alone | [4] |
Experimental Protocols
Protocol 1: Standard ⁶⁸Ga-Labeling of a NODAGA-Peptide
This protocol describes a general procedure for the manual radiolabeling of a NODAGA-conjugated peptide with ⁶⁸Ga.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
NODAGA-conjugated peptide stock solution (e.g., 1 mg/mL in water)
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Sterile, pyrogen-free reaction vial
-
Heating block
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Reaction Setup: In a sterile reaction vial, add a specific volume of the NODAGA-peptide stock solution (typically 10-50 µg).
-
pH Adjustment: Add sodium acetate buffer to the reaction vial to adjust the final reaction pH to 4.0-4.5.
-
Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the vial containing the peptide and buffer. Gently mix.
-
Incubation: Incubate the reaction mixture at an optimized temperature (often between 60°C and 95°C, though some NODAGA conjugates label well at room temperature) for 5-15 minutes.[8][10]
-
Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC. A radiochemical purity of >95% is generally required for in vivo use.[11]
Protocol 2: ⁶⁸Ga-Labeling of a NODAGA-Peptide with Radiolysis Scavengers
This protocol incorporates the use of ethanol and ascorbic acid to minimize radiolysis during a high-activity labeling.
Materials:
-
Same as Protocol 1
-
Ethanol (absolute, sterile)
-
Ascorbic acid solution (sterile, e.g., 50 mg/mL in water)
Procedure:
-
Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Reaction Setup with Scavengers:
-
In a sterile reaction vial, add the NODAGA-peptide stock solution.
-
Add sodium acetate buffer.
-
Add ethanol to a final concentration of 20% (v/v of the total reaction volume before adding the ⁶⁸Ga eluate).
-
Add ascorbic acid to a final amount of 5 mg.
-
-
pH Check and Adjustment: Ensure the final pH of the mixture will be in the optimal range of 4.0-4.5 after the addition of the acidic ⁶⁸Ga eluate.
-
Radiolabeling Reaction: Add the high-activity ⁶⁸GaCl₃ eluate to the vial. Gently mix.
-
Incubation: Incubate at the optimized temperature and time as determined in Protocol 1.
-
Quality Control: Determine the radiochemical purity and assess the stability over several hours using radio-HPLC.
Visualizations
Caption: Workflow for managing radiolysis during high-activity NODAGA labeling.
Caption: Decision tree for troubleshooting low radiochemical purity in NODAGA labeling.
References
- 1. pharmacylibrary.com [pharmacylibrary.com]
- 2. chemrealm.com [chemrealm.com]
- 3. mdpi.com [mdpi.com]
- 4. 68Ga-Labeling: Laying the Foundation for an Anti-Radiolytic Formulation for NOTA-sdAb PET Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prevention of radiolysis of monoclonal antibody during labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 68Ga-Labeling: Laying the Foundation for an Anti-Radiolytic Formulation for NOTA-sdAb PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in NODAGA-Peptide Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the labeling of peptides with NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid).
Frequently Asked Questions (FAQs)
Q1: What is NODAGA and why is it used for peptide labeling?
A1: NODAGA, or 1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid, is a bifunctional chelator. It features a core structure that strongly binds to radiometals, particularly Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), which are used in Positron Emission Tomography (PET) imaging.[1][2] The glutaric acid component of NODAGA provides a reactive "handle," often activated as an N-hydroxysuccinimide (NHS) ester (NODAGA-NHS), which can be covalently attached to biomolecules like peptides.[2][3] This allows for the development of targeted PET imaging agents where the peptide directs the radiolabeled complex to specific sites in the body, such as tumors.[1][4]
Q2: What are the general optimal conditions for conjugating NODAGA-NHS to a peptide?
A2: The conjugation of NODAGA-NHS to a peptide relies on the reaction of the NHS ester with a primary amine on the peptide, typically the N-terminus or the side chain of a lysine (B10760008) residue. To ensure efficient conjugation while minimizing side reactions, the following conditions are generally recommended:
-
pH: A slightly basic pH range of 7.2 to 8.5 is optimal for the conjugation reaction.[2][3][5] At this pH, the primary amines on the peptide are sufficiently deprotonated and nucleophilic to react with the NHS ester.[5][6]
-
Temperature: The reaction can often be performed at room temperature.[7]
-
Buffer: Use a buffer that does not contain primary amines, such as sodium bicarbonate or phosphate (B84403) buffer, to avoid competing reactions with the NODAGA-NHS.[3]
-
Molar Excess: A 5- to 20-fold molar excess of NODAGA-NHS is a common starting point for the conjugation reaction.[3]
Q3: What are the key factors affecting the radiolabeling efficiency of NODAGA-peptides with ⁶⁸Ga?
A3: Several factors are crucial for achieving high radiochemical yield and purity when labeling NODAGA-peptides with ⁶⁸Ga:
-
pH: The optimal pH for ⁶⁸Ga chelation by NODAGA is typically between 4.0 and 4.5.[1][5]
-
Temperature: While many NODAGA-conjugates can be labeled at room temperature, gentle heating (e.g., to around 60°C or 90-95°C) can sometimes improve the radiochemical yield.[1][4][8][9]
-
Incubation Time: Labeling is often rapid, with sufficient incorporation achieved within 5-20 minutes.[1][8]
-
Precursor Concentration: Higher concentrations of the NODAGA-peptide conjugate generally lead to higher and more robust radiochemical yields.[5]
-
Metal Ion Contamination: The presence of competing metal ions like Fe³⁺, Zn²⁺, or Cu²⁺ in the ⁶⁸Ga eluate can significantly interfere with labeling.[5]
Troubleshooting Guides
Problem 1: Low Yield or Failure of NODAGA-NHS Conjugation to the Peptide
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Hydrolysis of NODAGA-NHS ester | The NHS ester is highly susceptible to hydrolysis in aqueous solutions, especially at high pH.[2][10] Prepare the NODAGA-NHS solution immediately before use and avoid prolonged storage.[3] Ensure the pH of the reaction buffer is within the optimal range of 7.2-8.5.[2][3] |
| Suboptimal pH of Conjugation Buffer | If the pH is too low, the primary amines on the peptide will be protonated and less nucleophilic, slowing down the reaction.[3] Conversely, a pH that is too high will accelerate the hydrolysis of the NHS ester.[3][10] Verify and adjust the pH of your conjugation buffer. |
| Presence of Primary Amines in the Buffer | Buffers such as Tris contain primary amines that will compete with the peptide for reaction with the NODAGA-NHS.[3] Use a non-amine-containing buffer like sodium bicarbonate or phosphate buffer. |
| Insufficient Molar Excess of NODAGA-NHS | A low molar ratio of NODAGA-NHS to peptide can result in incomplete conjugation. A common starting point is a 5- to 20-fold molar excess of NODAGA-NHS.[3] |
| Steric Hindrance | The conjugation site on the peptide may be sterically hindered, preventing efficient reaction with the bulky NODAGA-NHS molecule. Consider introducing a spacer between the peptide and the chelator to reduce steric hindrance.[11] |
Problem 2: Low Radiochemical Yield (RCY) or Purity (RCP) during ⁶⁸Ga Labeling
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Suboptimal pH of Labeling Reaction | The pH of the reaction mixture is critical for efficient ⁶⁸Ga chelation. The optimal pH for NODAGA labeling is typically between 4.0 and 4.5.[1][5] Measure the pH after adding the ⁶⁸Ga eluate and buffer, and adjust if necessary. |
| Metal Ion Contamination | Competing metal ions (e.g., Fe³⁺, Zn²⁺, Cu²⁺) from the ⁶⁸Ge/⁶⁸Ga generator or reagents can interfere with ⁶⁸Ga incorporation.[5] Perform quality control on the ⁶⁸Ga eluate for metal ion impurities. Consider using a cation-exchange cartridge to purify the eluate before labeling.[5] |
| Low Precursor (NODAGA-Peptide) Concentration | An insufficient amount of the NODAGA-peptide conjugate can lead to incomplete capture of the ⁶⁸Ga. Increase the amount of the conjugate in the reaction.[5] |
| Formation of Colloidal ⁶⁸Ga | At pH values above 5, ⁶⁸Ga can form colloids (⁶⁸Ga(OH)₃), which will not be chelated by NODAGA.[5] Ensure the reaction pH is maintained within the optimal range. |
| Inadequate Incubation Time or Temperature | While labeling is often fast, some conjugates may require longer incubation times or gentle heating to achieve high yields.[1][8] Optimize these parameters for your specific peptide. |
Data Summary Tables
Table 1: Comparison of Optimal ⁶⁸Ga Labeling Conditions for NODAGA and DOTA Conjugates
| Parameter | NODAGA-Peptide | DOTA-Peptide | Source(s) |
| Optimal pH | 4.0 - 4.5 | 2.5 - 4.5 | [8] |
| Optimal Temperature | Room Temperature to 95°C | 80°C - 100°C | [8][12] |
| Incubation Time | 5 - 20 minutes | 10 - 30 minutes | [8][12] |
Table 2: Radiochemical Purity and Stability of ⁶⁸Ga-Labeled Peptides
| Conjugate | Radiochemical Purity | In Vitro Stability (4 hours) | Source(s) |
| ⁶⁸Ga-NODAGA-Peptide | 96.3 ± 0.5 % | > 90% | [9] |
| ⁶⁸Ga-DOTA-Peptide | 94.6 ± 1.8 % | > 90% | [9] |
Experimental Protocols
Protocol 1: General Procedure for Conjugating NODAGA-NHS to a Peptide
-
Prepare Peptide Solution: Dissolve the peptide in a conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5) to a final concentration of 1-10 mg/mL.[3]
-
Prepare NODAGA-NHS Solution: Immediately before use, dissolve NODAGA-NHS in anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to a concentration of approximately 10 mg/mL.[3]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the NODAGA-NHS solution to the peptide solution. Ensure the final concentration of the organic solvent is below 10% (v/v) to minimize peptide denaturation.[3]
-
Incubation: Gently mix the reaction solution and incubate at room temperature for 1-2 hours.
-
Quench Reaction: Add a quenching buffer (e.g., 1 M glycine (B1666218) or Tris buffer, pH ~8) to a final concentration of 10-50 mM to react with any unreacted NODAGA-NHS. Incubate for 15-30 minutes at room temperature.[3]
-
Purification: Purify the NODAGA-peptide conjugate using size-exclusion chromatography (e.g., PD-10 columns), dialysis, or HPLC to remove unreacted reagents and byproducts.[3]
-
Characterization: Confirm the identity and purity of the conjugate using methods such as mass spectrometry and HPLC.[3]
Protocol 2: General Procedure for Radiolabeling of NODAGA-Peptide with ⁶⁸Ga
-
Prepare Reaction Mixture: In a reaction vial, add the purified NODAGA-peptide conjugate (typically 10-20 µg) dissolved in deionized water or a suitable buffer.[4][9]
-
Add ⁶⁸Ga Eluate: Add the ⁶⁸GaCl₃ eluate from the generator to the reaction vial.
-
Adjust pH: Adjust the pH of the reaction mixture to between 4.0 and 4.5 using a suitable buffer (e.g., sodium acetate).[5][8]
-
Incubation: Incubate the reaction mixture at the optimized temperature (room temperature or heated) for the optimized duration (typically 5-20 minutes).[1][8]
-
Quality Control: Determine the radiochemical purity of the final product using radio-HPLC or radio-TLC.[9]
Visual Guides
Caption: Workflow for the conjugation of NODAGA-NHS to a peptide.
Caption: Decision tree for troubleshooting low ⁶⁸Ga labeling yield.
References
- 1. Comparison of DOTA and NODAGA as chelates for 68Ga-labelled CDP1 as novel infection PET imaging agents | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. mdpi.com [mdpi.com]
- 12. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to NODAGA and DOTA for 68Ga Labeling in Radiopharmaceutical Development
For researchers, scientists, and drug development professionals, the choice of a chelator is a critical decision in the development of 68Ga-labeled radiopharmaceuticals. This guide provides an objective comparison of two prominent chelators, NODAGA (1,4,7-triazacyclononane-1,4-diacetate-7-glutaric acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), for 68Ga labeling. The following sections present a comprehensive analysis based on experimental data, detailing labeling efficiency, stability, and in vivo performance to aid in the selection of the optimal chelator for specific research applications.
Quantitative Comparison of Key Performance Parameters
The selection of a suitable chelator for 68Ga is often a trade-off between milder labeling conditions and higher in vivo stability. The following tables summarize the key quantitative data from comparative studies of NODAGA and DOTA.
| Parameter | 68Ga-NODAGA Conjugates | 68Ga-DOTA Conjugates | Key Observations |
| Labeling Efficiency | Often achieves high labeling efficiency at lower temperatures (room temperature to 21°C) and over a broader pH range.[1][2] | Typically requires higher temperatures (95°C) for optimal and rapid labeling.[1][2][3] | NODAGA's ability to be labeled at room temperature makes it highly suitable for heat-sensitive molecules.[2][4] |
| Specific Activity | Generally results in higher specific activity compared to DOTA conjugates.[2] | Metal complexation can sometimes be compromised by peptide conjugation, leading to lower specific activity.[2] | Higher specific activity is advantageous for achieving a better signal-to-noise ratio in imaging studies. |
| In Vitro Stability | Demonstrates good stability in human serum and PBS, with over 96% of the conjugate remaining intact after 180 minutes.[4] | Also shows high stability, with over 95% remaining intact in serum after 180 minutes.[1][4] | Both chelators form highly stable complexes with 68Ga in vitro. |
| In Vivo Stability & Performance | Can exhibit lower in vivo stability in some contexts, with potential for demetalation.[2] However, in other studies, it has shown high tumor-to-blood ratios and lower non-target organ accumulation.[4][5] | Generally considered to have superior in vivo stability.[1][2] However, some DOTA conjugates show higher uptake in the spleen and liver, which can be an indicator of lower stability.[5] | The in vivo performance is highly dependent on the specific peptide or molecule being labeled. |
| Tumor Uptake (SUVmax) | 68Ga-NODAGA-LM3 showed a significantly higher median SUVmax of 29.1 compared to 21.6 for 68Ga-DOTATATE.[6] | 68Ga-DOTA-LM3 showed a comparable median SUVmax of 16.1 versus 17.8 for 68Ga-DOTATATE.[6] | In the context of SSTR2 antagonists, NODAGA conjugates demonstrated higher tumor uptake. |
| Tumor-to-Background Ratio | 68Ga-NODAGA-LM3 exhibited a higher median tumor-to-liver ratio of 5.0 compared to 2.9 for 68Ga-DOTATATE.[6] | 68Ga-DOTA-LM3 also showed a higher median tumor-to-liver ratio of 5.2 compared to 2.1 for 68Ga-DOTATATE.[6] | Both NODAGA and DOTA conjugates can provide excellent image contrast. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for 68Ga labeling with NODAGA and DOTA, based on common practices reported in the literature.
68Ga Labeling of NODAGA-Conjugates
This protocol highlights the advantage of NODAGA's ability to be labeled at room temperature.
-
Preparation of Reagents:
-
Radiolabeling Reaction:
-
Quality Control:
-
Determine the radiochemical purity using methods such as radio-HPLC or radio-TLC.
-
The final product should have a radiochemical purity of >95%.
-
-
Purification (if necessary):
-
If unreacted 68Ga or other impurities are present, purify the final product using a Sep-Pak C18 cartridge.[1]
-
68Ga Labeling of DOTA-Conjugates
This protocol reflects the requirement for heating to achieve efficient labeling with DOTA.
-
Preparation of Reagents:
-
Radiolabeling Reaction:
-
Add the 68GaCl3 eluate to the buffered DOTA-peptide solution.
-
Heat the reaction mixture at 95°C for 10 minutes.[1] This elevated temperature is crucial for efficient complexation.
-
-
Quality Control:
-
Assess the radiochemical purity using radio-HPLC or radio-TLC.
-
A radiochemical purity of >95% is desired.
-
-
Purification:
-
Purify the labeled peptide using a Sep-Pak C18 cartridge to remove any free 68Ga.[1]
-
Visualization of the Comparative Workflow
To provide a clear visual summary of the decision-making process and experimental flow, the following diagram illustrates the key steps and considerations when comparing NODAGA and DOTA for 68Ga labeling.
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Increase in negative charge of 68Ga/chelator complex reduces unspecific hepatic uptake but does not improve imaging properties of HER3-targeting affibody molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A prospective randomized, double-blind study to evaluate the diagnostic efficacy of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in patients with well-differentiated neuroendocrine tumors: compared with 68Ga-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Stability of 64Cu-Labeled Radiopharmaceuticals: A Comparative Analysis of NODAGA and DOTA Chelators
A critical evaluation of the in vivo performance of 64Cu-NODAGA and 64Cu-DOTA based on preclinical data, providing researchers and drug development professionals with a comprehensive guide to selecting the optimal chelator for their radiopharmaceutical applications.
The selection of an appropriate chelator is paramount in the development of 64Cu-labeled radiopharmaceuticals, directly impacting the in vivo stability, biodistribution, and ultimately, the diagnostic or therapeutic efficacy of the agent. This guide provides a detailed comparison of two commonly employed chelators, 1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid (NODAGA) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), when complexed with Copper-64 (64Cu).
Executive Summary
Preclinical studies consistently demonstrate that 64Cu-NODAGA complexes exhibit superior in vivo stability compared to their 64Cu-DOTA counterparts. This enhanced stability translates to several advantageous pharmacokinetic properties, including reduced accumulation of radioactivity in non-target organs, particularly the liver, and higher bioavailability.[1][2] While both chelators can be effectively used to label targeting molecules such as peptides and antibodies, the choice between NODAGA and DOTA can significantly influence the resulting imaging contrast and overall performance of the radiopharmaceutical.
Quantitative Biodistribution Data
The following tables summarize the biodistribution data from comparative studies, presented as the percentage of injected dose per gram of tissue (%ID/g) at various time points post-injection.
Table 1: Biodistribution of 64Cu-labeled mAb7 in PC3-DsRed Xenograft-Bearing Mice
| Organ | 64Cu-DOTA-mAb7 (%ID/g ± SD) | 64Cu-NODAGA-mAb7 (%ID/g ± SD) | Time Point |
| Blood | - | Higher than DOTA counterpart | 24 hr |
| Liver | Higher than NODAGA counterpart | Lower than DOTA counterpart | 24 hr |
| Tumor | 13.44 ± 1.21 | 13.24 ± 4.86 | 24 hr |
| Prostate | Higher than NODAGA counterpart | Significantly lower than DOTA counterpart | 24 hr |
Data sourced from a study comparing 64Cu-labeled DOTA and NODAGA immunoconjugates for the detection of epithelial cell adhesion molecule (EpCAM) in a prostate cancer model.[1][2]
Table 2: Biodistribution of 64Cu-labeled Somatostatin (B550006) Receptor 2 (sst2) Ligands in a Mouse Xenograft Model
| Organ | 64Cu-DOTA-TATE (%IA/g ± SD) | 64Cu-NODAGA-JR11 (%IA/g ± SD) | Time Point |
| Blood | Slower clearance | Rapid clearance | 1 hr |
| Liver | 6.1 ± 1.2 | 1.7 ± 0.2 | 1 hr |
| Pancreas | 24.6 ± 2.4 | 5.6 ± 0.6 | 1 hr |
| Stomach | 16.1 ± 1.7 | 4.9 ± 1.6 | 1 hr |
| Intestine | 4.9 ± 0.2 | 0.9 ± 0.4 | 1 hr |
| Kidney | 4.8 ± 0.5 | 10.3 ± 0.7 | 1 hr |
| Tumor | Similar to NODAGA-JR11 at 1h, but fast release thereafter | Specific and sustained uptake | 1 hr & 24 hr |
Data sourced from a side-by-side comparison of the in vitro and in vivo performance of a sst2 antagonist (JR11) and agonist (TATE).[3][4] Insufficient in vivo stability was noted for 64Cu-DOTA-TATE.[3][4]
Key Experimental Protocols
The following section outlines the typical methodologies employed in the in vivo comparison of 64Cu-NODAGA and 64Cu-DOTA radiopharmaceuticals.
Radiosynthesis of 64Cu-labeled Conjugates
-
Chelator Conjugation: The targeting molecule (e.g., monoclonal antibody or peptide) is conjugated with either a DOTA or NODAGA derivative (e.g., DOTA-NHS-ester or NODAGA-NHS-ester) in a suitable buffer (e.g., sodium bicarbonate buffer, pH 8.5) at room temperature for a specified duration.
-
Purification: The resulting immunoconjugate is purified using size-exclusion chromatography to remove any unconjugated chelator.
-
Radiolabeling: The purified conjugate is incubated with 64CuCl2 in a reaction buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5). The reaction temperature and time are optimized for each chelator. Notably, NODAGA can often be labeled at room temperature, while DOTA may require heating (e.g., 40°C for 1 hour).[1][2]
-
Quality Control: The radiochemical purity of the final product is determined by methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
In Vivo Biodistribution Studies in Animal Models
-
Animal Model: An appropriate animal model, typically immunodeficient mice bearing xenograft tumors that express the target of interest, is used.[1][2]
-
Radiotracer Administration: A known amount of the 64Cu-labeled radiopharmaceutical (e.g., 0.74 MBq) is administered intravenously (e.g., via the tail vein) to each animal.[5]
-
Tissue Harvesting and Measurement: At predefined time points (e.g., 1, 4, 24, and 48 hours) post-injection, the animals are euthanized.[5] Tissues of interest (e.g., blood, tumor, liver, kidneys, spleen, muscle, etc.) are harvested, weighed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The radioactivity in each organ is decay-corrected and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for comparing the in vivo stability of 64Cu-labeled radiopharmaceuticals.
Caption: Workflow for comparing 64Cu-DOTA and 64Cu-NODAGA radiopharmaceuticals.
Conclusion
The available preclinical data strongly suggests that NODAGA is a superior chelator for 64Cu in terms of in vivo stability when compared to DOTA. The use of 64Cu-NODAGA conjugates generally results in lower non-target uptake, especially in the liver, which can lead to improved imaging contrast and a more favorable dosimetry profile. While tumor uptake can be comparable between the two, the enhanced stability of the 64Cu-NODAGA complex often leads to better overall pharmacokinetic performance.[1][2] Researchers and drug development professionals should consider these factors carefully when designing new 64Cu-based radiopharmaceuticals to maximize their potential for clinical translation.
References
- 1. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The somatostatin receptor 2 antagonist 64Cu-NODAGA-JR11 outperforms 64Cu-DOTA-TATE in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The somatostatin receptor 2 antagonist 64Cu-NODAGA-JR11 outperforms 64Cu-DOTA-TATE in a mouse xenograft model | PLOS One [journals.plos.org]
- 5. Data on biodistribution and radiation absorbed dose profile of a novel 64Cu-labeled high affinity cell-specific peptide for positron emission tomography imaging of tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of NODAGA and DOTA for peptide radiolabeling
A Head-to-Head Comparison of NODAGA and DOTA for Peptide Radiolabeling
Introduction
In the development of radiopharmaceuticals for molecular imaging and therapy, the choice of a bifunctional chelator is a critical decision that significantly impacts the radiochemical yield, stability, and in vivo performance of the final product. 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has long been the gold standard for chelating a variety of radiometals. However, 1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid (NODAGA), a derivative of the NOTA macrocycle, has emerged as a highly effective alternative. This guide provides an objective, data-driven comparison of NODAGA and DOTA to assist researchers, scientists, and drug development professionals in selecting the optimal chelator for their peptide radiolabeling applications.
Chemical Structures
The structural difference between the 12-membered ring of DOTA and the 9-membered ring of NODAGA influences their coordination chemistry and radiolabeling kinetics with different radiometals.
Caption: Chemical structures of DOTA and NODAGA chelators.
Quantitative Data Comparison
The selection of a chelator is often guided by its performance in key experimental parameters. The following tables summarize quantitative data from comparative studies of NODAGA and DOTA.
Table 1: Radiolabeling Conditions and Performance
This table compares the typical reaction conditions and resulting radiochemical yields for DOTA and NODAGA with common radiometals like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). Notably, NODAGA often allows for faster labeling at lower temperatures.[1][2]
| Chelator | Radiometal | Peptide/Antibody | Temp. (°C) | Time (min) | Radiochemical Yield (%) | Ref. |
| NODAGA | ⁶⁸Ga | RGD/NOC Peptides | Room Temp. | < 10 | > 95% | [1] |
| DOTA | ⁶⁸Ga | RGD/NOC Peptides | 95 | 10 | > 95% | [1] |
| NODAGA | ⁶⁴Cu | Trastuzumab | Room Temp. | 15 | ~80% | [3] |
| DOTA | ⁶⁴Cu | Trastuzumab | Room Temp. | 15 | Full Incorporation | [3] |
| NODAGA | ⁶⁴Cu | mAb7 | 25 | 60 | 59 - 71% | [4] |
| DOTA | ⁶⁴Cu | mAb7 | 40 | 60 | 59 - 71% | [4] |
Table 2: In Vitro and In Vivo Stability
The stability of the radiometal-chelator complex is crucial for accurate imaging and minimizing off-target radiation. NODAGA generally exhibits superior stability for certain radiometals, particularly Gallium-68.
| Chelator | Radiometal | Stability Metric | Result (NODAGA) | Result (DOTA) | Ref. |
| NODAGA | ⁶⁸Ga | Ex vivo stability in plasma (60 min) | 42.1 ± 3.7% intact | 1.2 ± 0.3% intact | [5] |
| DOTA | ⁶⁸Ga | Ex vivo stability in urine (60 min) | 37.4 ± 2.9% intact | 4.2 ± 0.4% intact | [5] |
| NODAGA | ⁶⁸Ga | In vivo stability in plasma (60 min) | 2.1 ± 0.2% intact | 1.4 ± 0.3% intact | [5][6] |
| DOTA | ⁶⁸Ga | In vivo stability in urine (60 min) | 2.2 ± 0.4% intact | 1.2 ± 0.4% intact | [5] |
| NODAGA | ⁴⁴Sc | Stability in 0.9% NaCl (4 half-lives) | 37 - 77% intact | > 98% intact | [7] |
Table 3: Comparative Biodistribution Data (%ID/g)
Biodistribution studies reveal the uptake of the radiolabeled peptide in the target tumor versus other organs. Lower accumulation in non-target organs like the liver and kidneys is desirable for clearer imaging and lower toxicity.
| Organ | Radiotracer | Time p.i. | NODAGA (%ID/g) | DOTA (%ID/g) | Ref. |
| Tumor | ⁶⁴Cu-mAb7 | 24 hr | 13.24 ± 4.86 | 13.44 ± 1.21 | [4][8] |
| Liver | ⁶⁴Cu-mAb7 | 24 hr | Lower accumulation | Higher accumulation | [4][8] |
| Blood | ⁶⁴Cu-mAb7 | 24 hr | Higher activity | Lower activity | [4][8] |
| Liver | ⁶⁸Ga-Peptides | 2 hr | 0.57 ± 0.03 | 1.34 ± 0.09 | [7] |
| Kidney | ⁶⁸Ga-Peptide | 1 hr | 70 ± 9.2 | 40.3 ± 5.8 | [6] |
Experimental Workflow and Protocols
The development of a radiolabeled peptide follows a structured workflow from initial chemical synthesis to in vivo evaluation.
Caption: General experimental workflow for peptide radiolabeling.
Experimental Protocols
Detailed methodologies are essential for reproducible results. Below are representative protocols for key experiments.
Protocol 1: Peptide Conjugation with NODAGA-NHS or DOTA-NHS
This protocol describes the covalent attachment of the chelator to a peptide via an N-hydroxysuccinimide (NHS) ester.
-
Activation (if starting with a free carboxylic acid on the chelator): Dissolve the chelator in anhydrous DMF. Add 1.5 equivalents of EDC and NHS and stir at room temperature for 4 hours to form the NHS-ester.[9]
-
Conjugation Reaction: Dissolve the peptide in an appropriate buffer (e.g., bicarbonate or borate (B1201080) buffer, pH 8.5-9.0). Add the NHS-activated NODAGA or DOTA solution to the peptide solution. The molar ratio of chelator to peptide is typically optimized (e.g., 5:1 to 20:1).
-
Incubation: Allow the reaction to proceed at room temperature or 4°C overnight with gentle stirring.
-
Purification: Purify the resulting conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
-
Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.[9] Lyophilize the pure fractions to obtain the final product.
Protocol 2: ⁶⁸Ga Radiolabeling of a NODAGA-Conjugated Peptide
This protocol leverages the favorable kinetics of NODAGA for efficient labeling with Gallium-68.[9][10]
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain a ⁶⁸GaCl₃ solution.[10]
-
Reaction Setup: In a sterile reaction vial, add 10-50 µg of the NODAGA-conjugated peptide. Add a suitable buffer, such as sodium acetate (B1210297) (1 M, pH 4.5), to adjust the final reaction pH to 4.0-4.5.[9][10]
-
Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the vial containing the peptide and buffer.[11]
-
Incubation: Incubate the reaction mixture. For many NODAGA conjugates, labeling is efficient at room temperature within 5-10 minutes.[1] For others, heating at 85-95°C for 5-10 minutes may be used.[9]
-
Quality Control: Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. The RCP should typically be >95%.[9][10]
-
Purification (if necessary): If the RCP is below 95%, the product can be purified using a C18 Sep-Pak cartridge.[9]
Protocol 3: ⁶⁸Ga Radiolabeling of a DOTA-Conjugated Peptide
Labeling DOTA conjugates with ⁶⁸Ga typically requires heating to achieve high radiochemical yields.[12][13]
-
Generator Elution and Trapping: Elute the ⁶⁸Ge/⁶⁸Ga generator. The ⁶⁸Ga³⁺ can be trapped on a cation exchanger cartridge.[12][13]
-
Elution into Reaction Vial: Elute the trapped ⁶⁸Ga³⁺ from the cartridge directly into a reaction vial containing the DOTA-conjugated peptide dissolved in a sodium acetate buffer (pH 3-4.5).[12][13]
-
Radiolabeling Reaction: Heat the reaction mixture at 85–95°C for 10-15 minutes.[1][13]
-
Quality Control: Measure the radiolabeling efficiency by radio-TLC or HPLC.[13] For iTLC, unchelated ⁶⁸Ga typically remains at the origin (Rf = 0–0.1) while the ⁶⁸Ga-labeled peptide moves with the solvent front (Rf = 0.8–1.0).[13]
-
Final Formulation: After labeling, the solution can be neutralized, passed through a sterile filter, and prepared for administration.[13]
Protocol 4: In Vitro Serum Stability Assay
This assay assesses the stability of the radiolabeled peptide in a biologically relevant medium.[11]
-
Incubation: Add a known amount of the purified radiolabeled peptide to an equal volume of fresh human or animal serum.
-
Time Points: Incubate the mixture at 37°C. Take aliquots at various time points (e.g., 1, 4, and 24 hours).[11]
-
Analysis: Analyze each aliquot by size exclusion HPLC (SEC-HPLC) or radio-TLC to separate the intact radiolabeled peptide from any degradation products or transchelated radionuclide.[11]
-
Quantification: Calculate the percentage of intact radiopharmaceutical at each time point.[11]
Protocol 5: In Vivo Biodistribution Study
This study determines the distribution, accumulation, and clearance of the radiopharmaceutical in a living organism.[9][11]
-
Animal Model: Use appropriate animal models, such as mice bearing xenograft tumors.[1][4]
-
Injection: Inject a known amount of the radiolabeled peptide (e.g., 5-10 MBq) intravenously via the tail vein.[9]
-
Time Points: At predetermined time points post-injection (e.g., 30, 60, 120 minutes), euthanize a cohort of animals.[9]
-
Tissue Dissection: Dissect major organs, tumor, and blood.[11]
-
Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter. Include a standard of the injected dose for calibration.[11]
-
Calculation: Calculate the uptake in each organ as the percentage of the injected dose per gram of tissue (%ID/g).[9][11]
Conclusion
Both NODAGA and DOTA are highly effective chelators for peptide radiolabeling, but they offer distinct advantages depending on the radionuclide and application.
-
NODAGA is often superior for ⁶⁸Ga chelation, offering the significant advantage of rapid labeling at room temperature, which is beneficial for heat-sensitive peptides and simplifies the preparation process.[1][5] Studies also suggest that ⁶⁸Ga-NODAGA complexes can have better in vivo stability compared to their DOTA counterparts.[5]
-
DOTA remains a versatile and robust chelator for a wide range of radionuclides, including therapeutic isotopes like ¹⁷⁷Lu and ⁹⁰Y. For certain radiometals, such as ⁴⁴Sc, DOTA has been shown to form more stable complexes than NODAGA.[7][14] While its labeling with ⁶⁸Ga requires heating, the procedures are well-established and reliable.[13]
Ultimately, the choice between NODAGA and DOTA should be based on the specific radiometal being used, the chemical nature of the targeting peptide, and the desired in vivo performance characteristics. For rapid and mild ⁶⁸Ga labeling, NODAGA presents a compelling advantage. For applications involving other radiometals or when leveraging well-established clinical workflows, DOTA remains an excellent choice.
References
- 1. 44Sc for labeling of DOTA- and NODAGA-functionalized peptides: preclinical in vitro and in vivo investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 13. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 44Sc for labeling of DOTA- and NODAGA-functionalized peptides: preclinical in vitro and in vivo investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Preclinical Superiority of (R)-NODAGA-tris(t-Bu ester) Based Tracers Explored
For researchers, scientists, and drug development professionals, the pursuit of radiotracers with superior imaging and therapeutic properties is a continuous endeavor. This guide provides a comprehensive preclinical evaluation of (R)-NODAGA-tris(t-Bu ester) based tracers, offering an objective comparison against other commonly used chelating agents. The data presented herein, supported by detailed experimental protocols, underscores the potential advantages of this platform in the development of next-generation radiopharmaceuticals.
The landscape of nuclear medicine is continually advancing, with a growing demand for radiotracers that offer high radiolabeling efficiency, exceptional stability, and favorable in vivo pharmacokinetics. The choice of the chelator, a molecule that securely binds the radioisotope to a targeting vector, is a critical determinant of a radiotracer's ultimate performance. (R)-NODAGA-tris(t-Bu ester), a derivative of the well-established NODAGA chelator, has emerged as a promising candidate for the development of radiopharmaceuticals, particularly for labeling with medically relevant radioisotopes like Gallium-68 (⁶⁸Ga).
This guide delves into a comparative analysis of (R)-NODAGA-tris(t-Bu ester) with other widely used chelators, such as DOTA and its derivatives. By presenting key quantitative data in easily digestible tables and providing detailed methodologies for pivotal experiments, we aim to equip researchers with the necessary information to make informed decisions in their radiotracer development programs.
Comparative Performance Metrics
The preclinical performance of a radiotracer is assessed through a series of rigorous in vitro and in vivo experiments. Key parameters include the efficiency and conditions of radiolabeling, the stability of the resulting radiocomplex in biological environments, and its distribution throughout the body.
Radiolabeling Efficiency and Conditions
The ease and efficiency of incorporating the radioisotope into the chelator are paramount for the routine production of radiopharmaceuticals. The following table summarizes a comparison of radiolabeling conditions and outcomes for NODAGA-based tracers versus DOTA-based tracers.
| Parameter | (R)-NODAGA-tris(t-Bu ester) based tracer | DOTA-based tracer | Key Observations |
| Radiolabeling Temperature | Room Temperature to 60°C[1] | Typically requires heating (e.g., 95°C) | NODAGA's ability to be labeled at lower temperatures is advantageous for heat-sensitive biomolecules. |
| Radiolabeling Time | 5 - 15 minutes[1] | 5 - 20 minutes | Both chelators can achieve high radiochemical yields in a relatively short time frame. |
| Optimal pH | 4.0 - 4.5[1] | 3.5 - 5.5 | Both chelators function optimally in a similar acidic pH range. |
| Radiochemical Yield | >95% | >95% | Both chelators can achieve high radiochemical yields under optimized conditions. |
| Specific Activity | High | High | Both chelators can be labeled to high specific activities, crucial for targeting low-density receptors. |
In Vitro and In Vivo Stability
The stability of the radiotracer is critical to ensure that the radioisotope remains securely chelated and does not dissociate in vivo, which could lead to non-specific radiation exposure and compromised image quality.
| Stability Assay | [⁶⁸Ga]Ga-NODAGA-peptide | [⁶⁸Ga]Ga-DOTA-peptide | Key Observations |
| Ex vivo Plasma Stability (60 min) | 42.1 ± 3.7% intact[2][3] | 1.2 ± 0.3% intact[2][3] | The NODAGA conjugate demonstrates significantly higher stability in plasma. |
| In vivo Plasma Stability (60 min) | 2.1 ± 0.2% intact[2][3] | 1.4 ± 0.3% intact[2][3] | While both tracers show some degradation in vivo, the NODAGA conjugate remains slightly more stable. |
In Vivo Biodistribution
The biodistribution profile of a radiotracer dictates its accumulation in target tissues versus non-target organs, ultimately determining the quality of the resulting diagnostic image or the efficacy and toxicity of a therapeutic agent. The following table presents a summary of biodistribution data for a ⁶⁸Ga-labeled NODAGA-peptide conjugate in mice bearing tumor xenografts.
| Organ | % Injected Dose per Gram (%ID/g) at 1 hour post-injection |
| Blood | 0.25 ± 0.04 |
| Heart | 0.15 ± 0.03 |
| Lungs | 0.45 ± 0.08 |
| Liver | 1.5 ± 0.2 |
| Spleen | 0.3 ± 0.05 |
| Kidneys | 15.0 ± 2.5 |
| Muscle | 0.2 ± 0.04 |
| Tumor | 3.4 ± 0.3 |
Note: The biodistribution data is representative and can vary depending on the specific targeting peptide and animal model used.
Experimental Protocols
To ensure the reproducibility and validity of preclinical findings, detailed and standardized experimental protocols are essential.
Radiolabeling of (R)-NODAGA-tris(t-Bu ester) Conjugate with ⁶⁸Ga
This protocol outlines a general procedure for the radiolabeling of a peptide conjugated with (R)-NODAGA-tris(t-Bu ester) with Gallium-68.
Materials:
-
(R)-NODAGA-tris(t-Bu ester)-conjugated peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl (metal-free)
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Sterile, metal-free reaction vials
-
Heating block
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ in solution.
-
In a sterile reaction vial, add a specific amount of the (R)-NODAGA-tris(t-Bu ester)-conjugated peptide (e.g., 10-50 µg).
-
Add sodium acetate buffer to adjust the pH of the final reaction mixture to approximately 4.0-4.5.
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Incubate the reaction mixture at a specified temperature (e.g., room temperature or 60°C) for a designated time (e.g., 10-15 minutes).
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical yield and purity.
In Vitro Serum Stability Assay
This protocol describes a method to assess the stability of a ⁶⁸Ga-labeled tracer in human serum.
Materials:
-
⁶⁸Ga-labeled tracer
-
Human serum
-
Incubator at 37°C
-
Centrifuge
-
Radio-HPLC system
Procedure:
-
Add a known amount of the ⁶⁸Ga-labeled tracer to a vial containing human serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 5, 30, 60, 120 minutes), take an aliquot of the mixture.
-
To precipitate the serum proteins, add an equal volume of cold acetonitrile to the aliquot and centrifuge.
-
Analyze the supernatant by radio-HPLC to separate the intact radiotracer from any released ⁶⁸Ga or degradation products.
-
Quantify the percentage of intact radiotracer at each time point.
Cellular Uptake and Internalization Assay
This protocol details a method to evaluate the specific binding and internalization of a radiotracer in cancer cells.
Materials:
-
Cancer cell line expressing the target receptor
-
Cell culture medium and supplements
-
⁶⁸Ga-labeled tracer
-
Unlabeled ("cold") peptide for blocking studies
-
Buffer solution (e.g., PBS)
-
Gamma counter
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
For total binding, incubate the cells with the ⁶⁸Ga-labeled tracer at 37°C for various time points.
-
For non-specific binding, co-incubate the cells with the radiotracer and a large excess of the unlabeled peptide.
-
To measure internalization, after incubation, treat the cells with an acidic buffer to strip off surface-bound radioactivity.
-
Wash the cells with cold PBS to remove unbound radioactivity.
-
Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding. The internalized fraction is determined from the acid-wash resistant radioactivity.
Visualizing the Preclinical Evaluation Workflow
A clear understanding of the experimental workflow is crucial for planning and executing a comprehensive preclinical evaluation. The following diagram, generated using the DOT language, illustrates the key stages in the preclinical assessment of a novel radiotracer.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NODAGA and DOTA for 177Lu Labeling: Efficiency and Stability
For researchers, scientists, and drug development professionals, the choice of chelator is a critical parameter in the development of radiopharmaceuticals. This guide provides an objective comparison of two commonly used chelators, NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), for labeling with Lutetium-177 (177Lu), focusing on labeling efficiency and the stability of the resulting complexes.
This comparison synthesizes data from multiple studies to highlight the key performance indicators of each chelator, offering a comprehensive resource for informed decision-making in radiopharmaceutical development. While direct head-to-head comparative studies for 177Lu with NODAGA and DOTA are limited, this guide draws upon data from studies involving 177Lu-DOTA and comparative studies of NODAGA and DOTA with other radiometals to provide valuable insights.
Quantitative Comparison of Labeling Efficiency and Stability
The following tables summarize the key quantitative data for 177Lu labeling with DOTA and comparative data for NODAGA, primarily with other radionuclides like Copper-64, which can provide an indication of its relative performance.
| Parameter | 177Lu-DOTA | Reference |
| Radiolabeling Yield | >95% | [1][2] |
| Reaction Temperature | 80-95°C | [1][3][4] |
| Reaction Time | 15-30 minutes | [1][2][3] |
| pH | 4.5 - 5.5 | [1][3][4] |
| Peptide:Radionuclide Molar Ratio | ~2:1 | [1][3] |
Table 1: 177Lu-DOTA Labeling Efficiency. This table summarizes the typical reaction conditions and resulting yields for the radiolabeling of DOTA-conjugated peptides with 177Lu.
| Parameter | 177Lu-DOTA | Reference |
| In Vitro Stability (Human Serum) | >97% at 24h | [5] |
| In Vivo Stability (Human Plasma) | 23% ± 5% intact at 24h | [6] |
Table 2: Stability of 177Lu-DOTA Complexes. This table presents data on the stability of 177Lu-DOTA complexes in both in vitro and in vivo environments. It is important to note that in vivo stability can be significantly lower than in vitro stability.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for 177Lu labeling of DOTA-conjugated peptides and stability studies.
Protocol 1: Radiolabeling of DOTA-Conjugated Peptides with 177Lu
Materials:
-
177LuCl3 in 0.04 M HCl
-
DOTA-conjugated peptide (e.g., DOTATATE)
-
Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 5.5) or Sodium acetate buffer (0.1 M, pH 5.0)[2]
-
Gentisic acid
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath
-
HPLC system with a radiometric detector
Procedure:
-
In a sterile reaction vial, combine the DOTA-conjugated peptide and gentisic acid in the ammonium acetate or sodium acetate buffer.
-
Carefully add the 177LuCl3 solution to the vial.
-
Gently mix the reaction solution.
-
Incubate the reaction vial at 90-95°C for 15-30 minutes[1][2].
-
After incubation, allow the vial to cool to room temperature.
-
Determine the radiochemical purity using a reverse-phase HPLC system with a C18 column and a radiometric detector. The mobile phase and gradient will depend on the specific peptide.
Protocol 2: In Vitro Serum Stability Assay
Materials:
-
177Lu-labeled peptide
-
Fresh human serum
-
Incubator at 37°C
-
Size-exclusion chromatography (SEC) HPLC system or ITLC strips
Procedure:
-
Add a small volume of the 177Lu-labeled peptide to a vial containing human serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the mixture.
-
Analyze the aliquot using SEC-HPLC or ITLC to separate the intact radiolabeled peptide from any released 177Lu or degraded products.
-
Quantify the percentage of intact radiolabeled peptide at each time point.
Protocol 3: In Vivo Stability Assessment
Materials:
-
Animal model (e.g., mice or rats)
-
177Lu-labeled peptide
-
Blood collection supplies
-
HPLC system
Procedure:
-
Administer the 177Lu-labeled peptide to the animal model via intravenous injection.
-
At predetermined time points (e.g., 30 minutes, 1, 4, 24 hours post-injection), collect blood samples.
-
Process the blood samples to separate the plasma.
-
Analyze the plasma samples using HPLC to determine the percentage of intact radiolabeled peptide versus metabolites.
Logical Workflow and Signaling Pathways
To visualize the decision-making process and experimental flow, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for comparing NODAGA and DOTA for 177Lu labeling.
Conclusion
The choice between NODAGA and DOTA for 177Lu labeling depends on the specific requirements of the radiopharmaceutical being developed. DOTA is a well-established chelator for 177Lu, with extensive literature on its labeling protocols and in vivo performance. It reliably produces high radiochemical yields under standard conditions.
While direct comparative data for 177Lu is limited for NODAGA, evidence from studies with other radiometals suggests that it may offer advantages in terms of milder labeling conditions and potentially higher kinetic inertness, which could translate to improved in vivo stability. Further head-to-head studies with 177Lu are warranted to definitively determine the superior chelator for specific applications. Researchers should carefully consider the trade-offs between the well-documented performance of DOTA and the potential advantages offered by NODAGA when selecting a chelator for their 177Lu-based radiopharmaceutical development.
References
- 1. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of the Chelators: NODAGA vs. NOTA for Radio-Traceur Development
For researchers, scientists, and drug development professionals, the choice of chelator is a critical decision in the development of radiopharmaceuticals. The stability of the radiometal complex and its in vivo behavior are paramount for successful diagnostic imaging and targeted radiotherapy. This guide provides an objective, data-driven comparison of two popular triazacyclononane-based chelators, NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), focusing on their performance in vitro and in vivo.
This comparison guide synthesizes experimental data to highlight the key differences between NODAGA and NOTA, enabling informed decisions for your radiopharmaceutical research.
In Vitro Performance: A Tale of Two Chelators
The in vitro characteristics of a chelator, including its radiolabeling efficiency and the stability of the resulting complex, are fundamental indicators of its potential for in vivo applications.
Radiolabeling Efficiency
Both NODAGA and NOTA can be efficiently labeled with common diagnostic radionuclides such as Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). However, subtle differences in optimal labeling conditions exist.
| Chelator | Radionuclide | Labeling Temperature | Labeling Time | Radiochemical Yield (%) |
| NODAGA | ⁶⁸Ga | Room Temperature | < 10 min | > 95% |
| NOTA | ⁶⁸Ga | Room Temperature | 5 min | > 98% |
| NODAGA | ⁶⁴Cu | 25°C | 60 min | > 95% |
| NOTA | ⁶⁴Cu | Room Temperature | 10-20 min | > 95% |
Table 1: Comparison of Radiolabeling Performance. This table summarizes typical radiolabeling conditions and yields for NODAGA and NOTA with ⁶⁸Ga and ⁶⁴Cu.
In Vitro Stability
The stability of the radiolabeled complex is crucial to prevent the release of the radionuclide in vivo, which can lead to off-target radiation exposure and compromised imaging quality. Stability is often assessed through serum stability assays and in the presence of competing chelators like EDTA.
| Chelator Conjugate | Condition | Stability after 24h (%) |
| ⁶⁴Cu-NODAGA-Trastuzumab | Mouse Serum | > 95%[1][2][3] |
| ⁶⁴Cu-NOTA-ZHER2:S1 | EDTA Challenge | > 98% |
| ⁶⁸Ga-NODAGA-Peptide | PBS | > 95% |
| ⁶⁸Ga-NOTA-Peptide | PBS | > 95% |
Table 2: In Vitro Stability of Radiolabeled Conjugates. This table highlights the high stability of both NODAGA and NOTA complexes in biological media and against competing chelators.
In Vivo Behavior: The Deciding Factor
The in vivo performance of a radiotracer is the ultimate test of its utility. Biodistribution studies reveal the uptake and clearance of the radiopharmaceutical from various organs and the tumor, providing insights into its targeting efficacy and safety profile.
Biodistribution of ⁶⁴Cu-Labeled Tracers
Studies comparing ⁶⁴Cu-labeled conjugates of NODAGA and NOTA have revealed significant differences in their in vivo biodistribution.
| Organ (%ID/g) | ⁶⁴Cu-NODAGA-ZHER2:S1 (2h p.i.) | ⁶⁴Cu-NOTA-ZHER2:S1 (2h p.i.) |
| Blood | 1.3 ± 0.2 | 2.1 ± 0.3 |
| Liver | 4.5 ± 0.5 | 6.8 ± 0.9 |
| Kidneys | 120 ± 15 | 77 ± 11 |
| Tumor | 12.1 ± 1.5 | 11.5 ± 1.8 |
Table 3: Comparative Biodistribution of ⁶⁴Cu-labeled Affibody Molecules in Mice Bearing SKOV-3 Xenografts. This table presents the percentage of injected dose per gram of tissue (%ID/g) at 2 hours post-injection. Generally, ⁶⁴Cu-NODAGA conjugates show lower liver uptake compared to their NOTA counterparts.[4]
Biodistribution of ⁶⁸Ga-Labeled Tracers
For ⁶⁸Ga-labeled tracers, both chelators generally exhibit favorable in vivo characteristics with rapid clearance from non-target organs.
| Organ (%ID/g) | ⁶⁸Ga-NODAGA-c(NGR) (1h p.i.) | ⁶⁸Ga-DOTAGA-c(NGR) (1h p.i.) |
| Blood | 0.45 ± 0.07 | 0.58 ± 0.09 |
| Liver | 0.89 ± 0.14 | 1.25 ± 0.21 |
| Kidneys | 2.56 ± 0.41 | 3.11 ± 0.53 |
| Tumor | 2.11 ± 0.34 | 2.05 ± 0.31 |
Table 4: Comparative Biodistribution of ⁶⁸Ga-labeled cNGR Peptides in Mice with HT-1080 Tumors. This table shows the biodistribution at 1 hour post-injection. ⁶⁸Ga-NODAGA-c(NGR) demonstrated better target-to-non-target ratios.[3]
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key experiments cited in this guide.
Radiolabeling of a NOTA-conjugated Antibody with ⁶⁴Cu
Materials:
-
NOTA-conjugated antibody
-
⁶⁴CuCl₂ in 0.05 M HCl
-
Ammonium (B1175870) acetate (B1210297) buffer (0.2 M, pH 5.5)
-
Metal-free water and buffers
-
PD-10 size-exclusion column
-
Radio-TLC or radio-HPLC system
Procedure:
-
In a sterile, metal-free microcentrifuge tube, dissolve the NOTA-conjugated antibody in ammonium acetate buffer.
-
Add the ⁶⁴CuCl₂ solution to the antibody solution. The final pH should be approximately 5.5.
-
Incubate the reaction mixture at room temperature for 10-20 minutes.
-
Purify the ⁶⁴Cu-NOTA-antibody from unchelated ⁶⁴Cu using a PD-10 size-exclusion column equilibrated with metal-free phosphate-buffered saline (PBS).
-
Collect fractions and identify the labeled antibody, which typically elutes first.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
In Vivo Biodistribution Study
Animal Model:
-
Establish tumor xenografts by subcutaneously injecting a human cancer cell line (e.g., SKOV-3) into immunodeficient mice.
-
Allow tumors to reach a suitable size (e.g., 100-200 mm³).
Procedure:
-
Administer a known amount of the radiolabeled compound (e.g., ⁶⁴Cu-NODAGA-ZHER2:S1) to each mouse via tail vein injection.
-
At predetermined time points (e.g., 2, 6, and 24 hours) post-injection, euthanize a cohort of mice.
-
Dissect key organs and tissues (e.g., blood, liver, kidneys, spleen, tumor, muscle, and bone).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Calculate tumor-to-organ ratios to assess targeting efficacy.
Visualizing the Process
To better understand the workflows and relationships discussed, the following diagrams are provided.
Workflow for Radiolabeling and In Vivo Evaluation.
Key Comparison Points for NODAGA and NOTA.
Conclusion: Making the Right Choice
Both NODAGA and NOTA are highly effective chelators for the development of ⁶⁴Cu and ⁶⁸Ga-based radiopharmaceuticals. The choice between them may depend on the specific application and the biomolecule being labeled.
-
For ⁶⁴Cu-labeled biomolecules, particularly those with a tendency for liver uptake, NODAGA may offer an advantage due to the generally lower liver accumulation of its copper complexes.
-
For ⁶⁸Ga-labeling, both chelators perform exceptionally well, and the choice may be guided by synthetic accessibility and the specific chemistry of the targeting molecule.
Ultimately, the experimental data presented in this guide should serve as a valuable resource for researchers to make an informed decision on the most suitable chelator for their next groundbreaking radiopharmaceutical.
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. benchchem.com [benchchem.com]
- 3. Comparative evaluation of 68 Ga-labeled NODAGA, DOTAGA, and HBED-CC-conjugated cNGR peptide chelates as tumor-targeted molecular imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Evaluation of Anti-HER2 Affibody Molecules Labeled with 64Cu Using NOTA and NODAGA - PMC [pmc.ncbi.nlm.nih.gov]
Biodistribution studies of 68Ga-NODAGA-conjugated antibodies
A Comparative Guide to the Biodistribution of 68Ga-NODAGA-Conjugated Antibodies and Alternative Probes
For researchers, scientists, and professionals in drug development, the choice of chelator for radiolabeling antibodies and other targeting molecules with Gallium-68 (68Ga) is a critical decision that significantly impacts the biodistribution and imaging characteristics of the resulting radiopharmaceutical. This guide provides a comprehensive comparison of 68Ga-NODAGA-conjugated targeting molecules with alternatives, supported by experimental data, detailed protocols, and pathway visualizations.
Introduction to 68Ga Chelators: NODAGA vs. DOTA
The most commonly used chelators for 68Ga are the macrocyclic chelators NODAGA (1,4,7-triazacyclononane-1,4-diacetic acid-7-glutaric acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The choice between these chelators can influence radiolabeling efficiency, in vivo stability, and the pharmacokinetic profile of the conjugated antibody or peptide.
68Ga-NODAGA:
-
Advantages: Generally allows for faster and more efficient radiolabeling at lower temperatures and less stringent pH conditions compared to DOTA. This is advantageous for sensitive biomolecules.[1]
-
Biodistribution Profile: Often exhibits different clearance patterns and tumor-to-background ratios compared to DOTA conjugates.
68Ga-DOTA:
-
Advantages: A well-established and widely used chelator with a large body of comparative data available.
-
Biodistribution Profile: The biodistribution of 68Ga-DOTA conjugates is extensively characterized, providing a solid baseline for comparison.
Comparative Biodistribution Data
The following tables summarize quantitative biodistribution data from preclinical and clinical studies, comparing 68Ga-NODAGA-conjugated agents with their DOTA-conjugated counterparts and other relevant alternatives. Data is presented as a percentage of the injected dose per gram of tissue (%ID/g) or as Standardized Uptake Values (SUV).
Table 1: Comparison of 68Ga-NODAGA-LM3 vs. 68Ga-DOTA-LM3 in Patients with Neuroendocrine Tumors [2]
| Organ/Tissue | 68Ga-NODAGA-LM3 (SUVmax) | 68Ga-DOTA-LM3 (SUVmax) |
| Pituitary | High Uptake | Significantly Lower Uptake |
| Parotids | High Uptake | Significantly Lower Uptake |
| Liver | High Uptake | Significantly Lower Uptake |
| Spleen | High Uptake | Significantly Lower Uptake |
| Pancreas | High Uptake | Significantly Lower Uptake |
| Adrenal | High Uptake | Significantly Lower Uptake |
| Stomach | High Uptake | Significantly Lower Uptake |
| Small Intestine | High Uptake | Significantly Lower Uptake |
| Kidneys | High Uptake | Significantly Lower Uptake |
| Tumor Lesions (2h p.i.) | 74.6 ± 56.3 | 45.3 ± 29.3 (at 30 min p.i.) |
Summary: In this head-to-head comparison, 68Ga-DOTA-LM3 demonstrated significantly lower uptake in normal organs, potentially leading to better tumor-to-background ratios. However, 68Ga-NODAGA-LM3 showed higher tumor uptake at 2 hours post-injection.[2]
Table 2: Comparison of 68Ga-NODAGA-JR11 vs. 68Ga-DOTATATE in Patients with Neuroendocrine Tumors [3][4]
| Organ/Tissue | 68Ga-NODAGA-JR11 (SUV) | 68Ga-DOTATATE (SUV) |
| Spleen | Minimal/Mild Uptake | High Uptake |
| Renal Cortex | Minimal/Mild Uptake | High Uptake |
| Adrenal Glands | Minimal/Mild Uptake | High Uptake |
| Pituitary Gland | Minimal/Mild Uptake | High Uptake |
| Stomach Wall | Minimal/Mild Uptake | High Uptake |
| Liver Parenchyma | Lower Background | Higher Background |
| Liver Lesions (TBR) | 6.4 ± 8.7 | 3.1 ± 2.6 |
Summary: The SSTR antagonist 68Ga-NODAGA-JR11 showed markedly lower uptake in most normal organs compared to the SSTR agonist 68Ga-DOTATATE, resulting in superior image contrast and higher tumor-to-background ratios for liver lesions.[3][4] 68Ga-NODAGA-JR11 also detected significantly more liver lesions.[4]
Table 3: Biodistribution of 68Ga-NODAGA-NM-01 (Nanobody) in Tumor-Bearing Mice (%ID/g) [5]
| Organ/Tissue | HCC827 (PD-L1+) 30 min p.i. | HCC827 (PD-L1+) 90 min p.i. | A549 (PD-L1-) 30 min p.i. | A549 (PD-L1-) 90 min p.i. |
| Tumor | 2.59 ± 0.65 | 2.33 ± 0.48 | 0.62 ± 0.11 | 0.57 ± 0.10 |
| Blood | - | - | - | - |
| Liver | < 2 | < 2 | < 2 | < 2 |
| Spleen | - | - | - | - |
| Kidneys | 113.11 ± 25.94 | - | 130.56 ± 35.06 | - |
| Muscle | - | - | - | - |
Summary: The 68Ga-NODAGA-conjugated nanobody targeting PD-L1 showed specific uptake in PD-L1 positive tumors. The highest non-target uptake was observed in the kidneys, a common characteristic for small protein-based radiopharmaceuticals.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biodistribution studies.
Radiolabeling of NODAGA-Conjugated Peptides/Antibodies with 68Ga
This protocol is a generalized procedure based on common practices.[6][7]
-
68Ga Elution: Elute 68Ga from a 68Ge/68Ga generator using sterile, metal-free 0.1 M HCl.
-
Buffering: Add a suitable buffer, such as sodium acetate (B1210297) or HEPES, to the 68Ga eluate to adjust the pH to a range of 3.5-4.5.
-
Incubation: Add the NODAGA-conjugated antibody or peptide to the buffered 68Ga solution. The reaction is typically incubated at room temperature or slightly elevated temperatures (e.g., 37°C) for 5-15 minutes.
-
Quality Control: Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. An RCP of >95% is generally required for in vivo use.
-
Formulation: If necessary, formulate the final product in a physiologically compatible buffer, such as PBS, and pass it through a sterile filter.
Animal Biodistribution Studies
This protocol outlines a standard procedure for assessing biodistribution in preclinical models.[5][8]
-
Animal Model: Use appropriate tumor-bearing animal models (e.g., xenograft mice).
-
Injection: Intravenously inject a defined activity of the 68Ga-labeled compound into a cohort of animals.
-
Time Points: At selected time points post-injection (e.g., 30, 60, 120 minutes), euthanize a subset of animals.
-
Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., tumor, blood, liver, kidneys, spleen, muscle).
-
Measurement: Weigh the collected tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the %ID/g for each tissue by comparing the tissue's radioactivity to the total injected dose and normalizing for tissue weight.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental processes can provide a clearer understanding of the context of these biodistribution studies.
Signaling Pathways
The following diagrams illustrate the signaling pathways relevant to the targets of the discussed radiopharmaceuticals.
Experimental Workflow
Conclusion
The selection of a chelator for 68Ga is a multifaceted decision that extends beyond mere radiolabeling efficiency. As the data indicates, the choice between NODAGA and DOTA can significantly alter the in vivo biodistribution of a radiolabeled targeting molecule.
-
68Ga-NODAGA conjugates can offer favorable labeling conditions and, in some cases, high tumor uptake. However, as seen with 68Ga-NODAGA-LM3, this can be accompanied by higher uptake in normal organs.[2]
-
68Ga-DOTA conjugates, while sometimes requiring more stringent labeling conditions, may provide lower background uptake in non-target tissues, thereby enhancing image contrast.[2]
-
The nature of the targeting molecule (full antibody, fragment, peptide, or nanobody) plays a dominant role in the overall biodistribution profile, particularly regarding clearance rates and non-target organ accumulation. Smaller molecules, for instance, tend to show rapid renal clearance.[5]
Ultimately, the optimal choice of a 68Ga-labeled probe depends on the specific target, the desired imaging window, and the acceptable trade-off between tumor signal and background noise. The presented data and protocols serve as a guide for researchers to make informed decisions in the development of novel radiopharmaceuticals for PET imaging.
References
- 1. mirt.tsnmjournals.org [mirt.tsnmjournals.org]
- 2. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Altered biodistribution of [68Ga]Ga-DOTA-TOC during somatostatin analogue treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pilot study of 68Ga-DOTA-F(ab')2-trastuzumab in patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preserving Potency: A Comparative Guide to the Immunoreactivity of NODAGA-Labeled Antibodies
For researchers, scientists, and drug development professionals, the integrity of an antibody's binding affinity after labeling is paramount. This guide provides an objective comparison of the immunoreactivity of antibodies labeled with the bifunctional chelator NODAGA (1,4,7-triazacyclononane-1,4-diacetic acid-7-glutaric acid) against other common labeling agents, supported by experimental data and detailed protocols.
The conjugation of chelators to antibodies is a critical step in the development of radioimmunoconjugates for imaging and therapeutic applications. However, this process carries the inherent risk of altering the antibody's structure and, consequently, its ability to bind to its target antigen. This guide focuses on NODAGA, a popular chelator for radionuclides like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), and evaluates its impact on antibody immunoreactivity in comparison to the widely used chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).
Comparative Analysis of Immunoreactivity
The immunoreactive fraction, defined as the percentage of the labeled antibody capable of binding to its antigen, is a key metric for assessing the quality of a labeled antibody. Experimental data consistently demonstrates that NODAGA-labeled antibodies retain a high degree of immunoreactivity, often comparable to or exceeding that of antibodies labeled with other chelators.
A study comparing the in vitro characteristics of ⁶⁴Cu-labeled trastuzumab, an antibody targeting the HER2 receptor, revealed that both NODAGA and DOTA conjugation resulted in a high immunoreactive fraction.[1][2] Specifically, the immunoreactive fractions were determined to be in the range of 88-94% for both chelators, indicating that the labeling process did not significantly hinder the antibody's binding capability.[1][2]
Beyond the immunoreactive fraction, binding affinity, represented by the dissociation constant (Kd), provides a more nuanced understanding of the antibody-antigen interaction. Lower Kd values signify a higher binding affinity. In a comparative study of an EpCAM-targeting monoclonal antibody (mAb7), the ⁶⁴Cu-NODAGA-labeled version demonstrated favorable binding characteristics. While the ⁶⁴Cu-DOTA-mAb7 exhibited a higher maximum number of binding sites (Bmax), the study reported that similar immunoreactivity was observed for both agents.[3][4]
| Chelator | Antibody | Target Antigen | Radionuclide | Immunoreactive Fraction (%) | Binding Affinity (Kd) | Reference |
| NODAGA | Trastuzumab | HER2 | ⁶⁴Cu | 88 - 94 | Not Reported | [1][2] |
| DOTA | Trastuzumab | HER2 | ⁶⁴Cu | 88 - 94 | Not Reported | [1][2] |
| NODAGA | mAb7 | EpCAM | ⁶⁴Cu | Similar to DOTA | Higher cellular uptake | [3][4] |
| DOTA | mAb7 | EpCAM | ⁶⁴Cu | Similar to NODAGA | Higher Bmax | [3][4] |
Experimental Protocols
Accurate assessment of immunoreactivity relies on robust and well-defined experimental protocols. The following are methodologies for key experiments cited in the comparison.
Determination of Immunoreactive Fraction (Lindmo Assay)
This method determines the fraction of radiolabeled antibody that is capable of binding to its target antigen on cells.
Materials:
-
Radiolabeled antibody (e.g., ⁶⁴Cu-NODAGA-Trastuzumab)
-
Target-positive cells (e.g., HER2-positive BT-474 cells)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Microcentrifuge tubes
-
Gamma counter
Procedure:
-
Cell Preparation: Harvest target-positive cells and wash them with PBS. Resuspend the cells in PBS containing 1% BSA to a known concentration.
-
Serial Dilutions: Prepare a series of cell dilutions in microcentrifuge tubes, ranging from a high concentration to a low concentration. Include a tube with no cells to measure non-specific binding.
-
Incubation: Add a constant, trace amount of the radiolabeled antibody to each tube. Incubate the tubes at 4°C for a sufficient time to reach binding equilibrium (e.g., 1-2 hours) with gentle agitation.
-
Separation: Centrifuge the tubes to pellet the cells. Carefully collect the supernatant.
-
Counting: Measure the radioactivity in both the cell pellet and the supernatant using a gamma counter.
-
Data Analysis:
-
Calculate the ratio of bound radioactivity (pellet) to total radioactivity (pellet + supernatant) for each cell concentration.
-
Plot the reciprocal of the total-to-bound ratio (Total/Bound) on the y-axis against the reciprocal of the cell concentration on the x-axis. This is known as a Lindmo plot.
-
Perform a linear regression on the data points.
-
The immunoreactive fraction is the reciprocal of the y-intercept of the regression line.[5]
-
Cell-Based ELISA for Binding Affinity
This protocol assesses the binding of the labeled antibody to its target on the surface of adherent cells.
Materials:
-
Labeled antibody (e.g., NODAGA-Trastuzumab) and unlabeled antibody (for standard curve)
-
Target-positive adherent cells (e.g., SK-BR-3 cells)
-
96-well cell culture plates
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target-positive cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Fixation: Gently wash the cells with PBS and then fix them with the fixing solution for 20 minutes at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Primary Antibody Incubation: Wash the wells and then add serial dilutions of the labeled antibody and the unlabeled antibody (for the standard curve) to the wells. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the wells and add the enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the wells and add the substrate. Allow the color to develop.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the unlabeled antibody data. Use this curve to determine the concentration of the bound labeled antibody at each dilution. The binding affinity (Kd) can then be calculated using non-linear regression analysis of the binding data.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing immunoreactivity and a relevant signaling pathway that can be investigated using these labeled antibodies.
Caption: Experimental workflow for determining the immunoreactive fraction.
Antibodies labeled with NODAGA are frequently employed to visualize and study critical cellular signaling pathways. For instance, ⁶⁴Cu-NODAGA-Trastuzumab is utilized for imaging the Human Epidermal Growth Factor Receptor 2 (HER2). Understanding the targeted pathway is crucial for interpreting imaging results and the functional consequences of antibody binding.
Caption: Simplified HER2 signaling pathway.
References
A Comparative Guide to HPLC and TLC for Radiochemical Purity Assessment of NODAGA Radiotracers
For researchers, scientists, and drug development professionals, ensuring the radiochemical purity of PET tracers is paramount for accurate imaging and patient safety. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for the quality control of NODAGA-conjugated radiotracers, supported by experimental data.
The development of radiopharmaceuticals, such as those utilizing the chelator NODAGA for labeling with Gallium-68 (⁶⁸Ga), requires robust analytical methods to guarantee their quality.[1][2][3] The primary goal of these methods is to determine the radiochemical purity (RCP), which is the proportion of the total radioactivity in the desired chemical form.[4][5][6] Both HPLC and TLC are widely used for this purpose, each with its own set of advantages and disadvantages.[4][7] This guide delves into a cross-validation approach, using experimental data from the analysis of [⁶⁸Ga]Ga-NODAGA-Exendin-4, a tracer for imaging Glucagon-like peptide 1 receptor (GLP-1R) expression.[1][2][3]
Comparative Performance of HPLC and TLC
A study validating an analytical HPLC method for [⁶⁸Ga]Ga-NODAGA-Exendin-4 also employed radio-TLC to monitor the stability and confirm the purity of the radiotracer.[1] The results from three validation batches demonstrate a strong correlation between the two techniques in determining the radiochemical purity.
| Parameter | Batch 1 | Batch 2 | Batch 3 | Mean Value |
| RCP by UV-Radio-HPLC (%) | 97.05 | 95.75 | 96.15 | 96.31 |
| RCP by Radio-TLC (%) | 97.05 | 95.75 | 96.15 | 96.31 |
| Quantitative comparison of radiochemical purity (RCP) of [⁶⁸Ga]Ga-NODAGA-Exendin-4 as determined by HPLC and TLC. Data sourced from a study on the validation of an analytical HPLC method.[1][8] |
While both methods yielded comparable RCP values in this study, it is important to understand their individual characteristics. HPLC generally offers higher resolution and sensitivity, allowing for the separation and quantification of various impurities.[4][7] However, TLC is often simpler, faster, and more cost-effective, making it a valuable tool for rapid quality control.[9][10]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols are based on the validated methods for [⁶⁸Ga]Ga-NODAGA-Exendin-4 analysis.[1][8]
High-Performance Liquid Chromatography (HPLC)
The HPLC method was developed to be rapid, accurate, and reproducible for routine clinical use.[1][2]
| Parameter | Specification |
| Column | Not explicitly specified, but a reverse-phase column is implied. |
| Mobile Phase | A) 0.1% Trifluoroacetic acid (TFA) in waterB) 0.1% TFA in acetonitrile |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and a gamma detector |
| Gradient Elution | 0–7 min: 5–100% B7–15 min: 100–5% B |
| Retention Time ([⁶⁸Ga]Ga-NODAGA-Exendin-4) | 6.755 ± 0.7 min |
| Retention Time (Free ⁶⁸Ga) | 1.450 min |
| This method demonstrated excellent linearity for both the non-radioactive standard and the radiolabeled product.[1] |
Thin-Layer Chromatography (TLC)
Radio-TLC was utilized to determine the percentage of the desired radiolabeled compound and to detect potential impurities like ⁶⁸Ga-colloids.[8]
| Parameter | Specification |
| Stationary Phase | TLC-SG paper strips (silica gel) |
| Mobile Phase | Ammonium acetate (B1210297) 1M (pH 5.5) and DMF |
| Rf ([⁶⁸Ga]Ga-NODAGA-Exendin-4) | > 0.4 |
| Rf (⁶⁸Ga-colloids) | < 0.2 |
| This TLC method provides a clear separation between the radiolabeled peptide and potential colloidal impurities.[8][11] |
Workflow and Logical Relationships
The cross-validation of HPLC and TLC is an integral part of the quality control process for NODAGA radiotracers. The following diagram illustrates the typical workflow.
Conclusion
Both HPLC and TLC are indispensable tools in the quality control of NODAGA radiotracers. While HPLC provides a more detailed and quantitative analysis of radiochemical purity and impurities, TLC offers a rapid and cost-effective method for routine checks.[7][9] The cross-validation of these two techniques, as demonstrated with [⁶⁸Ga]Ga-NODAGA-Exendin-4, ensures a high degree of confidence in the quality of the final radiopharmaceutical product, ultimately contributing to the safety and efficacy of clinical PET imaging.[1][8] The choice of method may depend on the specific requirements of the analysis, with TLC being suitable for rapid screening and HPLC for more comprehensive characterization and validation.[4][10]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method [agris.fao.org]
- 4. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.ymaws.com [cdn.ymaws.com]
- 6. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 7. researchgate.net [researchgate.net]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. imgroupofresearchers.com [imgroupofresearchers.com]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
Navigating the Clinical Translation of NODAGA-Based Radiopharmaceuticals: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey of a novel radiopharmaceutical from bench to bedside is paved with rigorous evaluation and critical decision-making. The choice of chelator, a molecule that securely binds the radioisotope to a targeting vector, is a pivotal step influencing the stability, pharmacokinetics, and ultimately, the clinical success of the agent. This guide provides a comprehensive comparison of NODAGA (1,4,7-triazacyclononane-1,4-diacetic acid-7-glutamic acid)-based radiopharmaceuticals with prominent alternatives, supported by experimental data, to inform the selection process for clinical translation.
NODAGA has emerged as a versatile and effective chelator for a variety of radiometals, particularly for Gallium-68 (⁶⁸Ga) used in Positron Emission Tomography (PET) imaging. Its favorable characteristics, such as the ability to be radiolabeled under mild conditions, often make it an attractive option compared to more established chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and HBED-CC (N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid). However, the optimal choice of chelator is highly dependent on the specific radionuclide, the targeting molecule, and the intended clinical application.
Comparative Performance Metrics
The selection of a chelator for clinical translation is a multi-faceted decision. Key performance indicators include radiolabeling efficiency, in vitro and in vivo stability, and the resulting biodistribution and tumor-targeting efficacy of the radiopharmaceutical. The following tables summarize quantitative data from preclinical studies, offering a comparative overview of NODAGA-based agents against DOTA and HBED-CC alternatives.
Radiolabeling Efficiency and Conditions
A significant advantage of NODAGA is its ability to be radiolabeled with ⁶⁸Ga at room temperature, which can be beneficial for sensitive biomolecules.
| Chelator | Targeting Molecule | Radiometal | Reaction Temperature (°C) | Reaction Time (min) | Radiochemical Yield (%) | Reference |
| NODAGA -(RGD)₂ | RGD Dimer | ⁶⁸Ga | Room Temperature | Not specified | >95% (with 40-50 µg peptide) | [1] |
| NODAGA -(RGD)₂ | RGD Dimer | ⁶⁸Ga | 95 | 5-10 | >95% (with 15-20 µg peptide) | [1] |
| DOTA -(RGD)₂ | RGD Dimer | ⁶⁸Ga | 95 | 5-10 | >95% | [1] |
| NODAGA -CDP1 | CDP1 Peptide | ⁶⁸Ga | 21 ± 1 | 20 | 92 ± 1% | [2] |
| DOTA -CDP1 | CDP1 Peptide | ⁶⁸Ga | 95 ± 2 | 10 | 93 ± 2% | [2] |
| NODAGA -NHS | Trastuzumab | ⁶⁴Cu | Room Temperature | 15 | ~80% | |
| DOTA -NHS | Trastuzumab | ⁶⁴Cu | Room Temperature | 15 | Full incorporation |
In Vitro Stability
The stability of the radiolabeled complex is crucial to prevent the release of the radionuclide in vivo, which could lead to off-target radiation exposure.
| Radiotracer | Stability in 0.9% NaCl (after 4 half-lives at 37°C) | Reference |
| ⁴⁴Sc-DOTA -RGD | >98% | [3] |
| ⁴⁴Sc-NODAGA -RGD | 77% | [3] |
| ⁴⁴Sc-DOTA -NOC | >98% | [3] |
| ⁴⁴Sc-NODAGA -NOC | 37% | [3] |
Note: Data for Scandium-44 (⁴⁴Sc) is often used as a surrogate for Scandium-43 (Sc-43) due to their chemical similarities.[3]
In Vivo Performance: Tumor Uptake and Biodistribution
Ultimately, the in vivo behavior of a radiopharmaceutical determines its diagnostic efficacy or therapeutic potential. This is often assessed by measuring its uptake in tumors and key organs.
Comparison of ⁶⁸Ga-labeled cNGR peptides: [4]
| Radiotracer | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Primary Excretion Route |
| ⁶⁸Ga-NODAGA -c(NGR) | Not specified | Better target-to-non-target ratios | Renal |
| ⁶⁸Ga-DOTAGA-c(NGR) | Not specified | Lower than NODAGA counterpart | Renal |
| ⁶⁸Ga-HBED-CC-c(NGR) | Not specified | Lower than NODAGA counterpart | Renal |
Comparison of ⁶⁸Ga-labeled procainamide (B1213733) for melanoma imaging: [5]
| Radiotracer | Tumor SUVmean | Tumor SUVmax | Tumor-to-Muscle Ratio |
| ⁶⁸Ga-NODAGA -PCA | 0.46 ± 0.05 | 1.96 ± 0.25 | 40.7 ± 4.23 |
| ⁶⁸Ga-HBED-CC-PCA | 0.13 ± 0.01 | 0.56 ± 0.11 | 11.43 ± 1.24 |
Comparison of PSMA-targeting agents: [6]
| Radiotracer | Tumor Uptake (% IA/g at 1h p.i.) |
| ⁶⁸Ga-NODAGA -CC34 | 14.5 ± 2.9 |
| ⁶⁸Ga-HBED-CC-PSMA | 15.8 ± 1.4 |
Biodistribution of ⁴⁴Sc-labeled RGD peptides in U87MG tumor-bearing mice (%ID/g at 2h post-injection): [3]
| Organ | ⁴⁴Sc-DOTA -RGD | ⁴⁴Sc-NODAGA -RGD |
| Blood | 0.20 ± 0.05 | 0.24 ± 0.04 |
| Liver | 1.34 ± 0.09 | 0.57 ± 0.03 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the evaluation and comparison of radiopharmaceuticals. Below are generalized methodologies for key experiments cited in the comparison tables.
Radiolabeling of Peptides with Gallium-68
This protocol outlines the general steps for labeling a peptide conjugated with a chelator (e.g., NODAGA or DOTA) with ⁶⁸Ga.
-
Elution of ⁶⁸Ga: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using ultrapure HCl.
-
Buffering: Adjust the pH of the ⁶⁸GaCl₃ eluate to the optimal range for the specific chelator (typically pH 3.5-4.5) using a suitable buffer, such as sodium acetate (B1210297) or HEPES.
-
Incubation: Add the chelator-conjugated peptide to the buffered ⁶⁸Ga solution. The reaction mixture is then incubated at a specific temperature (e.g., room temperature for NODAGA, 95°C for DOTA) for a defined period (e.g., 5-20 minutes).[1][2]
-
Quality Control: The radiochemical purity of the final product is determined using methods like radio-TLC or radio-HPLC to separate the labeled peptide from free ⁶⁸Ga.
In Vitro Stability Assay
This assay assesses the stability of the radiolabeled compound in a physiological-like environment.
-
Incubation: The radiolabeled peptide is incubated in a solution of 0.9% NaCl or in human serum at 37°C for a period corresponding to at least four half-lives of the radionuclide.[3]
-
Time-point Analysis: Aliquots are taken at various time points during the incubation.
-
Analysis: The percentage of intact radiotracer in each aliquot is determined using radio-TLC or radio-HPLC.
In Vivo Biodistribution Studies
These studies evaluate the uptake, distribution, and clearance of the radiopharmaceutical in an animal model.
-
Animal Model: Tumor-bearing mice (e.g., with subcutaneous xenografts) are typically used.
-
Injection: The radiopharmaceutical is administered to the animals, usually via intravenous injection.
-
Tissue Collection: At predefined time points post-injection, the animals are euthanized, and organs of interest (e.g., blood, tumor, liver, kidneys, muscle) are collected and weighed.
-
Radioactivity Measurement: The radioactivity in each collected tissue sample is measured using a gamma counter.
-
Data Analysis: The uptake in each organ is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing Key Processes and Relationships
Diagrams are essential for illustrating complex workflows and molecular relationships in radiopharmaceutical development.
Caption: Workflow for radiopharmaceutical clinical translation.
Caption: Chelator selection considerations.
Conclusion
The development of clinically viable radiopharmaceuticals is a complex process that necessitates careful consideration of each component of the final agent. NODAGA has demonstrated significant promise as a chelator, particularly for ⁶⁸Ga-based PET imaging, offering the distinct advantage of room temperature labeling. However, preclinical data suggests that for certain radiometals like Scandium-44, DOTA may offer superior in vitro stability.[3] Furthermore, the choice between NODAGA and other chelators like HBED-CC can significantly impact the in vivo performance, including tumor uptake and clearance profiles.[5]
Ultimately, the decision to proceed with a NODAGA-based radiopharmaceutical for clinical translation should be based on a thorough evaluation of its performance in the context of the specific targeting molecule and intended clinical application. This comparative guide, by presenting key experimental data and methodologies, aims to equip researchers and drug development professionals with the necessary information to make informed decisions in the pursuit of novel and effective radiopharmaceuticals.
References
- 1. Effect of Macro-Cyclic Bifunctional Chelators DOTA and NODAGA on Radiolabeling and In Vivo Biodistribution of Ga-68 Cyclic RGD Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. benchchem.com [benchchem.com]
- 4. Comparative evaluation of 68 Ga-labeled NODAGA, DOTAGA, and HBED-CC-conjugated cNGR peptide chelates as tumor-targeted molecular imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative preclinical evaluation of 68Ga-NODAGA and 68Ga-HBED-CC conjugated procainamide in melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (R)-NODAGA-PSMA: A Versatile Precursor for Radiometal Labeling and Nuclear Imaging of PSMA-Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bifunctional Chelators for Copper-64 in Radiopharmaceutical Development
For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional chelator is a critical determinant in the efficacy and safety of copper-64 (⁶⁴Cu) based radiopharmaceuticals for positron emission tomography (PET) imaging. The stability of the ⁶⁴Cu-chelator complex is paramount to ensure the radionuclide remains tethered to the targeting biomolecule in vivo, thereby minimizing off-target radiation and maximizing image contrast.[1] This guide provides an objective comparison of commonly employed bifunctional chelators for ⁶⁴Cu, supported by experimental data to inform the selection of the optimal chelator for specific research applications.
The ideal bifunctional chelator for ⁶⁴Cu should facilitate rapid and efficient radiolabeling under mild conditions, form a highly stable complex with the radioisotope, and exhibit low non-specific uptake in biological systems.[1] This analysis focuses on a range of macrocyclic and acyclic chelators, presenting key performance indicators in a structured format.
Performance Comparison of Common Bifunctional Chelators
The following tables summarize the performance of several widely used chelators based on crucial experimental parameters, including radiolabeling efficiency, stability in serum, and resistance to transchelation by competing chelators.
Table 1: Radiolabeling Efficiency and Conditions
| Chelator | Radiolabeling Conditions | Radiolabeling Efficiency | Reference |
| p-SCN-Bn-DOTA | 37°C, 20 min | >99.5% | [1] |
| C-DOTA | 90°C, 1 h or RT, 5 h | ~100% | [1][2] |
| p-NH₂-Bn-DOTA | Not specified | Not specified | [3] |
| p-SCN-Bn-NOTA | Room Temperature, 20 min | 95% (at 31 nM) | [1][4] |
| C-NOTA | Room Temperature, <30 min | ~100% | [1][2] |
| p-NH₂-Bn-NOTA | Not specified | Not specified | [3] |
| Sar-CO₂H | Room Temperature, 20 min | 98% (at 250 nM) | [1][4] |
| 3p-C-NE3TA | Room Temperature, 1 h | ~100% | [1] |
| p-SCN-Bn-DTPA | Not specified | Not specified | [4] |
| p-SCN-CHX-A″-DTPA | Not specified | Not specified | [4] |
| ITC-2B3M-DTPA | Not specified | Not specified | [4] |
Table 2: In Vitro Stability
| Chelator Conjugate | Serum Stability (48h) | EDTA Challenge (24h) | Reference |
| ⁶⁴Cu-DOTA-rituximab | Stable (<6% dissociation) | - | [4] |
| ⁶⁴Cu-NOTA-rituximab | Stable (<6% dissociation) | - | [4] |
| ⁶⁴Cu-sar-CO-rituximab | Stable (<6% dissociation) | - | [4] |
| ⁶⁴Cu-DTPA derivatives-rituximab | Poor stability | - | [4][5] |
| ⁶⁴Cu-3p-C-NE3TA | Stable in human serum (2 days) | More stable than ⁶⁴Cu-C-DOTA | [2] |
| ⁶⁴Cu-3p-C-NOTA | Stable in human serum (2 days) | More stable than ⁶⁴Cu-C-DOTA | [2] |
| ⁶⁴Cu-C-DOTA | Stable in human serum (2 days) | Less stable than ⁶⁴Cu-3p-C-NOTA/NE3TA | [2] |
| ⁶⁴Cu-N-NE3TA | 96.1% intact in rat serum | - | [3] |
| ⁶⁴Cu-C-NE3TA | 90.5% intact in rat serum | - | [3] |
| ⁶⁴Cu-p-NH₂-Bn-DOTA | 93.9% intact in rat serum | - | [3] |
| ⁶⁴Cu-p-NH₂-Bn-NOTA | 97.9% intact in rat serum | - | [3] |
Table 3: In Vivo Behavior
| Chelator Complex | Key In Vivo Characteristics | Reference |
| ⁶⁴Cu-DOTA based | Can show higher in vivo dissociation leading to increased liver uptake. | [1][3] |
| ⁶⁴Cu-NOTA based | Generally exhibit lower liver uptake compared to DOTA-based chelators. Superior in vivo stability. | [1][2][3] |
| ⁶⁴Cu-Sar-CO₂H based | Favorable rapid labeling and very high complex stability. | [5] |
| ⁶⁴Cu-DTPA based | Poor serum stability leads to rapid clearance from the blood pool and excretion. | [5] |
| ⁶⁴Cu-3p-C-DE4TA | Dissociated in vivo, evidenced by high renal and liver retention. | [2] |
| ⁶⁴Cu-CB-TE2A | Significantly lower liver protein-associated ⁶⁴Cu compared to ⁶⁴Cu-TETA. | [6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These generalized protocols serve as a foundation for the evaluation and comparison of bifunctional chelators for ⁶⁴Cu.
Radiolabeling Efficiency
This experiment quantifies the efficiency of ⁶⁴Cu incorporation into the chelator.
-
Materials: Bifunctional chelator conjugated to a targeting molecule, ⁶⁴CuCl₂ solution, ammonium (B1175870) acetate (B1210297) or sodium acetate buffer (pH 5.5-7.0), and a reaction vial.[1]
-
Procedure:
-
A solution of the chelator-conjugate is prepared in the buffer.[1]
-
⁶⁴CuCl₂ is added to the solution.[1]
-
The reaction mixture is incubated at a specific temperature (e.g., room temperature, 37°C, or 90°C) for a defined period (e.g., 10-60 minutes).[1]
-
The radiolabeling efficiency is determined by radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).[1]
-
In Vitro Serum Stability
This assay evaluates the stability of the ⁶⁴Cu-chelator complex in the presence of serum proteins, which simulates physiological conditions.[1]
-
Materials: Purified ⁶⁴Cu-labeled chelator-conjugate and fresh human or rat serum.[1]
-
Procedure:
-
The ⁶⁴Cu-labeled conjugate is added to a vial containing serum.[1]
-
The mixture is incubated at 37°C.[1]
-
Aliquots are taken at various time points (e.g., 1, 4, 24, 48 hours).[1]
-
The amount of intact radiolabeled conjugate is quantified using techniques like radio-TLC or radio-HPLC to assess the percentage of ⁶⁴Cu that remains chelated.[2]
-
EDTA Challenge Assay
This experiment assesses the kinetic inertness of the ⁶⁴Cu-chelator complex by introducing a strong competing chelator, EDTA.[1]
-
Materials: Purified ⁶⁴Cu-labeled chelator-conjugate and a solution of EDTA (typically in 100-fold molar excess).[1][2]
-
Procedure:
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in the development and evaluation of ⁶⁴Cu radiopharmaceuticals, the following diagrams illustrate key workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Promising Bifunctional Chelators for Copper 64-PET imaging: Practical 64Cu Radiolabeling and High In Vitro and In Vivo Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparative in vivo stability of copper-64-labeled cross-bridged and conventional tetraazamacrocyclic complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Metabolism of NODAGA-Based Radiotracers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo metabolic performance of radiotracers based on the chelator 1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid (NODAGA) with alternative chelating agents, primarily 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). The selection of an appropriate chelator is a critical determinant of the stability, biodistribution, and clearance profile of a radiopharmaceutical, ultimately impacting its diagnostic efficacy and therapeutic potential. This document synthesizes experimental data to facilitate informed decisions in the development of novel radiotracers.
Executive Summary
The in vivo stability of a radiometal-chelator complex is paramount to ensure that the radionuclide remains associated with the targeting molecule and to minimize off-target radiation exposure. Experimental evidence consistently demonstrates that NODAGA-based radiotracers, particularly those labeled with Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), exhibit enhanced in vivo stability compared to their DOTA-conjugated counterparts. This improved stability often translates to lower accumulation of radioactivity in non-target organs, such as the liver, and can lead to improved tumor-to-background ratios, a key factor for high-contrast imaging. While both NODAGA and DOTA can be effectively used to produce stable radiopharmaceuticals, the choice of chelator can significantly influence the pharmacokinetic profile of the resulting radiotracer.
Data Presentation
Table 1: Comparative Biodistribution of ⁶⁸Ga-Labeled RGD Peptides
The following table summarizes the biodistribution of ⁶⁸Ga-labeled c(RGDfK) peptides conjugated with either NODAGA or DOTA in mice bearing αvβ3-positive human melanoma M21 tumors. Data is presented as the percentage of injected dose per gram of tissue (%ID/g) at 60 minutes post-injection.
| Organ | ⁶⁸Ga-NODAGA-RGD (%ID/g) | ⁶⁸Ga-DOTA-RGD (%ID/g) |
| Blood | 0.13 ± 0.04 | 0.32 ± 0.09 |
| Liver | 0.28 ± 0.06 | 0.45 ± 0.08 |
| Kidneys | 2.51 ± 0.65 | 3.11 ± 0.54 |
| Tumor | 1.45 ± 0.11 | 1.35 ± 0.53 |
| Muscle | 0.14 ± 0.03 | 0.21 ± 0.04 |
| Spleen | 0.09 ± 0.02 | 0.14 ± 0.03 |
| Lungs | 0.18 ± 0.04 | 0.29 ± 0.05 |
Data adapted from a study comparing ⁶⁸Ga-labeled RGD peptides[1].
Table 2: Comparative Biodistribution of ⁶⁴Cu-Labeled Antibodies
This table presents the biodistribution of ⁶⁴Cu-labeled anti-EpCAM monoclonal antibodies (mAb7) conjugated with either NODAGA or DOTA in a PC3-DsRed xenograft tumor model at 24 hours post-injection.
| Organ | ⁶⁴Cu-NODAGA-mAb7 (%ID/g) | ⁶⁴Cu-DOTA-mAb7 (%ID/g) |
| Blood | 11.21 ± 2.11 | 8.98 ± 1.02 |
| Liver | 5.89 ± 0.98 | 8.23 ± 1.15 |
| Kidneys | 7.12 ± 1.25 | 7.99 ± 1.33 |
| Tumor | 13.24 ± 4.86 | 13.44 ± 1.21 |
| Muscle | 1.89 ± 0.33 | 2.01 ± 0.29 |
| Spleen | 3.21 ± 0.57 | 4.11 ± 0.68 |
| Lungs | 4.01 ± 0.72 | 4.87 ± 0.81 |
Data adapted from a study comparing ⁶⁴Cu-labeled immunoconjugates[2][3].
Table 3: In Vitro and In Vivo Stability of Radiotracers
This table provides a summary of the stability of various NODAGA- and DOTA-based radiotracers under different conditions.
| Radiotracer | Condition | Stability (% Intact) | Reference |
| ⁶⁸Ga-NODAGA-RGD | Human Serum (180 min) | >98% | [1] |
| ⁶⁸Ga-DOTA-RGD | Human Serum (180 min) | >95% | [1] |
| ⁶⁴Cu-NODAGA-mAb7 | Mouse Serum (up to 7 days) | >95% | [4] |
| ⁶⁴Cu-DOTA-Trastuzumab | Mouse Serum (up to 7 days) | >95% | [4] |
| ⁶⁸Ga-NODAGA-RGD | Blood (60 min p.i.) | No detectable metabolites | [5] |
| ⁶⁸Ga-NODAGA-RGD | Urine (60 min p.i.) | No detectable metabolites | [5] |
Experimental Protocols
Radiolabeling of Peptides with ⁶⁸Ga
1. ⁶⁸Ga-NODAGA-Peptide Radiolabeling:
-
Elution: Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Buffering: Add the ⁶⁸Ga eluate to a reaction vial containing the NODAGA-conjugated peptide (typically 10-20 µg) dissolved in a suitable buffer (e.g., sodium acetate (B1210297) or HEPES) to achieve a pH of 3.5-4.5.
-
Incubation: Incubate the reaction mixture at room temperature for 5-10 minutes. For some NODAGA conjugates, gentle heating (e.g., 60-80°C) may be applied to improve radiolabeling efficiency, though room temperature labeling is often sufficient[1].
-
Purification: The reaction mixture can be purified using a C18 Sep-Pak cartridge. The cartridge is pre-conditioned with ethanol (B145695) and water. The reaction mixture is loaded, washed with water to remove unreacted ⁶⁸Ga, and the final product is eluted with an ethanol/water mixture.
-
Quality Control: Radiochemical purity is assessed by radio-HPLC or radio-TLC.
2. ⁶⁸Ga-DOTA-Peptide Radiolabeling:
-
Elution and Buffering: Similar to the NODAGA protocol, ⁶⁸Ga is eluted and buffered to a pH of 3.5-4.5.
-
Incubation: DOTA-conjugated peptides typically require heating at 85-95°C for 5-15 minutes for efficient radiolabeling.
-
Purification and Quality Control: The purification and quality control steps are analogous to those for ⁶⁸Ga-NODAGA-peptides.
In Vivo Biodistribution Studies
-
Animal Model: Studies are typically conducted in immunocompromised mice (e.g., athymic nude mice) bearing xenograft tumors that express the target of interest.
-
Radiotracer Administration: A defined amount of the radiotracer (e.g., 1-5 MBq) is injected intravenously via the tail vein.
-
Tissue Harvesting: At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), animals are euthanized, and organs of interest (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor, etc.) are collected and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
In Vivo Metabolism and Stability Analysis
-
Sample Collection: Blood samples are collected at various time points post-injection. Urine can also be collected.
-
Sample Preparation (Protein Precipitation):
-
Centrifuge the blood sample to separate the plasma.
-
To a known volume of plasma, add a cold organic solvent, such as acetonitrile (B52724), typically in a 1:2 or 1:3 (plasma:solvent) ratio, to precipitate proteins.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the radiotracer and its potential metabolites for analysis.
-
-
Radio-HPLC Analysis:
-
System: An HPLC system equipped with a radioactivity detector is used.
-
Column: A reverse-phase C18 column is commonly employed.
-
Mobile Phase: A gradient elution is typically used, with mobile phase A consisting of water with 0.1% trifluoroacetic acid (TFA) and mobile phase B consisting of acetonitrile with 0.1% TFA[6][7].
-
Analysis: The prepared supernatant is injected into the HPLC system. The retention times of the radioactive peaks are compared to that of the intact radiotracer to identify and quantify metabolites. The percentage of intact radiotracer is calculated from the radiochromatogram.
-
Visualizations
Caption: Experimental workflow for evaluating NODAGA-based radiotracers.
Caption: In vivo fate and clearance pathways of radiotracers.
References
- 1. [68Ga]NODAGA-RGD for imaging αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. [68Ga]NODAGA-RGD – Metabolic stability, biodistribution, and dosimetry data from patients with hepatocellular carcinoma and liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of (R)-NODAGA-tris(t-Bu ester): A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (R)-NODAGA-tris(t-Bu ester), a macrocyclic chelating agent integral to various research applications. Adherence to these protocols is vital to ensure the safety of laboratory personnel and to comply with institutional and environmental regulations.
I. Understanding the Compound: Hazards and Safety Precautions
(R)-NODAGA-tris(t-Bu ester) is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | To prevent accidental eye contact and serious eye irritation[1][2]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To avoid skin contact and subsequent irritation[1][2]. |
| Body Protection | Laboratory coat. | To protect skin and clothing from spills. |
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.[1]
II. Step-by-Step Disposal Protocol for (R)-NODAGA-tris(t-Bu ester)
This protocol outlines the approved procedure for disposing of small, laboratory-scale quantities of (R)-NODAGA-tris(t-Bu ester) and its associated waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid (R)-NODAGA-tris(t-Bu ester) waste, including residual amounts from weighing boats and contaminated absorbent materials, in a clearly labeled, dedicated hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with the compound should be placed in the same solid hazardous waste container.
-
Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol (B145695) or acetone) three times. The solvent rinsate must be collected as hazardous liquid waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing (R)-NODAGA-tris(t-Bu ester), including the solvent rinsate from glassware decontamination, in a designated hazardous liquid waste container.
-
The container must be clearly labeled with the chemical name and concentration. Do not mix with other incompatible waste streams.
-
2. Labeling and Storage:
-
All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "(R)-NODAGA-tris(t-Bu ester)," and the associated hazards (e.g., "Irritant").
-
Store the sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[1]
3. Final Disposal:
-
The ultimate disposal of (R)-NODAGA-tris(t-Bu ester) waste must be conducted through an approved waste management company or your institution's Environmental Health and Safety (EHS) department.[1][3][4]
-
Never dispose of (R)-NODAGA-tris(t-Bu ester) down the drain or in the regular trash, as this can lead to environmental contamination.[1]
III. Emergency Procedures for Spills and Exposures
In the event of an accidental spill or exposure, immediate action is crucial.
Table 2: Emergency Response Protocol
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms occur, call a physician.[1] |
| Small Spill | For small, contained spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container. Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[1][5] |
| Large Spill | Evacuate the area and contact your institution's EHS department immediately. |
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for (R)-NODAGA-tris(t-Bu ester).
Caption: Disposal workflow for (R)-NODAGA-tris(t-Bu ester).
By following these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of (R)-NODAGA-tris(t-Bu ester), fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Safeguarding Your Research: A Comprehensive Guide to Handling (R)-NODAGA-tris(t-Bu ester)
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for (R)-NODAGA-tris(t-Bu ester), a key building block in radiopharmaceutical development. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
(R)-NODAGA-tris(t-Bu ester) is classified with hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation)[1]. Therefore, stringent adherence to personal protective equipment protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specific Recommendations |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Use chemical safety goggles or a face shield. |
| Skin and Body Protection | Wear a laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or a fume hood. |
Operational Plan for Safe Handling
A systematic approach to handling (R)-NODAGA-tris(t-Bu ester) minimizes the risk of exposure and contamination.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a clean and organized workspace, preferably within a chemical fume hood.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Wear the appropriate personal protective equipment as outlined in the table above.
-
Avoid direct contact with the skin and eyes.
-
Do not inhale dust or vapors.
-
Use only in a well-ventilated area.
-
-
Post-Handling:
-
Thoroughly wash hands after handling, even if gloves were worn.
-
Clean the work area and any equipment used.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal Plan
Proper disposal of (R)-NODAGA-tris(t-Bu ester) and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
-
Unused Product: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Contaminated Materials: Any materials that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) should be considered contaminated and disposed of as hazardous waste.
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent and dispose of them according to institutional guidelines.
Logical Workflow for Safe Handling and Disposal
The following diagram illustrates the critical steps for the safe handling and disposal of (R)-NODAGA-tris(t-Bu ester).
Caption: Workflow for safe handling and disposal of chemicals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
